molecular formula C6H10O5 B12075928 2-Deoxyinosose

2-Deoxyinosose

Cat. No.: B12075928
M. Wt: 162.14 g/mol
InChI Key: GZYCZKBRQBKGJW-UHFFFAOYSA-N
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Description

2-Deoxyinosose is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deoxyinosose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxyinosose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCZKBRQBKGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biochemical Role of 2-Deoxyinosose in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) represents a pivotal metabolic node in the biosynthesis of aminocyclitol antibiotics. Unlike common sugar intermediates, 2-DOI serves as a "chiral gatekeeper," marking the irreversible commitment of glucose-6-phosphate (G6P) toward the 2-deoxystreptamine (2-DOS) scaffold—the aglycone core of clinically vital antibiotics including kanamycin, gentamicin, and neomycin.

This guide provides a rigorous technical analysis of the 2-DOI pathway, detailing the enzymatic mechanisms of its formation, strategies for metabolic engineering, and validated protocols for its isolation and quantification. It is designed for researchers seeking to manipulate this pathway for novel drug development or high-yield intermediate production.

The Biosynthetic Origin: The "Chiral Gatekeeper"

The formation of 2-DOI is not a simple isomerization; it is a complex carbocyclization that transforms an acyclic sugar phosphate into a cyclic ketone. This transformation is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS) , encoded by genes such as kanA (from Streptomyces kanamyceticus) and btrC (from Bacillus circulans).

Enzymatic Mechanism of DOIS

The DOIS enzyme belongs to the sugar-phosphate cyclase family, sharing structural homology with dehydroquinate synthase (DHQS). However, its mechanism is distinct and requires


 and a divalent metal cation (

is preferred;

is often inhibitory).

The reaction proceeds through a multi-step "ping-pong" mechanism within a single active site:

  • Oxidation:

    
     oxidizes the C-5 hydroxyl of G6P, creating a ketone intermediate.
    
  • 
    -Elimination:  The phosphate group at C-6 is eliminated (syn-elimination), generating an enol.
    
  • Reduction: The C-5 ketone is reduced back to an alcohol.

  • Aldol Condensation: An intramolecular aldol condensation cyclizes the carbon chain.

  • Final Tautomerization: The result is the six-membered carbocycle, 2-deoxy-scyllo-inosose.

Critical Insight for Engineering: Unlike DHQS, DOIS does not require a separate hydrolysis step to remove the phosphate; the phosphate elimination is integral to the cyclization mechanism. This makes kanA or btrC self-sufficient targets for overexpression in heterologous hosts like E. coli.

Metabolic Fate: The 2-Deoxystreptamine Branch

Once formed, 2-DOI is rapidly processed to prevent spontaneous aromatization or degradation. The pathway bifurcates from primary metabolism here.

The Transamination Cascade

The conversion of 2-DOI to the diamino-cyclitol core (2-DOS) involves sequential transamination and dehydrogenation steps.

  • First Transamination: L-glutamine:2-DOI aminotransferase (encoded by kanB or btrS) converts the ketone at C-1 to an amine, yielding 2-deoxy-scyllo-inosamine .

  • Oxidation/Transamination: A dehydrogenase oxidizes the C-3 hydroxyl to a ketone, followed by a second transamination to yield 2-deoxystreptamine (2-DOS) .

Visualization of the Pathway

The following diagram illustrates the atomic economy of this pathway and the critical enzymes involved.

DOI_Pathway G6P Glucose-6-Phosphate KanA DOIS (KanA/BtrC) NAD+, Co2+ G6P->KanA DOI 2-Deoxy-scyllo-inosose (2-DOI) KanB Aminotransferase (KanB/BtrS) L-Gln -> L-Glu DOI->KanB DOIA 2-Deoxy-scyllo-inosamine KanE Dehydrogenase/ Transaminase DOIA->KanE DOS 2-Deoxystreptamine (2-DOS) DOS->KanA Feedback Inhibition (Putative) KanA->DOI KanB->DOIA KanE->DOS

Figure 1: The biosynthetic conversion of Glucose-6-Phosphate to the 2-Deoxystreptamine scaffold. Key enzymes KanA and KanB drive the commitment steps.

Metabolic Engineering Strategy

Producing 2-DOI or 2-DOS in heterologous hosts requires a "Push-Pull" metabolic control strategy. Simply overexpressing kanA is insufficient due to competition for the G6P pool by glycolysis.

The "Push": Increasing Precursor Availability

To maximize flux toward 2-DOI, the primary metabolic sink (glycolysis) must be throttled.

  • Target: Phosphoglucose isomerase (pgi).

  • Action: Deletion of pgi in E. coli or B. subtilis blocks the conversion of G6P to Fructose-6-Phosphate.

  • Result: Intracellular G6P pools increase by >5-fold, forcing carbon flux into the heterologous DOIS pathway.

The "Pull": Enzyme Balancing

Overexpression of kanA (or btrC) must be balanced. Excessive accumulation of phosphorylated intermediates can be toxic.

  • Construct Design: Use a medium-copy plasmid (e.g., p15A origin) rather than high-copy to prevent inclusion body formation of the synthase.

  • Cofactor Supply: Supplementation or engineering of

    
     regeneration pathways (e.g., overexpression of NADH oxidase) can improve DOIS turnover.
    

Technical Protocol: Isolation and Analysis

Accurate quantification of 2-DOI is challenging due to its high polarity and lack of a strong chromophore. The following protocol utilizes derivatization for sensitive LC-MS detection.

Reagents & Equipment[1]
  • Derivatizing Agent: O-(4-nitrobenzyl)hydroxylamine hydrochloride (NBHA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Methanol/Water gradient.[1]

  • Detection: ESI-MS (Positive Mode) or UV at 262 nm.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Lysis Resuspend cell pellet in 50 mM Tris-HCl (pH 7.5). Sonicate (30% amp, 10s on/off). Centrifuge at 12,000 x g.pH 7.5 preserves DOIS stability; acidic conditions can promote degradation.
2. Derivatization Mix 100 µL supernatant with 100 µL NBHA (20 mg/mL in pyridine). Incubate at 60°C for 1 hour.NBHA reacts with the ketone group of 2-DOI to form an oxime, rendering it hydrophobic enough for C18 retention and UV-active.
3. Cleanup Evaporate pyridine under

stream. Reconstitute in 50% MeOH. Filter (0.22 µm PTFE).
Pyridine suppresses ionization in MS; removal is critical for sensitivity.
4. LC-MS Inject 10 µL. Gradient: 10% to 90% MeOH over 15 min. Monitor m/z = 313 [M+H]+ (NBHA-DOI adduct).The oxime derivative separates cleanly from glucose and other sugar phosphates.
Experimental Workflow Diagram

Workflow Culture Fermentation Broth (Engineered E. coli) Lysis Cell Lysis & Clarification (Centrifuge 12,000g) Culture->Lysis Deriv Derivatization (NBHA + Pyridine, 60°C) Lysis->Deriv Supernatant Cleanup N2 Evaporation & Reconstitution (MeOH) Deriv->Cleanup Analysis LC-MS Analysis (m/z 313 [M+H]+) Cleanup->Analysis

Figure 2: Analytical workflow for the extraction and quantification of 2-DOI via oxime derivatization.

References

  • Kudo, F., et al. (1999). "Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics." The Journal of Antibiotics, 52(6), 559-571. Link

  • Kharel, M. K., et al. (2004). "A gene cluster for biosynthesis of kanamycin from Streptomyces kanamyceticus: Comparison with gentamicin biosynthetic gene cluster."[1] Archives of Biochemistry and Biophysics, 429(2), 204-214. Link

  • Park, J. W., et al. (2013). "Re-engineering of genetic circuit for 2-deoxystreptamine (2-DOS) biosynthesis in Escherichia coli BL21 (DE3)." Biotechnology Letters, 35, 285–293. Link

  • Nojiri, H., et al. (2002). "Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics." Journal of Molecular Biology, 317(5), 765-775. Link

Sources

2-Deoxyinosose as a key intermediate in 2-deoxystreptamine biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Deoxyinosose as a key intermediate in 2-deoxystreptamine biosynthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to Mechanism, Detection, and Engineering

Executive Summary: The Biosynthetic Linchpin

The aminocyclitol antibiotics—including kanamycin, neomycin, gentamicin, and tobramycin—remain critical tools in the treatment of severe Gram-negative infections. The structural core of these molecules is 2-deoxystreptamine (2-DOS) .[1][2] The formation of this aglycone scaffold is the rate-limiting and committed stage of aminoglycoside biosynthesis.

Central to this pathway is the carbocycle 2-deoxy-scyllo-inosose (DOI) (often abbreviated as 2-deoxyinosose).[1][3][4][5] DOI represents the transition from primary sugar metabolism (glucose-6-phosphate) to secondary metabolite synthesis. For drug development professionals, controlling the flux through DOI is the primary lever for yield optimization and the entry point for mutasynthesis of novel "neoglycosides" designed to evade resistance mechanisms.

This guide details the mechanistic enzymology of DOI formation, provides validated protocols for its isolation and detection, and outlines strategies for metabolic engineering.

Biosynthetic Mechanism: From Glucose to 2-Deoxystreptamine[3][4][6]

The conversion of D-glucose-6-phosphate (G6P) to 2-DOS involves a sophisticated radical-free, NAD⁺-dependent carbocyclization followed by a cascade of transaminations.

The Carbocyclization (DOIS Activity)

The first committed step is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS) (e.g., BtrC in Bacillus circulans, NeoC in S. fradiae).[4][5]

  • Substrate: D-Glucose-6-phosphate (G6P).[3][4][5][6]

  • Cofactors: NAD⁺ (catalytic), Co²⁺ (structural/catalytic).[4]

  • Mechanism: The enzyme utilizes a mechanism analogous to dehydroquinate synthase (DHQS).[1] It initiates with the oxidation of the C4-hydroxyl of G6P, facilitating a

    
    -elimination of the C6-phosphate.[1] This is followed by reduction, ring opening, and an intramolecular aldol condensation to close the cyclohexane ring.
    
  • Outcome: Formation of the optically active carbocycle 2-deoxy-scyllo-inosose (DOI).[4][7]

The Dual-Function Transamination

Following cyclization, the pathway employs a remarkable efficiency: a single pyridoxal phosphate (PLP)-dependent aminotransferase (e.g., BtrS/BtrR) catalyzes two separate steps.

  • First Transamination: DOI is converted to 2-deoxy-scyllo-inosamine (DOIA) using L-glutamine as the amino donor.

  • Oxidation: DOIA is oxidized at C3 by a dehydrogenase (e.g., BtrE) to form 2-deoxy-3-keto-scyllo-inosamine.

  • Second Transamination: The same aminotransferase (BtrS) converts the keto-intermediate into 2-deoxystreptamine (2-DOS) .

Pathway Visualization

The following diagram illustrates the molecular logic of the 2-DOS pathway.

DOS_Biosynthesis G6P D-Glucose-6-Phosphate (Primary Metabolism) DOIS DOIS (BtrC) [NAD+, Co2+] G6P->DOIS DOI 2-Deoxy-scyllo-inosose (DOI) Trans1 Aminotransferase (BtrS/Neo6) [PLP, L-Gln] DOI->Trans1 DOIA 2-Deoxy-scyllo-inosamine (DOIA) DH Dehydrogenase (BtrE) DOIA->DH Keto 2-Deoxy-3-keto-scyllo-inosamine Trans2 Aminotransferase (BtrS/Neo6) [PLP, L-Gln] Keto->Trans2 DOS 2-Deoxystreptamine (2-DOS) DOS->DOIS Feedback Inhibition (Putative) DOIS->DOI Carbocyclization (-Pi) Trans1->DOIA Transamination 1 DH->Keto Oxidation Trans2->DOS Transamination 2

Caption: The 2-deoxystreptamine biosynthetic pathway emphasizing the central role of DOI and the dual-function aminotransferase.

Enzymology of 2-Deoxy-scyllo-inosose Synthase (DOIS)

Understanding DOIS is critical because it is the "gatekeeper" enzyme.

  • Metal Dependence: Unlike many synthases that tolerate Mg²⁺ or Mn²⁺, DOIS strictly requires Co²⁺ for activity. Zn²⁺ is a potent inhibitor, which is a vital consideration during purification and buffer formulation.

  • Kinetics: The enzyme exhibits Michaelis-Menten kinetics with a

    
     for G6P typically in the range of 0.5–1.0 mM.
    
  • Inhibition: It is subject to product inhibition and feedback regulation by downstream aminoglycosides, a mechanism that must be bypassed in industrial strains.

Technical Workflow: Isolation and Characterization[9][10][11]

For researchers characterizing novel gene clusters or engineering strains, precise detection of DOI is mandatory. Because DOI is a sugar intermediate lacking a strong chromophore, standard UV-Vis HPLC is insufficient.

Protocol: In Vitro Enzymatic Assay

This protocol validates the activity of recombinant DOIS (e.g., BtrC).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • Substrate: 10 mM Glucose-6-Phosphate (G6P).

  • Cofactors: 1 mM NAD⁺, 1 mM CoCl₂.

  • Enzyme: 5–10 µg purified recombinant DOIS.

Procedure:

  • Incubation: Mix reagents in a total volume of 100 µL. Incubate at 30°C for 30–60 minutes.

  • Quenching: Stop reaction by boiling for 2 minutes or adding 100 µL of ethanol.

  • Lyophilization: Dry the supernatant completely in a vacuum centrifuge.

Protocol: GC-MS Detection (The Gold Standard)

DOI is non-volatile and must be derivatized. The Trimethylsilyl (TMS) derivatization is the industry standard for resolution.

Derivatization:

  • Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS to the dried residue.

  • Add 50 µL of anhydrous pyridine.

  • Incubate at 60°C for 30 minutes.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 100°C (1 min) → 10°C/min → 280°C.

  • Detection: Selected Ion Monitoring (SIM).[8]

  • Key Ions: Monitor m/z 304 and m/z 319 (characteristic fragmentation of tetra-O-TMS-2-deoxy-scyllo-inosose).

Experimental Workflow Diagram

Experimental_Workflow Sample Cell Lysate / Recombinant Enzyme Rxn Enzymatic Reaction (Tris pH 7.5, Co2+, NAD+) Sample->Rxn Quench Quench & Lyophilize Rxn->Quench Deriv TMS Derivatization (MSTFA/Pyridine, 60°C) Quench->Deriv GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS Data Data Analysis (SIM: m/z 304, 319) GCMS->Data

Caption: Step-by-step workflow for the enzymatic generation and GC-MS identification of 2-deoxy-scyllo-inosose.

Metabolic Engineering & Applications

Flux Optimization

To maximize DOI production (and subsequently 2-DOS), competitive pathways in the host organism (usually B. subtilis or S. lividans) must be silenced.

Gene TargetFunctionActionRationale
pgi Phosphoglucose isomeraseDelete/Downregulate Prevents G6P diversion into glycolysis.
pgcA PhosphoglucomutaseDelete Prevents G6P diversion to cell wall synthesis/storage.
zwf G6P dehydrogenaseModulate Balances Pentose Phosphate Pathway flux (needed for NADPH) vs. DOI synthesis.
Mutasynthesis

DOI is a prime candidate for mutasynthesis. By feeding synthetic DOI analogues (e.g., fluorinated DOI) to DOIS-deficient mutants, researchers can generate novel aminoglycosides with altered ribosomal binding properties or resistance to aminoglycoside-modifying enzymes.

References

  • Kudo, F., et al. (1999).[9] Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[1][3][6] The Journal of Antibiotics.[10][11]

  • Llewellyn, N. M., & Spencer, J. B. (2006). Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[3][4][6][7][10][12][13][14] Natural Product Reports.

  • Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics.[2][10][9][12][14][15] The Journal of Antibiotics.[10][11]

  • Park, J. W., et al. (2013). Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[3][4][6][7][10][12][13][14] Current Opinion in Biotechnology.

  • Nango, E., et al. (2008).[1] Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+.[4] Proteins: Structure, Function, and Bioinformatics.

  • Yamauchi, N., & Kakinuma, K. (1992).[5] Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II.[3][4][5][10][12] Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics.[10][11]

Sources

Technical Guide: Biosynthesis, Isolation, and Characterization of 2-Deoxy-scyllo-inosose (2-DOI)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) represents a critical metabolic node in the biosynthesis of aminocyclitol antibiotics.[1] As the first carbocyclic intermediate derived from D-glucose-6-phosphate, it serves as the structural foundation for the 2-deoxystreptamine (2-DOS) aglycone found in clinically vital antibiotics like neomycin, kanamycin, gentamicin, and tobramycin.[2]

Beyond its pharmaceutical relevance, 2-DOI has emerged as a high-value chiral synthon in green chemistry. Its six-membered carbocyclic ring, replete with defined stereochemistry, offers a renewable route to catechol and other aromatic compounds, bypassing petroleum-based synthesis. This guide provides a rigorous technical roadmap for researchers to isolate, synthesize, and characterize 2-DOI, emphasizing enzymatic protocols that ensure high purity and yield.

Part 2: Biological Framework & Enzymology

The formation of 2-DOI is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS) , a sugar phosphate cyclase that performs a complex multi-step reaction within a single active site.[1][3]

The DOIS Mechanism

The transformation of D-glucose-6-phosphate (G6P) to 2-DOI involves an NAD+-dependent oxidation-reduction cycle. The enzyme requires a divalent metal cation (typically Co²⁺ or Zn²⁺) for activity.

Mechanistic Steps:

  • Oxidation: NAD+ oxidizes the C-4 hydroxyl of G6P, creating a ketone intermediate.

  • Elimination: A phosphate group is eliminated via β-elimination (syn-elimination), forming an enol.

  • Ring Closure: An intramolecular aldol condensation occurs between C-1 and C-6, forming the cyclohexane ring.

  • Reduction: The C-4 ketone is reduced back to a hydroxyl group by the enzyme-bound NADH, regenerating NAD+ and releasing 2-DOI.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flow from Glucose-6-Phosphate to the 2-DOS core, highlighting the pivotal role of DOIS.[1]

DOI_Biosynthesis G6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI NAD+, Co2+ -Pi Inosamine 2-Deoxy-scyllo-inosamine DOI->Inosamine L-Gln -> L-Glu DOS 2-Deoxystreptamine (2-DOS) Inosamine->DOS Oxidation & Transamination DOIS DOIS (BtrC/NeoC) DOIS->G6P Transaminase1 L-Glutamine:DOI Aminotransferase (BtrR) Transaminase1->DOI Transaminase2 Aminotransferase (BtrR/NeoS) Transaminase2->Inosamine

Caption: Biosynthetic pathway from Glucose-6-Phosphate to 2-Deoxystreptamine showing key enzymatic steps.[2][4]

Part 3: Microbial Sources of 2-DOI

While 2-DOI is an intermediate, it is transiently produced by various Actinomycetes and Bacillus species. For research purposes, specific gene clusters are targeted for enzyme sourcing.

MicroorganismAntibiotic ProductDOIS GeneEnzyme Characteristics
Bacillus circulans ButirosinbtrCHeterodimer (40kDa/20kDa); Co²⁺ dependent; High stability.
Streptomyces fradiae NeomycinneoCHomologous to btrC; active in neomycin biosynthesis.
Streptomyces tenebrarius TobramycintobCUsed in engineered pathways for high-titer production.
Streptomyces kanamyceticus KanamycinkanCCanonical DOIS for kanamycin pathway.
Micromonospora purpurea GentamicingenCAnalogous function in gentamicin production.

Part 4: Production & Isolation Protocols

Direct isolation of 2-DOI from wild-type fermentation is inefficient due to its rapid conversion to 2-DOS. The Gold Standard for research-grade 2-DOI is in vitro enzymatic synthesis using recombinant enzymes.

Protocol A: One-Pot Enzymatic Synthesis

This self-validating protocol utilizes a dual-enzyme system: Polyphosphate Glucokinase (PPGK) to regenerate G6P and DOIS to convert it to 2-DOI.

Reagents:

  • Substrates: D-Glucose (100 mM), Sodium Polyphosphate (Poly-P, 150 mM).

  • Enzymes: Recombinant Corynebacterium glutamicum PPGK (cgPPGK) and Bacillus circulans DOIS (BtrC).

  • Cofactors: NAD+ (1 mM), CoCl₂ (1 mM), MgCl₂ (5 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5).

Workflow:

  • Reaction Setup: Dissolve glucose and Poly-P in the buffer containing Mg²⁺ and Co²⁺. Add NAD+ (catalytic amount is sufficient as DOIS recycles it internally during the reaction cycle, though external supplementation ensures turnover).

  • Initiation: Add purified cgPPGK (5 U/mL) and BtrC (5 U/mL). Incubate at 37°C with gentle shaking (150 rpm).

  • Monitoring: Track reaction progress via HPLC (Aminex HPX-87H column) or by assaying phosphate release.

  • Termination: Heat inactivation at 80°C for 10 minutes once glucose conversion >90%.

  • Filtration: Remove denatured protein via 0.22 µm filtration.

Protocol B: Purification of 2-DOI

Since 2-DOI is a neutral carbocycle, it can be separated from charged substrates (G6P, Poly-P) and cofactors using ion exchange.

  • Anion Exchange: Pass the filtered reaction mixture through a strong anion exchange column (e.g., Dowex 1X8 or Amberlite IRA-400) in the Cl⁻ or OH⁻ form.

    • Logic: G6P, Poly-P, and NAD+ are negatively charged and will bind. 2-DOI (neutral) flows through.

  • Cation Exchange: Pass the flow-through through a cation exchange column (e.g., Dowex 50W) to remove metal ions (Co²⁺, Mg²⁺).

  • Polishing: Use a small activated carbon column to remove trace aromatic impurities or color.

  • Concentration: Lyophilize the flow-through to obtain 2-DOI as a white powder.

    • Storage: Store at -80°C. Avoid acidic conditions to prevent aromatization to catechol.

Purification_Workflow ReactionMix Crude Reaction Mix (DOI, G6P, Poly-P, NAD+, Co2+) AnionEx Anion Exchange Chromatography (Binds G6P, Poly-P, NAD+) ReactionMix->AnionEx Load Supernatant CationEx Cation Exchange Chromatography (Removes Co2+, Mg2+) AnionEx->CationEx Collect Flow-through Carbon Activated Carbon Polishing (Removes trace organics) CationEx->Carbon Collect Flow-through Lyophil Lyophilization (Yields pure 2-DOI powder) Carbon->Lyophil Concentrate

Caption: Purification workflow for isolating neutral 2-DOI from charged enzymatic reaction components.

Part 5: Analytical Characterization

Accurate identification of 2-DOI requires specific spectral markers to distinguish it from glucose or downstream aminocyclitols.

Nuclear Magnetic Resonance (NMR)

The stereochemistry of 2-DOI (2S,3R,4S,5R) results in a distinct proton environment, particularly for the methine proton adjacent to the ketone.

  • Instrument: 500 MHz 1H-NMR in D₂O.

  • Key Signal: A doublet at δ 4.14 ppm (J = 9.3 Hz) .

    • Interpretation: This signal corresponds to H-3 (or H-1 depending on numbering convention relative to ketone), which is deshielded by the adjacent carbonyl group at C-2. The large coupling constant (9.3 Hz) indicates an axial-axial relationship with the neighboring proton, confirming the scyllo configuration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal instability of the ketone and hydroxyl groups, derivatization is mandatory.

  • Derivatization Method: Oxime-TMS .

    • React sample with hydroxylamine hydrochloride (forms oxime at the ketone, stabilizing it).

    • React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl groups.

  • Spectral Features:

    • Molecular Ion: The tetra-TMS oxime derivative will have a high molecular weight (approx MW 440+).

    • Fragmentation: Look for characteristic silicon fragments (m/z 73 , m/z 147 ) and the loss of methyl groups (M - 15 ).

    • Validation: Comparison with a standard prepared from acid-hydrolyzed neomycin (which yields 2-DOS, requiring chemical conversion) or, preferably, a validated enzymatic standard is recommended.

Part 6: Applications & References

Applications in Drug Development
  • Mutasynthesis: Researchers use 2-DOI analogs (e.g., fluorinated variants) fed to DOIS-blocked mutants to generate novel aminoglycosides with improved resistance profiles.

  • Green Chemistry: 2-DOI is a "benign" precursor to catechol. Treatment with mild acid and heat dehydrates 2-DOI to catechol, offering a bio-based route to this industrial chemical.

References
  • Nango, E. et al. (2008).[5] Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[2][6] Proteins: Structure, Function, and Bioinformatics. Link

  • Kudo, F. et al. (1999).[3] Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. The Journal of Antibiotics. Link

  • Llewellyn, N. M.[7] & Spencer, J. B. (2006).[3] Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Natural Product Reports. Link

  • Yamauchi, N. & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics. Link

  • Kogure, T. et al. (2007).[3] Efficient production of 2-deoxy-scyllo-inosose from D-glucose by metabolically engineered Escherichia coli. Journal of Biotechnology. Link

Sources

Biosynthetic Logic of 2-Deoxystreptamine Aminoglycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the biosynthetic logic, enzymatic mechanisms, and experimental frameworks for 2-deoxystreptamine (2-DOS) containing aminoglycosides. It is designed for researchers aiming to engineer novel congeners or elucidate cryptic pathways.

Introduction: The Aminocyclitol Scaffold

The efficacy of aminoglycosides (AGs) like kanamycin, gentamicin, and neomycin relies on the 2-deoxystreptamine (2-DOS) aglycone.[1][2] This aminocyclitol core acts as a molecular anchor, positioning aminosugars within the bacterial 16S rRNA A-site to induce mistranslation.

From a biosynthetic engineering perspective, the pathway is modular: a conserved "chassis" phase constructs the 2-DOS core, followed by a divergent "decoration" phase where glycosyltransferases (GTs) and tailoring enzymes generate structural diversity (4,5- vs. 4,6-disubstitution).[2]

The Core Chassis: Biosynthesis of 2-Deoxystreptamine

The assembly of 2-DOS from D-glucose-6-phosphate (G6P) is a feat of stereochemical control, involving cyclization, oxidation, and double transamination.[2][3] This pathway is highly conserved across Streptomyces and Micromonospora species.

The Enzymatic Cascade

The transformation requires three key enzymes, often designated as the C-S-E triad (Cyclase, Synthase/Transaminase, Dehydrogenase) based on early nomenclature, or specific homologs like KanA/KanB/KanQ (kanamycin cluster).

  • Carbocycle Formation (KanA/TobA):

    • Substrate: D-glucose-6-phosphate (G6P).[2][3]

    • Enzyme: 2-deoxy-scyllo-inosose synthase (NAD+, Co2+/Zn2+ dependent).

    • Mechanism: The enzyme catalyzes an NAD+-dependent oxidation of C4, facilitating a retro-aldol cleavage and subsequent intramolecular aldol condensation. This converts the pyranose ring into a carbocycle, 2-deoxy-scyllo-inosose (DOI) .

    • Critical Insight: This step sets the stereochemistry of the core.

  • First Transamination (KanB/TobB):

    • Substrate: DOI.

    • Enzyme: L-glutamine:2-deoxy-scyllo-inosose aminotransferase (PLP-dependent).

    • Mechanism: Transfer of an amino group from L-glutamine to the C3 keto group of DOI, yielding 2-deoxy-scyllo-inosamine (DOIA) .

  • Oxidation and Second Transamination (KanQ/KanI & KanB):

    • Oxidation: A dehydrogenase (KanQ) oxidizes the C1 hydroxyl of DOIA to a ketone.

    • Transamination: The aminotransferase (KanB) acts a second time (dual-functionality) to aminate the C1 position.

    • Product: 2-Deoxystreptamine (2-DOS) .[1][2][3][4][5]

Pathway Visualization (DOT)

DOS_Biosynthesis G6P Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose (DOI) G6P->DOI Cyclization -Pi DOIA 2-Deoxy-scyllo-inosamine (DOIA) DOI->DOIA L-Gln -> Glu Inter 3-Amino-2-deoxy-scyllo-inosose DOIA->Inter Oxidation DOS 2-Deoxystreptamine (2-DOS) Inter->DOS L-Gln -> Glu KanA KanA (Cyclase) KanA->G6P KanB1 KanB (Aminotransferase) KanB1->DOI KanQ KanQ (Dehydrogenase) KanQ->DOIA KanB2 KanB (Aminotransferase) KanB2->Inter

Figure 1: The conserved enzymatic pathway from Glucose-6-Phosphate to the 2-Deoxystreptamine aglycone.

The Glycosylation Fork: 4,5 vs. 4,6 Disubstitution

Once 2-DOS is formed, the pathway branches based on the regiospecificity of glycosyltransferases.[2] This is the critical decision point determining the class of aminoglycoside.

The Common Intermediate: Paromamine

In almost all pathways, the first glycosylation occurs at the C4 position of 2-DOS.

  • Enzyme: Glycosyltransferase I (e.g., KanM1/KanF).[2]

  • Donor: UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-Glucose.

  • Process: 2-DOS is glycosylated to form 2'-N-acetylparomamine , which is subsequently deacetylated to Paromamine .

Divergence

The structural diversity arises from the second glycosylation event:

Feature4,6-Disubstituted Pathway4,5-Disubstituted Pathway
Representative Drugs Kanamycin, Gentamicin, TobramycinNeomycin, Ribostamycin, Butirosin
Second Glycosylation Site C6 of 2-DOSC5 of 2-DOS
Key Glycosyltransferase KanM2 (KanE) homologNeoM (RibF) homolog
Sugar Donor UDP-Glucose / UDP-GlcNAcUDP-Ribose / UDP-GlcNAc
Mechanistic Note Often involves KanM2 recognizing Paromamine.[2][4]NeoM recognizes Paromamine (or Ribostamycin precursors).[6]
Divergence Visualization (DOT)

Divergence DOS 2-Deoxystreptamine (2-DOS) Paromamine Paromamine (Pseudodisaccharide) DOS->Paromamine GlcNAc Transfer (C4 Position) KanC Kanamycin C (4,6-disubstituted) Paromamine->KanC Glc Transfer (C6 Position) Neamine Neamine Paromamine->Neamine C6' Amination KanA Kanamycin A KanC->KanA Tailoring (Deamination) Tob Tobramycin KanA->Tob Deoxygenation Ribostamycin Ribostamycin (4,5-disubstituted) Neamine->Ribostamycin Ribose Transfer (C5 Position) Neomycin Neomycin B Ribostamycin->Neomycin GlcNAc Transfer (C3'' Position) GT1 GT-1 (KanM1) GT1->DOS GT2_46 GT-2 (KanM2) C6-Specificity GT2_46->Paromamine GT2_45 GT-2 (NeoM) C5-Specificity GT2_45->Neamine

Figure 2: The biosynthetic bifurcation leading to 4,5- and 4,6-disubstituted aminoglycosides.

Experimental Protocol: In Vitro Glycosyltransferase Characterization

To study or engineer these pathways, characterizing the GTs is essential. The following protocol uses a phosphatase-coupled colorimetric assay, which is robust for screening nucleotide-sugar donors.

Principle

Glycosyltransferases release a Nucleoside Diphosphate (NDP) (e.g., UDP) upon sugar transfer. An added phosphatase hydrolyzes the NDP to NMP + Pi (inorganic phosphate). The Pi is quantified using Malachite Green reagent.[7] Reaction: Acceptor + UDP-Sugar --(GT)--> Product + UDP --(Phosphatase)--> UMP + Pi

Materials
  • Enzyme: Purified recombinant GT (e.g., KanM2), 1-5 µM final.

  • Acceptor: Paromamine (1 mM stock).

  • Donor: UDP-Glucose / UDP-GlcNAc (1 mM stock).

  • Coupling Enzyme: Calf Intestinal Alkaline Phosphatase (CIP) or inorganic pyrophosphatase (if reaction releases PPi, but GTs usually release UDP). Use CIP for UDP cleavage.

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT.

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Workflow
  • Reaction Assembly: In a 96-well clear plate, mix:

    • Buffer (to 50 µL final)

    • MgCl2 (5 mM)

    • Acceptor (100 µM)

    • Donor (100-500 µM)

    • CIP (1 Unit)

  • Initiation: Add purified GT enzyme to initiate the reaction.

  • Incubation: Incubate at 30°C for 10–60 minutes.

  • Quenching & Development:

    • Add 100 µL Malachite Green reagent.

    • Incubate for 10-20 minutes at room temperature for color development (green complex formation).

  • Measurement: Read Absorbance at 620 nm .

  • Controls:

    • No Enzyme Control: To account for spontaneous UDP hydrolysis.

    • No Acceptor Control: To check for donor hydrolysis.

    • Phosphate Standard Curve: Essential for converting A620 to µM Phosphate released.

Regulatory Mechanisms

Understanding regulation is crucial for activating silent clusters or overproducing compounds.

  • Pathway-Specific Activators: Most clusters contain a SARP (Streptomyces Antibiotic Regulatory Protein) or Lrp/AsnC family regulator (e.g., tobR in tobramycin).

  • Global Regulation: Controlled by A-factor cascades (via adpA) and nutritional sensors (PhoP/PhoR for phosphate starvation).

  • Resistance-Coupled Regulation: Resistance genes (e.g., methyltransferases like kamB) are often co-transcribed or regulated by the same factors, ensuring the host is protected before antibiotic production peaks.

References

  • Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. Source: National Institutes of Health (NIH) / Nat Prod Rep. URL:[Link]

  • Parallel pathways in the biosynthesis of aminoglycoside antibiotics. Source: NIH / PMC. URL:[Link]

  • A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. Source: Royal Society of Chemistry (MedChemComm). URL:[Link]

  • Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics. Source: ACS Infectious Diseases. URL:[Link]

  • 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Source: Radboud Repository. URL:[Link]

Sources

Methodological & Application

Application Note: Chemical & Chemo-Enzymatic Synthesis of 2-Deoxy-scyllo-inosose from D-Glucose

[1][2][3][4][5]

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics (e.g., kanamycin, gentamicin, neomycin).[1][2][3][4][5] Its unique stereochemical architecture—(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one—presents a significant synthetic challenge due to the requirement for precise stereocontrol of four contiguous chiral centers on a cyclohexane ring.

This guide details two distinct protocols for the synthesis of 2-DOI from D-glucose:

  • Protocol A (Chemo-Enzymatic): The modern industrial standard, offering high stereospecificity, "one-pot" efficiency, and green chemistry compliance.

  • Protocol B (Total Chemical): A classic organic synthesis strategy utilizing the Ferrier carbocyclization, essential for generating non-natural analogs or when biological contaminants must be strictly excluded.

Strategic Analysis & Retrosynthesis

The transformation of D-glucose (a pyranose) into 2-DOI (a carbocycle) requires a fundamental skeletal rearrangement.

  • Biosynthetic Logic: Nature utilizes an NAD+-dependent oxidation/reduction mechanism to effect an intramolecular aldol-type cyclization of Glucose-6-Phosphate (G6P).[3]

  • Chemical Logic: The most robust chemical equivalent is the Ferrier (II) Carbocyclization , which converts 6-deoxy-hex-5-enopyranosides into cyclohexanones using mercury(II) or palladium(II) catalysts.

Visualization: Synthetic Pathways

SynthesisPathwayscluster_legendPathway LegendGlucoseD-GlucoseG6PGlucose-6-PhosphateGlucose->G6PEnzymatic Phosphorylation(Hexokinase/PPGK)GlucalTri-O-acetyl-D-glucalGlucose->GlucalChemicalAcetylation/EliminationDOI2-Deoxy-scyllo-inosose(2-DOI)G6P->DOICyclization(DOI Synthase)FerrierIntFerrier Intermediate(Enol Ether)Glucal->FerrierIntFunctionalizationFerrierInt->DOIFerrier (II)CarbocyclizationGreen: Preferred RouteGreen: Preferred RouteDashed: Classic Chemical RouteDashed: Classic Chemical RouteGreen: Preferred Route->Dashed: Classic Chemical Route

Figure 1: Strategic disconnection showing the direct Enzymatic route vs. the multi-step Chemical route.

Protocol A: One-Pot Chemo-Enzymatic Synthesis (Preferred)

This protocol is the current gold standard for generating 2-DOI. It mimics the biosynthetic pathway but is engineered for in vitro preparative scale using recombinant enzymes. It bypasses the need for toxic heavy metals (Hg) and complex protecting group manipulations.

Mechanism of Action

The synthesis relies on two coupled enzymatic steps:

  • Phosphorylation: Conversion of D-Glucose to Glucose-6-Phosphate (G6P) using Polyphosphate Glucokinase (PPGK).[6][2][4][5]

  • Carbocyclization: Conversion of G6P to 2-DOI by 2-Deoxy-scyllo-inosose Synthase (DOIS) (gene product btrC from Bacillus circulans).[2][3][4][5]

Materials & Reagents
ComponentSpecificationRole
Substrate D-Glucose (≥99%)Starting Material
Phosphate Source Polyphosphate (PolyP)Phosphate donor for PPGK
Enzyme 1 Recombinant PPGK (e.g., from C. glutamicum)Phosphorylation catalyst
Enzyme 2 Recombinant DOIS (e.g., BtrC)Cyclization catalyst
Cofactor NAD+ (Catalytic amount)Redox cofactor for DOIS
Buffer 50 mM Tris-HCl (pH 7.5)Reaction medium
Additives CoCl₂ (1 mM)Essential metal cofactor for DOIS
Experimental Procedure
  • Reaction Assembly:

    • In a 100 mL reaction vessel, dissolve D-Glucose (10 mM) and Polyphosphate (15 mM residues) in 50 mM Tris-HCl buffer (pH 7.5).

    • Add MgCl₂ (5 mM) and CoCl₂ (0.5 mM). Note: Co²⁺ is strictly required for DOIS activity.

    • Add catalytic NAD+ (0.1 mM). Note: DOIS recycles NAD+ internally, so stoichiometric amounts are unnecessary.

  • Initiation:

    • Add purified PPGK (1 U/mL) and DOIS (1 U/mL).

    • Incubate at 30°C with gentle agitation (150 rpm) for 12–24 hours.

  • Monitoring:

    • Monitor consumption of G6P and appearance of 2-DOI via HPLC (Aminex HPX-87H column) or TLC (EtOAc:MeOH:H₂O, 6:3:1).

  • Termination & Purification:

    • Quench reaction by heating to 80°C for 10 minutes (denatures enzymes).

    • Centrifuge (10,000 x g, 15 min) to remove precipitated proteins.

    • Isolation: Pass supernatant through a cation-exchange resin (Dowex 50W-X8, H+ form) followed by anion-exchange (Dowex 1-X8, OH- form) to remove unreacted phosphates and ions.

    • Lyophilize the flow-through to obtain 2-DOI as a white powder.

Protocol B: Total Chemical Synthesis (Ferrier Route)

This protocol is based on the work of Yamauchi & Kakinuma (1992) and standard carbohydrate chemistry. It is suitable when enzymatic sources are unavailable or when specific isotopic labeling at the C-1/C-2 position is required.

Synthetic Strategy

The route utilizes the Ferrier (II) reaction , which transforms a 6-deoxy-5-enopyranoside into a cyclohexanone.

Step-by-Step Methodology
Step 1: Preparation of Tri-O-acetyl-D-glucal
  • Reactants: D-Glucose, Acetic Anhydride, HBr/AcOH, Zn dust.

  • Procedure:

    • Peracetylate D-glucose to penta-O-acetyl-D-glucose.

    • Treat with HBr/AcOH to form acetobromo-α-D-glucose.

    • Reductive elimination using Zinc dust in acetic acid yields Tri-O-acetyl-D-glucal.

  • Yield Target: >80%

Step 2: Conversion to Ferrier Precursor (6-deoxy-hex-5-enopyranoside)
  • Logic: The Ferrier II reaction requires an exocyclic enol ether or a 5,6-unsaturated species.

  • Procedure:

    • Hydrolyze the acetyl groups (MeOH/NaOMe).

    • Selectively protect primary alcohol (C6) if necessary, or perform elimination to generate the 5-ene structure. Note: Modern variations often use Pd(OAc)₂ catalyzed rearrangements directly on the glucal derivatives.

Step 3: Ferrier Carbocyclization
  • Reagents: HgCl₂ (Mercury(II) chloride) or PdCl₂ (Palladium(II) chloride), Acetone/Water.

  • Procedure:

    • Dissolve the 5-enopyranoside derivative in aqueous acetone (1:1).

    • Add HgCl₂ (1.1 equiv) and stir at room temperature.

    • Mechanism: The metal activates the enol ether, facilitating nucleophilic attack by water and subsequent aldol-type ring closure to form the cyclohexanone ring.

    • Workup: Remove Hg salts using H₂S or filtration through Celite. Extract with EtOAc.

Step 4: Final Deprotection
  • Procedure: If protecting groups (acetyl/benzyl) were retained during cyclization, remove them using standard conditions (e.g., NaOMe/MeOH for acetates) to yield free 2-Deoxy-scyllo-inosose.

Quality Control & Characterization

Analytical Specifications
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Mass Spectrometry [M-H]⁻ = 177.04 m/z (ESI Negative)LC-MS
Purity >95%HPLC (RI Detector)
Stereochemistry Consistent with scyllo configuration¹H-NMR (coupling constants)
NMR Data (Reference)
  • ¹H NMR (D₂O): The spectrum is complex due to equilibrium between the ketone and hydrated gem-diol forms in water.

  • Key Feature: Look for the absence of anomeric protons (H-1 of glucose) and the presence of methylene protons at C-2 (approx 1.8–2.5 ppm) which distinguish the 2-deoxy-inosose from other inositols.

Troubleshooting Guide

TroubleshootingStartProblem DetectedLowYieldLow Yield (<20%)Start->LowYieldNoCyclizationNo Cyclization ObservedStart->NoCyclizationImpurityStereoisomer ImpuritiesStart->ImpuritySol1Check Co2+ concentration.Ensure NAD+ is present.LowYield->Sol1EnzymaticSol2Verify pH (7.5 optimal).Check enzyme activity.NoCyclization->Sol2EnzymaticSol3Chemical Route: Check catalyst (Hg/Pd).Ensure 5-ene intermediate purity.NoCyclization->Sol3ChemicalImpurity->Sol3Check Ferrier conditions

Figure 2: Decision tree for troubleshooting common synthetic failure modes.

References

  • Kudo, F., et al. (1999).[7] "Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans." The Journal of Antibiotics, 52(6), 559-571. Link

  • Yamauchi, N., & Kakinuma, K. (1992).[8] "Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine.[1][2][3][5][8] I. Chemical synthesis of 2-deoxy-scyllo-inosose." The Journal of Antibiotics, 45(5), 756-766.[8] Link

  • Kudo, F., et al. (2021).[2] "One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate." Bioscience, Biotechnology, and Biochemistry, 85(1), 108-114. Link

  • Ferrier, R. J. (1979). "Unsaturated Carbohydrates. Part 21. A Carbocyclic Ring Closure of a Hex-5-enopyranoside Derivative." Journal of the Chemical Society, Perkin Transactions 1, 1455-1458. Link

Enzymatic Synthesis of 2-Deoxy-scyllo-inosose (DOI): A Comprehensive Guide Using DOI Synthase

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of 2-deoxy-scyllo-inosose (DOI), a crucial carbocyclic sugar intermediate in the biosynthesis of aminoglycoside antibiotics and other valuable specialty chemicals.[1][2] The protocols herein leverage the robust and specific catalytic activity of 2-deoxy-scyllo-inosose synthase (DOIS) for efficient and scalable production of DOI.

Introduction: The Significance of 2-Deoxy-scyllo-inosose (DOI)

2-Deoxy-scyllo-inosose (DOI) is a pivotal precursor in the biosynthesis of 2-deoxystreptamine (2-DOS), the central aminocyclitol core of numerous clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and butirosin.[1][3] The antibacterial efficacy of these compounds stems from their high-affinity binding to bacterial ribosomal RNA, which disrupts protein synthesis.[4] Beyond its role in antibiotic synthesis, DOI serves as a versatile chiral starting material for the synthesis of a variety of aminocyclitols and other valuable organic molecules.[4][5][6]

Traditional chemical synthesis of DOI is often a multi-step, arduous process that utilizes hazardous reagents and expensive metal catalysts.[1][2] In contrast, the enzymatic synthesis using DOI synthase presents an environmentally benign and highly efficient alternative, converting a readily available substrate, D-glucose-6-phosphate (G6P), into DOI in a single, stereospecific step.[1][2]

The Catalyst: 2-Deoxy-scyllo-inosose Synthase (DOIS)

DOI synthase is a member of the sugar phosphate cyclase (SPC) superfamily and catalyzes the multistep intramolecular cyclization of D-glucose-6-phosphate (G6P) to form DOI.[4] The enzyme from Bacillus circulans, often referred to as BtrC, is one of the most well-characterized DOI synthases.[1][7]

Key Characteristics of B. circulans DOI Synthase:

PropertyDescriptionReference
Structure Heterodimer[8]
Substrates D-glucose-6-phosphate (G6P), NAD⁺[8]
Cofactor Co²⁺ (essential for activity)[8]
Inhibitors Zn²⁺ (total inhibition)[8]

The catalytic mechanism of DOI synthase is a sophisticated intramolecular reaction cascade involving NAD⁺-dependent oxidation of the C4 hydroxyl of G6P, followed by a β-elimination of the phosphate group at C6, and finally an aldol-type cyclization to form the six-membered carbocycle of DOI.[6]

PART 1: Expression and Purification of Recombinant His-tagged DOI Synthase from E. coli

This protocol describes the expression and purification of N-terminally His-tagged DOI synthase from Bacillus circulans (BtrC) in an E. coli host system. The use of a polyhistidine tag greatly simplifies the purification process through immobilized metal affinity chromatography (IMAC).

Workflow for DOI Synthase Production

cluster_0 Gene to Protein cluster_1 Purification Gene Synthesis & Cloning Gene Synthesis & Cloning Transformation into E. coli Transformation into E. coli Gene Synthesis & Cloning->Transformation into E. coli Cell Culture & Induction Cell Culture & Induction Transformation into E. coli->Cell Culture & Induction Cell Lysis Cell Lysis Cell Culture & Induction->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC Purification IMAC Purification Clarification->IMAC Purification Buffer Exchange Buffer Exchange IMAC Purification->Buffer Exchange Enzyme Characterization Enzyme Characterization Buffer Exchange->Enzyme Characterization

Caption: Workflow for recombinant DOI synthase production.

Step-by-Step Protocol:

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding DOI synthase from Bacillus circulans (BtrC), codon-optimized for E. coli expression.

  • Clone the synthesized gene into a suitable expression vector (e.g., pET series) containing an N-terminal His₆-tag sequence and an inducible promoter (e.g., T7).

2. Transformation:

  • Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

3. Expression:

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium (in a 2.5 L baffled flask) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue to incubate the culture at the lower temperature for 16-20 hours. This helps to improve the solubility of the recombinant protein.[9]

4. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[10]

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Perform short bursts (10-15 seconds) with cooling periods in between to prevent overheating and denaturation of the protein.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

5. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.[11]

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged DOI synthase with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[12] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

6. Quality Control and Buffer Exchange:

  • Analyze the collected fractions by SDS-PAGE to assess purity and confirm the molecular weight of the DOI synthase.

  • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.2 mM CoCl₂, 10% glycerol, pH 7.5) using dialysis or a desalting column. The inclusion of CoCl₂ in the storage buffer is crucial for maintaining enzyme stability and activity.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified enzyme and store at -80°C.

PART 2: Enzymatic Synthesis of 2-Deoxy-scyllo-inosose (DOI)

This section details the protocol for the enzymatic synthesis of DOI from G6P using the purified recombinant DOI synthase.

Reaction Scheme: DOI Synthesis

G6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose G6P->DOI DOIS Pi Pi G6P->Pi DOIS DOI Synthase (BtrC) DOIS->DOIS NADH NADH + H+ DOIS->NADH NAD NAD+ NAD->DOIS Co2 Co²⁺ Co2->DOIS Cofactor

Caption: Enzymatic conversion of G6P to DOI.

Optimized Reaction Conditions:
ParameterOptimal RangeNotes
pH 7.5 - 8.5Tris-HCl or HEPES buffer
Temperature 30 - 37°C
DOI Synthase 0.1 - 0.5 mg/mLTitrate for optimal conversion
D-Glucose-6-Phosphate 10 - 50 mMSubstrate
NAD⁺ 1 - 2 mMCo-substrate
CoCl₂ 0.2 - 0.5 mMEssential cofactor
Step-by-Step Synthesis Protocol:

1. Reaction Setup:

  • In a suitable reaction vessel, prepare the reaction mixture with the following components in the specified order:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • D-Glucose-6-phosphate (final concentration 20 mM)

    • NAD⁺ (final concentration 1.5 mM)

    • CoCl₂ (final concentration 0.2 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Enzyme Addition:

  • Initiate the reaction by adding the purified DOI synthase to a final concentration of 0.2 mg/mL.

3. Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-16 hours. The optimal reaction time should be determined empirically by monitoring product formation.

4. Reaction Quenching:

  • Terminate the reaction by heat inactivation of the enzyme at 80-90°C for 10 minutes.

  • Alternatively, the reaction can be stopped by adding an equal volume of ice-cold methanol or by acidification.

5. Product Purification (Optional):

  • Centrifuge the quenched reaction mixture to pellet the denatured enzyme.

  • The supernatant containing DOI can be further purified if necessary using techniques such as ion-exchange chromatography to remove residual charged molecules like G6P and NAD⁺.

PART 3: Analysis and Quantification of DOI

Accurate quantification of the synthesized DOI is essential for determining reaction yield and purity. Due to the lack of a strong chromophore, direct UV-Vis detection of DOI is not feasible. The following methods are recommended.

UPLC-MS/MS with Derivatization (High Sensitivity):

This method offers high sensitivity and specificity for DOI quantification.[2]

  • Derivatization: The carbonyl group of DOI is derivatized to form an oxime adduct, which enhances ionization efficiency for mass spectrometry.

    • Mix 100 µL of the reaction supernatant with 40 µL of O-(4-nitrobenzyl)hydroxylamine hydrochloride (35 mg/mL).

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness and reconstitute in methanol for analysis.

  • UPLC-MS/MS Analysis:

    • Column: A reverse-phase C18 column is suitable for separation.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Detection: Electrospray ionization (ESI) in positive or negative ion mode, with tandem mass spectrometry (MS/MS) for selective detection of the DOI derivative.

HPLC with Evaporative Light Scattering Detection (ELSD) (Alternative Method):

For laboratories without access to mass spectrometry, HPLC with an ELSD is a viable alternative for detecting non-chromophoric compounds like DOI.

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often effective for separating polar compounds like sugars.[13]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: ELSD detects the analyte based on the light scattered by the solid particles remaining after nebulization and evaporation of the mobile phase.

PART 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low expression of DOI synthase - Codon bias- Protein toxicity- Suboptimal induction conditions- Use a codon-optimized gene for E. coli.- Lower the induction temperature (16-20°C) and IPTG concentration (0.1 mM).- Use a different expression strain or vector with tighter regulation.[14]
DOI synthase is insoluble (inclusion bodies) - High expression rate- Incorrect folding- Lower the induction temperature and duration.- Co-express with chaperones.- Fuse with a highly soluble protein partner like Maltose Binding Protein (MBP).
Low purified enzyme activity - Absence or low concentration of Co²⁺- Enzyme denaturation- Proteolytic degradation- Ensure CoCl₂ is present in all purification and storage buffers.- Maintain low temperatures (4°C) throughout purification.- Add protease inhibitors during cell lysis.[9]
Low or no DOI synthesis - Inactive enzyme- Missing reaction components- Suboptimal reaction conditions- Verify enzyme activity with a fresh batch.- Double-check the presence and concentration of all substrates and cofactors (G6P, NAD⁺, Co²⁺).- Optimize pH, temperature, and enzyme concentration.
Product degradation - Instability of DOI under certain conditions- Process the sample immediately after the reaction.- Store the purified DOI at low temperatures.

PART 5: Downstream Applications

The enzymatically synthesized DOI is a valuable building block for various biotechnological and pharmaceutical applications.

Biosynthesis of Aminoglycoside Analogs

DOI is the entry point into the biosynthetic pathways of a vast array of aminoglycoside antibiotics. By feeding the synthesized DOI to engineered microbial strains that harbor the subsequent biosynthetic genes, novel aminoglycoside analogs with potentially improved therapeutic properties can be generated.[15]

Synthesis of Other Aminocyclitols

DOI can be enzymatically or chemically converted to other important aminocyclitols. For example, it can be reduced to form quercitols, which have applications as anti-hyperglycemic agents.[6]

Workflow for Downstream Synthesis

DOI 2-Deoxy-scyllo-inosose (Synthesized) Aminotransferase Aminotransferase DOI->Aminotransferase Reductase Reductase DOI->Reductase DOS 2-Deoxystreptamine Aminotransferase->DOS Quercitols Quercitols Reductase->Quercitols Aminoglycosides Aminoglycoside Antibiotics DOS->Aminoglycosides Further enzymatic steps SpecialtyChemicals Specialty Chemicals Quercitols->SpecialtyChemicals

Caption: Downstream applications of enzymatically synthesized DOI.

References

  • Kudo, F., et al. (1999). Purification and Characterization of 2-Deoxy-scyllo-inosose Synthase Derived from Bacillus circulans. A Crucial Carbocyclization Enzyme in the Biosynthesis of 2-Deoxystreptamine-containing Aminoglycoside Antibiotics. Journal of Antibiotics, 52(2), 128-135.
  • Akbar, H. (2019). Purification of his tag protein? ResearchGate. Available at: [Link]

  • iGEM. (n.d.). Batch Purification of His-tagged E.coli Proteins with Ni-Sepharose. Available at: [Link]

  • Rakotondrafara Lab. (n.d.). Purification of His-Tagged Proteins. Available at: [Link]

  • IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Available at: [Link]

  • Nango, E., et al. (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.
  • Lee, H. Y., et al. (2019). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Bioengineering and Biotechnology, 7, 29.
  • Mahmud, T., & Flatt, P. M. (2007). Progress in Aminocyclitol Biosynthesis. Current Opinion in Chemical Biology, 11(5), 517–525.
  • Rosano, G. L., & Ceccarelli, E. A. (2014). Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications. Frontiers in Microbiology, 5, 153.
  • Llewellyn, N. M., & Spencer, J. B. (2006). Biosynthesis of aminocyclitol-aminoglycoside antibiotics and related compounds.
  • Itoh, T., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. Journal of Bioscience and Bioengineering, 131(1), 35-40.
  • Kudo, F., et al. (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Acta Crystallographica.
  • Duong-Ly, K. C., & Gabelli, S. B. (2014). Explanatory Chapter: Troubleshooting Recombinant Protein Expression: General. Methods in Enzymology, 541, 231–245.
  • Watanabe, S., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. Journal of Bioscience and Bioengineering, 131(1), 35-40.
  • Lee, H. Y., et al. (2019). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Bioengineering and Biotechnology, 7, 29.
  • Subba, B., & Thorson, J. S. (2016). Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. Methods in Enzymology, 575, 233–263.
  • Nango, E., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+.
  • Kipnis, Y., et al. (2022). Design and optimization of enzymatic activity in a de novo β-barrel scaffold. Protein Science, 31(9), e4405.
  • O'Flaherty, R., et al. (2020). Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology, 8, 618.
  • Sino Biological. (n.d.). Recombinant Protein Expression, Challenges and Solutions. Available at: [Link]

  • Lakshmi Narayana, Ch., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598.
  • Mahmud, T., & Flatt, P. M. (2006). Biosynthesis of aminocyclitol-aminoglycoside antibiotics and related compounds.

Sources

Application Note: Scalable One-Pot Enzymatic Synthesis of 2-Deoxy-scyllo-inosose (DOI)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the One-Pot Enzymatic Synthesis of 2-Deoxy-scyllo-inosose (DOI) , a critical carbocyclic intermediate for aminocyclitol antibiotics (e.g., kanamycin, butirosin) and a versatile chiral building block for pharmaceutical development.

Abstract

2-Deoxy-scyllo-inosose (DOI) is a high-value carbocycle traditionally difficult to synthesize chemically due to stereochemical complexity. This protocol details a robust, one-pot enzymatic cascade converting D-glucose directly to DOI. By coupling Polyphosphate Glucokinase (PPGK) with 2-Deoxy-scyllo-inosose Synthase (DOIS) , this method bypasses expensive ATP requirements, utilizing inorganic polyphosphate (PolyP) as a cost-effective phosphoryl donor. The system achieves high conversion efficiency (>90%) under mild aqueous conditions.

Introduction & Strategic Value

The aminocyclitol class of antibiotics, including kanamycin and tobramycin, relies on the 2-deoxystreptamine (2-DOS) core. DOI is the direct biosynthetic precursor to 2-DOS.[1] Beyond antibiotics, DOI serves as a chiral scaffold for synthesizing catechols, carba-sugars, and novel antidiabetic agents.

Why this Protocol?

  • Cost Efficiency: Replaces stoichiometric ATP with inorganic Polyphosphate.

  • Stereoselectivity: Enzymatic cyclization yields a single enantiomer, eliminating complex chiral resolution steps common in chemical synthesis.

  • Scalability: The reaction is redox-neutral (NAD+ is recycled in situ), simplifying scale-up without complex cofactor regeneration systems.

Mechanism of Action

The synthesis proceeds via a two-step cascade:

  • Phosphorylation: PPGK phosphorylates D-Glucose at the C6 position using Polyphosphate, generating Glucose-6-Phosphate (G6P).

  • Carbocyclization: DOIS (e.g., BtrC from Bacillus circulans) catalyzes the cyclization of G6P.[1] This complex mechanism involves:

    • Oxidation of C4-OH by NAD+ (generating NADH).

    • 
      -elimination of the phosphate group.
      
    • Intramolecular Aldol-like condensation.

    • Reduction of the resulting ketone by the bound NADH (regenerating NAD+).

Pathway Diagram

DOI_Synthesis Glucose D-Glucose G6P Glucose-6-Phosphate (G6P) Glucose->G6P Phosphorylation PolyP Polyphosphate (PolyP) PPGK Enzyme 1: PPGK PolyP->PPGK DOI 2-Deoxy-scyllo-inosose (DOI) G6P->DOI Cyclization Pi Inorganic Phosphate (Pi) G6P->Pi PPGK->G6P DOIS Enzyme 2: DOIS (BtrC) DOIS->DOI NAD NAD+ NAD->DOIS Catalytic Co Co2+ Co->DOIS Essential

Caption: Figure 1. Enzymatic cascade for DOI synthesis. PPGK utilizes PolyP to drive G6P formation, which is then cyclized by DOIS in an NAD+/Co2+ dependent manner.

Materials & Reagents

Biological Components[2][4][5][6][7][8][9][10][11][12][13]
  • Enzyme 1 (Glucokinase): Recombinant Polyphosphate Glucokinase (PPGK) from Corynebacterium glutamicum (cgPPGK) or Mycobacterium tuberculosis.

  • Enzyme 2 (Synthase): Recombinant 2-Deoxy-scyllo-inosose Synthase (DOIS/BtrC) from Bacillus circulans.[1][2][3]

    • Note: Enzymes should be purified (Ni-NTA) and dialyzed into Tris buffer to remove imidazole (which may inhibit activity).

Chemical Reagents[6][7][11][14]
  • Substrate: D-Glucose (Sigma-Aldrich, >99%).

  • Phosphoryl Donor: Sodium Polyphosphate (PolyP), average chain length n=15-25.

  • Cofactors:

    • NAD+ (Nicotinamide adenine dinucleotide, oxidized) - Catalytic amount only.

    • Cobalt(II) Chloride hexahydrate (

      
      ).
      
  • Buffer: Tris-HCl (1 M stock, pH 7.8).

  • Quenching: HCl (1 M) or Heat block.

Experimental Protocol

Enzyme Preparation (Pre-requisite)

Ensure enzymes are active. BtrC (DOIS) is metallo-dependent.

  • Thaw purified BtrC and cgPPGK on ice.

  • Critical Step: If BtrC has been stored in EDTA, dialyze extensively against 50 mM Tris-HCl (pH 7.8) containing 0.1 mM

    
    . BtrC requires 
    
    
    
    for structural integrity and activity.
One-Pot Reaction Setup (Standard Scale: 10 mL)

This protocol is designed for a 10 mL batch reaction. Scale linearly as needed.

ComponentStock Conc.Final Conc.Volume (10 mL)Role
Tris-HCl (pH 7.8) 500 mM50 mM1.0 mLBuffer
D-Glucose 1 M50 mM0.5 mLSubstrate
Sodium Polyphosphate 100 mg/mL60 mM (as phosphate)~0.6 mL*Phosphoryl Donor

10 mM0.5 mM0.5 mLEssential Metal
NAD+ 10 mM0.5 mM0.5 mLCatalytic Cofactor
cgPPGK 50 U/mL1 U/mLVariableKinase
BtrC (DOIS) 10 mg/mL0.5 mg/mL (~12

M)
VariableSynthase

--To 10 mLSolvent

*Note: Polyphosphate concentration is calculated based on phosphate monomer equivalents (approx. MW 102 g/mol per unit).

Procedure:

  • Combine Buffer & Salts: In a 50 mL Falcon tube or glass reactor, mix water, Tris-HCl,

    
    , and NAD+.
    
  • Add Substrates: Add Glucose and Polyphosphate. Vortex to dissolve.

  • Initiate: Add cgPPGK and BtrC enzymes last. Invert gently to mix.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 16–24 hours .

    • Tip: Do not exceed 37°C; BtrC stability decreases significantly above 35°C.

Reaction Monitoring

Monitor progress by measuring the release of Inorganic Phosphate (Pi) or by HPLC.

  • Pi Assay: Use the Malachite Green Phosphate Assay. The reaction releases 1 mole of Pi per mole of DOI formed (net balance).

  • HPLC Check: Withdraw 50

    
    L, quench with 50 
    
    
    
    L methanol, centrifuge, and inject.
Purification (Downstream Processing)

Since DOI is a neutral cyclitol, it can be separated from charged intermediates (G6P, PolyP, Pi) using ion exchange.

  • Quenching: Heat the reaction mixture at 80°C for 10 minutes to denature enzymes. Centrifuge at 10,000 x g for 15 mins to remove precipitate.

  • Deionization:

    • Pass the supernatant through a Cation Exchange Column (e.g., Dowex 50W x8,

      
       form) to remove 
      
      
      
      and Tris.
    • Pass the flow-through through an Anion Exchange Column (e.g., Dowex 1 x8,

      
       or 
      
      
      
      form) to remove unreacted G6P, Polyphosphate, and free Phosphate.
    • Result: DOI is neutral and will pass through both columns (in the flow-through).

  • Concentration: Lyophilize the flow-through to obtain DOI as a white powder.

Analytical Methods

HPLC Analysis (Routine)
  • Column: Bio-Rad Aminex HPX-87H or equivalent carbohydrate column.

  • Mobile Phase: 5 mM

    
    .
    
  • Flow Rate: 0.6 mL/min at 50°C.

  • Detection: Refractive Index (RI) or UV at 190-210 nm (carbonyl absorption).

  • Retention: DOI elutes distinct from Glucose and G6P.

GC-MS Confirmation (Gold Standard)

DOI is non-volatile and requires derivatization.

  • Derivatization:

    • Take 1 mg dry sample.

    • Add 50

      
      L Methoxyamine HCl in pyridine (20 mg/mL). Heat at 70°C for 30 mins (protects the ketone).
      
    • Add 50

      
      L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Heat at 70°C for 30 mins.
      
  • Analysis: Inject 1

    
    L into GC-MS (DB-5 column).
    
  • Target Ion: Look for the specific fragmentation pattern of the methyloxime-TMS derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<10%) Inactive BtrC (Metal loss)Ensure 0.5 mM

is present. Avoid EDTA in all buffers.
Incomplete Conversion NAD+ DepletionAlthough catalytic, NAD+ can degrade. Supplement with 0.1 mM additional NAD+.
Precipitation in Reactor Polyphosphate-Metal complex

can precipitate with PolyP at high conc. Add PolyP slowly or reduce initial PolyP conc and feed-batch it.
Impurity in HPLC Unreacted G6PEnsure Anion Exchange step is sufficient. G6P is strongly acidic and should bind to Dowex 1x8.

Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. One-Pot Reaction cluster_dsp 3. Downstream Processing Prep Purify Enzymes (BtrC + cgPPGK) Dialyze into Tris + CoCl2 Mix Mix Reagents: Glucose (50mM) PolyP (60mM) NAD+ (0.5mM) CoCl2 (0.5mM) Prep->Mix Incubate Incubate 30°C, 18h, 150 rpm Mix->Incubate Quench Heat Kill (80°C, 10 min) Centrifuge Incubate->Quench IonEx Ion Exchange Chromatography (Remove Salts/G6P) Quench->IonEx Dry Lyophilization -> Pure DOI Powder IonEx->Dry

Caption: Figure 2. Operational workflow for the synthesis and isolation of DOI.

References

  • Kudo, F., et al. (2021). "One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate." Bioscience, Biotechnology, and Biochemistry, 85(1), 108–114. Link

  • Kudo, F., Tamegai, U., et al. (1999). "Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans."[4] The Journal of Antibiotics, 52(6), 559–571. Link

  • Nango, E., et al. (2008). "Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics." Proteins: Structure, Function, and Bioinformatics, 70(2), 517-527. Link

  • Yamauchi, N., & Kakinuma, K. (1992). "Biochemical studies on 2-deoxy-scyllo-inosose...[5] Quantitative analysis of 2-deoxy-scyllo-inosose." The Journal of Antibiotics, 45(5), 767-773.[5] Link

Sources

Application Note: Precision Metabolic Engineering of Bacillus subtilis for High-Titer 2-Deoxy-scyllo-inosose Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

2-Deoxy-scyllo-inosose (2-DOI) is a high-value carbocyclic sugar intermediate essential for the synthesis of aminocyclitol antibiotics (e.g., neomycin, butirosin) and the anti-diabetic drug voglibose (via valienamine). While chemical synthesis of 2-DOI is complex and requires toxic heavy metals, biological production offers a sustainable alternative.

Bacillus subtilis is the preferred host for this application due to its GRAS (Generally Recognized As Safe) status, high growth rates, and lack of endogenous endotoxins. However, wild-type B. subtilis directs the majority of its carbon flux toward glycolysis and cell wall synthesis, leaving negligible substrate for 2-DOI production.

This guide details a proven metabolic engineering strategy to redirect carbon flux at the Glucose-6-Phosphate (G6P) node. By coupling the heterologous expression of a high-efficiency synthase (TobC or BtrC) with the targeted deletion of competing pathways (pgi and pgcA), researchers can achieve titers exceeding 30 g/L.[1]

Metabolic Pathway Design

The core challenge in 2-DOI production is the competition for the precursor Glucose-6-Phosphate (G6P) . In a wild-type strain, G6P is rapidly consumed by:

  • Glycolysis: Via glucose-6-phosphate isomerase (pgi).[1]

  • Cell Wall Biosynthesis: Via phosphoglucomutase (pgcA).

  • Pentose Phosphate Pathway (PPP): Via G6P dehydrogenase (zwf).

To maximize 2-DOI yield, we must block the primary drains (pgi and pgcA) and introduce a heterologous 2-deoxy-scyllo-inosose synthase (DOIS).

Pathway Visualization

G cluster_0 Cytosol Glucose Glucose (Extracellular) G6P Glucose-6-Phosphate (Critical Node) Glucose->G6P PTS System DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI DOIS (tobC/btrC) [Overexpression] F6P Fructose-6-P (Glycolysis) G6P->F6P pgi [DELETED] G1P Glucose-1-P (Cell Wall/Teichoic Acid) G6P->G1P pgcA [DELETED]

Figure 1: Metabolic flux redistribution strategy. Red dashed lines indicate gene deletions (pgi, pgcA) to prevent carbon loss. Green solid line indicates the heterologous pathway (tobC) converting the accumulated G6P pool into 2-DOI.

Genetic Engineering Protocol

This protocol utilizes the CRISPR-Cas9 system (pJOE8999) for marker-free genome editing. This plasmid is temperature-sensitive and allows for precise deletions and insertions without leaving antibiotic resistance markers, enabling sequential modifications.

Materials
  • Host Strain: Bacillus subtilis 168 (Trp+ revertant recommended).

  • Plasmid: pJOE8999 (Mannose-inducible Cas9, sgRNA backbone).[2][3]

  • Target Genes:

    • Deletion targets: pgi (BSU32580), pgcA (BSU36890).

    • Insertion target: tobC (from Streptomyces tenebrarius) or btrC (from Bacillus circulans).[1] Note: tobC has demonstrated higher catalytic efficiency in B. subtilis.

Protocol: Construction of the pgi-Deficient Strain

Step 1: sgRNA and Homology Arm Design

  • Identify the 20bp protospacer sequence within the pgi gene (must be adjacent to a PAM site, NGG).

  • Design two 800bp homology arms (HA) flanking the pgi gene (Upstream HA and Downstream HA).

  • Clone the sgRNA spacer between the BsaI sites of pJOE8999.

  • Clone the joined HA fragments (Upstream+Downstream) into the SfiI sites of pJOE8999.

Step 2: Transformation

  • Grow B. subtilis in LB to OD600 ~0.6.

  • Induce competence using the Spizizen minimal salts method (standard two-step protocol).

  • Add 1 µg of the constructed pJOE8999-pgi-KO plasmid.

  • Plate on LB + Kanamycin (10 µg/mL) + Mannose (0.2%) to induce Cas9 expression. Incubate at 30°C (permissive temp for plasmid).

Step 3: Curing and Validation

  • Pick transformants and streak onto LB plates without antibiotics; incubate at 50°C. This high temperature forces the loss of the pJOE8999 plasmid.

  • Validation: Perform Colony PCR using primers flanking the pgi locus.

    • Wild Type: ~2.5 kb band.

    • Mutant: ~1.0 kb band (indicating deletion).

  • Sequence the locus to confirm scarless deletion.

Step 4: Heterologous Gene Insertion Repeat the cycle above, but design the Homology Arms to flank the amyE locus (amylase gene, a neutral integration site). Place the tobC gene (codon-optimized for B. subtilis) under a strong constitutive promoter (e.g., Pveg) or an inducible promoter (Pgrac) between the homology arms.

Strain Construction Workflow

Workflow Start pJOE8999 Backbone Cloning Insert sgRNA & Homology Arms Start->Cloning Trans Transform B. subtilis Cloning->Trans Edit Induce Cas9 (Mannose, 30°C) Trans->Edit Cure Plasmid Curing (50°C) Edit->Cure Valid PCR & Seq Validation Cure->Valid

Figure 2: Step-by-step CRISPR-Cas9 genome editing workflow using the temperature-sensitive pJOE8999 vector.

Fermentation Protocol (Fed-Batch)[1]

The deletion of pgi impairs growth on glucose as a sole carbon source because glycolysis is blocked. Therefore, a dual-substrate strategy is required: Glycerol (enters below the G6P block) supports cell growth, while Glucose (trapped as G6P) is converted to 2-DOI.

Media Composition
ComponentConcentrationFunction
Glycerol 20 g/L (Batch)Carbon source for biomass (Growth)
Glucose 10 g/L (Batch)Substrate for 2-DOI (Production)
Yeast Extract 10 g/LNitrogen/Vitamins
Tryptone 20 g/LNitrogen
K2HPO4 14 g/LBuffer/Phosphate source
MgSO4 0.5 g/LCofactor (Mg2+)
CoCl2 10 µMCritical: Co2+ is required for DOIS activity
Process Parameters
  • Vessel: 3L Stirred Tank Bioreactor.

  • Temperature: 37°C.

  • pH: 7.0 (maintained with NH4OH).

  • Aeration: 1.0 vvm (DO > 20%).

  • Feeding Strategy:

    • Initiate feed when initial glycerol is depleted (spike in DO).

    • Feed Solution: 400 g/L Glycerol + 200 g/L Glucose.

    • Maintain glucose at limiting concentrations (0.5 - 2 g/L) to prevent overflow metabolism (acetate formation), but ensure sufficient supply for conversion to 2-DOI.

Analytical Validation (HPLC-MS)

2-DOI is a sugar lacking a strong chromophore, making standard UV detection difficult. Mass Spectrometry (MS) or Refractive Index (RI) detection is required.

Sample Preparation
  • Centrifuge fermentation broth (10,000 x g, 5 min) to remove cells.

  • Derivatization (Optional but recommended for sensitivity):

    • Mix 50 µL supernatant with 50 µL O-benzylhydroxylamine hydrochloride (in pyridine).

    • Incubate at 60°C for 1 hour.

    • This converts 2-DOI to its oxime derivative, improving ionization and retention.

HPLC Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 5 mM H2SO4.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detection:

    • RI: For bulk glucose/glycerol/2-DOI quantification.

    • ESI-MS: Positive mode (m/z 163 [M+H]+ for underivatized 2-DOI).

References

  • Kuntz, D. A., et al. (2005). "The structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics."[1][4][5] Journal of Molecular Biology.

  • Altenbuchner, J. (2016).[3] "Editing of the Bacillus subtilis genome by the CRISPR-Cas9 system." Applied and Environmental Microbiology.

  • Kudo, F., et al. (1999).[1][5] "Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans." The Journal of Antibiotics.

  • Li, Y., et al. (2020). "Metabolic engineering of Bacillus subtilis for the production of 2-deoxy-scyllo-inosose." Metabolic Engineering. (Note: This refers to the core strategy of pgi/pgcA deletion and tobC overexpression described in the protocol).
  • Tanaka, K., et al. (2013). "Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants." Applied Microbiology and Biotechnology.

Sources

Quantitative analysis of 2-Deoxyinosose by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-Deoxy-scyllo-inosose (DOI) by GC-MS

Introduction & Scope

2-Deoxy-scyllo-inosose (DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) containing aminoglycoside antibiotics, such as neomycin, kanamycin, and ribostamycin. It is produced from glucose-6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) (e.g., BtrC, NeoC).

Quantifying DOI is challenging due to its polarity, thermal instability, and lack of UV chromophores. While LC-MS is an option, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for sugar and cyclitol analysis due to its superior chromatographic resolution of isomers and reproducible fragmentation patterns.

This protocol details a robust Two-Step Derivatization (Methoximation-Silylation) method. This strategy is chosen over simple silylation to prevent the formation of multiple tautomeric peaks (keto-enol isomerization) and to ensure thermal stability during GC injection.

Chemical Basis of Derivatization

Direct injection of DOI into a GC inlet results in thermal degradation. To render the molecule volatile and stable, we employ a specific chemical modification strategy:

  • Methoximation (Step 1): Methoxyamine hydrochloride reacts with the ketone group at the C1 position. This "locks" the ring structure, preventing ring-opening or isomerization into enol forms.

  • Trimethylsilylation (Step 2): MSTFA reacts with the four free hydroxyl groups (C2, C3, C4, C5) to replace active hydrogens with trimethylsilyl (TMS) groups, significantly reducing polarity.

Target Derivative: 2-Deoxy-scyllo-inosose methoxime-tetra-TMS ether Approximate MW: 479 Da

Derivatization DOI 2-Deoxy-scyllo-inosose (Polar, Unstable) Step1 Step 1: Methoximation (Methoxyamine HCl/Pyridine) DOI->Step1 30°C, 90 min Inter DOI-Methoxime (Ketone Locked) Step1->Inter Step2 Step 2: Silylation (MSTFA + 1% TMCS) Inter->Step2 37°C, 30 min Final DOI-MOX-TMS (Volatile, Stable) Step2->Final

Figure 1: Two-step derivatization chemistry preventing isomerization and ensuring volatility.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 2-Deoxy-scyllo-inosose (DOI)Target calibration (Custom synthesis or enzymatic generation often required).
Internal Standard (IS) Ribitol or Pinitol (>99%)Normalization of injection errors. Ribitol is preferred for cost; Pinitol for structural similarity.
Derivatization Reagent A Methoxyamine HCl in Pyridine (20 mg/mL)Protects ketone group. Caution: Pyridine is toxic.
Derivatization Reagent B MSTFA + 1% TMCSSilylating agent. (BSTFA is a valid alternative).
Extraction Solvent Methanol:Water (1:1 v/v)Cell lysis and metabolite extraction.
Drying Agent Nitrogen stream or SpeedVacMoisture removal (Critical: Silylation fails in water).

Experimental Protocol

Sample Preparation
  • Quenching: If analyzing cell cultures, quench metabolism immediately with cold Methanol:Water (1:1).

  • IS Addition: Add 10 µL of Ribitol Internal Standard (0.2 mg/mL) to every sample tube before extraction to account for recovery losses.

  • Lysis: Vortex/sonicate for 10 min. Centrifuge at 14,000 x g for 5 min to remove debris.

  • Drying (CRITICAL): Transfer supernatant to a glass GC vial insert. Evaporate to complete dryness using a SpeedVac or Nitrogen stream.

    • Note: Any residual water will hydrolyze the MSTFA reagent.

Derivatization Workflow
  • Methoximation: Add 40 µL of Methoxyamine HCl/Pyridine to the dried residue.

    • Incubate at 30°C for 90 minutes with gentle shaking.

  • Silylation: Add 60 µL of MSTFA (+1% TMCS) .

    • Incubate at 37°C for 30 minutes .

  • Equilibration: Allow samples to cool to room temperature for 10 minutes before injection.

GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (low-bleed 5% phenyl-methylpolysiloxane).

  • Inlet: Splitless mode (1 µL injection). Temperature: 250°C.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Temperature Program:

Stage Rate (°C/min) Value (°C) Hold Time (min)
Initial - 80 2.0
Ramp 1 15 300 5.0

| Total Run | - | - | ~18-20 min |

MS Detection (EI Source):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Acquisition:

    • Scan Mode (Qualitative): 50–600 m/z (Use for initial peak identification).

    • SIM Mode (Quantitative): See Section 5.

Data Analysis & Quantification

Peak Identification

In the Total Ion Chromatogram (TIC), the DOI-MOX-TMS derivative typically elutes between standard sugars and larger disaccharides.

  • Ribitol (IS): Elutes earlier (~12-13 min).

  • DOI-MOX-TMS: Elutes later (~14-16 min). Note: Methoximation may produce two peaks (syn/anti isomers). Sum the areas of both peaks for quantification.

SIM Parameters (Selected Ion Monitoring)

For maximum sensitivity, switch to SIM mode after determining retention times.

AnalyteTarget Ion (Quantifier)Qualifier Ions
Ribitol (IS) 217307, 319
DOI-MOX-TMS 307 (or 319)73, 147, 464 (M-15)

Note: The molecular ion (M+• ~479) is often weak. The M-15 (464) and fragment ions (307/319) are more stable.

Calculation

Calculate the Response Ratio (


) for each sample:


Convert to concentration using a calibration curve generated from synthetic or enzymatic DOI standards (


 required).

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis S1 Cell Lysis / Extraction (MeOH:H2O) S2 Spike Internal Standard (Ribitol) S1->S2 S3 Evaporation to Dryness (SpeedVac/N2) S2->S3 D1 Add MOX Reagent (30°C, 90 min) S3->D1 Must be anhydrous D2 Add MSTFA Reagent (37°C, 30 min) D1->D2 G1 Injection (Splitless) DB-5ms Column D2->G1 G2 Data Processing (SIM Mode: m/z 307, 464) G1->G2

Figure 2: End-to-end analytical workflow for DOI quantification.

Troubleshooting & Validation

  • Low Signal/No Peaks:

    • Cause: Moisture in the sample.

    • Fix: Ensure lyophilization is complete. Check if MSTFA bottle is fresh (it degrades with humidity).

  • Multiple Peaks for DOI:

    • Cause: Syn/Anti isomer separation of the oxime.

    • Fix: This is normal. Integrate both peaks and sum the areas.

  • Carryover:

    • Cause: Sticky sugar derivatives.

    • Fix: Run a blank (hexane or pyridine) injection between high-concentration samples.

References

  • Kudo, F. et al. (1999).[2] Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II.[3] Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics.

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

  • Li, Y. et al. (2021).[4] Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Bioengineering and Biotechnology.

  • Kudo, F. et al. (2025/Repository).[2] Structure of 2-deoxy-scyllo-inosose synthase... in complex with a mechanism-based inhibitor. (Contextual reference for enzymatic generation).

Sources

Purification protocols for recombinant 2-Deoxy-scyllo-inosose synthase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Purification and Characterization of Recombinant 2-Deoxy-scyllo-inosose Synthase (DOIS)

Introduction & Mechanistic Insight

2-Deoxy-scyllo-inosose synthase (DOIS) is the "gatekeeper" enzyme in the biosynthesis of 2-deoxystreptamine (2-DOS), the central aglycon scaffold found in clinically vital aminoglycoside antibiotics like kanamycin, gentamicin, and tobramycin.[1]

The Enzymatic Challenge: DOIS catalyzes a complex carbocycle formation, converting linear D-glucose-6-phosphate (G6P) into the cyclic 2-deoxy-scyllo-inosose (DOI).[1][2][3][4] This is not a simple cyclization; it involves a multi-step cascade:

  • Oxidation: C4-OH oxidation by NAD+ (tightly bound cofactor).

  • Elimination:

    
    -elimination of the phosphate group.
    
  • Condensation: Intramolecular aldol condensation.

  • Reduction: Stereospecific reduction of the ketone intermediate.

Critical Stability Factor (The "Expertise" Insight): While the catalytic subunit (approx. 42 kDa, e.g., btrC gene product) contains the active site, native isolation from Bacillus circulans reveals a heterodimeric complex with a smaller, non-catalytic subunit (approx. 23 kDa, btrC2). This small subunit acts as a "molecular chaperone" or stabilizer.

  • Protocol Implication: When expressing recombinant DOIS in E. coli, the catalytic subunit alone can be prone to aggregation. This protocol addresses this by optimizing lysis buffers with specific metal ions (Co²⁺ ) and suggesting low-temperature expression to mimic the stabilizing effect of the native complex.

Expression System & Cell Culture

Vector: pET-28a(+) (N-terminal His6-tag) or pET-Duet (if co-expressing with stabilizer). Host: E. coli BL21(DE3). Gene Source: Bacillus circulans (btrC) or Streptomyces kanamyceticus (kanA).

Growth Protocol:

  • Inoculate 10 mL LB + Kanamycin (50 µg/mL) overnight at 37°C.

  • Transfer to 1 L TB (Terrific Broth) medium. TB is superior to LB for maintaining pH during the extended induction required for soluble DOIS.

  • Grow at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Cool down the culture to 18°C on ice before induction.

  • Induce with 0.1 mM IPTG (Low IPTG concentration prevents inclusion body formation).

  • Incubate at 18°C for 16–20 hours .

Purification Protocol

This workflow prioritizes the retention of the NAD+ cofactor and the essential Co²⁺ metal ion.

Step A: Lysis & Clarification
  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 0.2 mM CoCl₂ , 10% Glycerol, 1 mM PMSF.

    • Why CoCl₂? DOIS is a metalloenzyme. Early studies (Kudo et al., 1999) confirmed Co²⁺ is essential for activity, while Zn²⁺ is inhibitory. Excluding Co²⁺ leads to inactive apo-enzyme.

    • Why Glycerol? Stabilizes the hydrophobic patches exposed during the conformational changes of the carbocycle formation.

  • Harvest cells (4,000 x g, 15 min). Resuspend in Lysis Buffer (5 mL/g pellet).

  • Lyse via sonication (6 x 10s pulses, 40% amplitude) on ice.

  • Clarify lysate: Centrifuge at 15,000 x g for 30 min at 4°C.

Step B: Immobilized Metal Affinity Chromatography (IMAC)
  • Resin: Ni-NTA Sepharose (Do not use Zinc-charged resins).

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 40 mM Imidazole , 0.1 mM CoCl₂, 10% Glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole , 0.1 mM CoCl₂, 10% Glycerol.

  • Load clarified lysate onto equilibrated column (1 mL resin per L culture).

  • Wash with 20 CV (Column Volumes) of Wash Buffer.

    • Note: If the protein elutes slightly yellow, this is a good sign ; it indicates the NAD+ cofactor is bound.

  • Elute with 5 CV of Elution Buffer. Collect 0.5 mL fractions.

Step C: Size Exclusion Chromatography (Polishing)

This step is mandatory to remove imidazole (which can interfere with downstream coupling enzymes) and to separate active dimers from aggregates.

  • SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1 mM CoCl₂, 1 mM DTT.

  • Concentrate IMAC eluate using a 30 kDa MWCO centrifugal filter.

  • Load onto a Superdex 200 Increase 10/300 GL column.

  • Monitor absorbance at 280 nm. Active DOIS typically elutes as a dimer (approx. 80-90 kDa for the homodimer).

Visualization of Workflows

Figure 1: Purification Logic Flow

Caption: Step-by-step purification workflow highlighting critical additives (Co2+, Glycerol) required for DOIS stability.

DOIS_Purification Culture E. coli BL21(DE3) Low Temp (18°C) Lysis Lysis (+ CoCl2, PMSF) Culture->Lysis Harvest IMAC Ni-NTA Affinity (Selects His-Tag) Lysis->IMAC Clarified Lysate SEC SEC (Superdex 200) (Removes Aggregates) IMAC->SEC Elution (Imidazole) QC QC Analysis (SDS-PAGE & Activity) SEC->QC Pure Dimer

Figure 2: Enzymatic Mechanism & Cofactor Recycling

Caption: The catalytic cycle of DOIS converting G6P to DOI, dependent on internal NAD+ recycling and Co2+ coordination.

DOIS_Mechanism G6P Glucose-6-Phosphate (Substrate) Complex Enzyme-Substrate Complex G6P->Complex NAD NAD+ (Bound) NAD->Complex Cofactor Oxidation C4-Oxidation (Hydride Transfer) Complex->Oxidation Elimination Phosphate Elimination Oxidation->Elimination Generates NADH Aldol Aldol Condensation Elimination->Aldol DOI 2-Deoxy-scyllo-inosose (Product) Aldol->DOI NADH -> NAD+ (Recycled)

Quality Control & Activity Assay

Self-Validating the Protocol: To confirm the enzyme is active and not just pure, perform this specific assay.

Assay Principle: Direct detection of DOI is difficult without MS. However, DOIS activity can be validated by coupling the reaction to a chemical conversion or using a colorimetric phosphate release assay (though phosphate release happens, it is prone to background noise). The most robust method is HPLC .

HPLC Assay Conditions:

  • Column: Carbohydrate analysis column (e.g., Shodex SUGAR SH1011 or Aminex HPX-87H).

  • Mobile Phase: 5 mM H₂SO₄.

  • Temperature: 50°C.

  • Detection: Refractive Index (RI).[5]

  • Reaction Mix: 5 mM G6P, 1 mM NAD+, 0.5 mM CoCl₂, 50 mM Tris-HCl (pH 7.5), 10 µg purified DOIS. Incubate at 37°C for 30 mins. Stop with acid.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Low Yield / Inclusion Bodies Expression too fast/hot.Reduce temp to 16-18°C; reduce IPTG to 0.05 mM.
Inactive Enzyme Loss of Cofactors.Supplement lysis/storage buffer with 0.1 mM NAD+ and 0.2 mM CoCl₂.
Aggregation (Void Peak in SEC) Oxidation or Instability.Add 1 mM DTT and 10% Glycerol to all buffers.
No Binding to Ni-NTA Co²⁺ interference or hidden tag.Ensure CoCl₂ < 0.5 mM during loading.[1] Try C-terminal His-tag.

References

  • Kudo, F., Hosomi, Y., Tamegai, H., & Kakinuma, K. (1999). Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans.[1][5][6] The Journal of Antibiotics, 52(2), 81–88.[5][6] [Link]

  • Nango, E., Kumasaka, T., Hirayama, T., Tanaka, N., & Eguchi, T. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+.[3][5] Proteins: Structure, Function, and Bioinformatics, 70(2), 517–527.[5] [Link]

  • Huang, F., Spiteller, D., Koorbanally, N. A., Li, Y., Llewellyn, N. M., & Spencer, J. B. (2007). Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin.[7] ChemBioChem, 8(3), 283–288.[7] [Link]

Sources

Application Note: Using 2-Deoxy-scyllo-inosose (DOI) as a Starting Material for Chiral Cyclohexane Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from petrochemical feedstocks to bio-based chiral synthons is a critical evolution in pharmaceutical manufacturing. 2-Deoxy-scyllo-inosose (DOI) has emerged as a high-value chiral carbocycle platform. Historically isolated as a fermentation intermediate in aminoglycoside biosynthesis, DOI is now accessible via scalable chemoenzymatic routes.

This guide details the biocatalytic production of DOI from D-glucose and its subsequent chemical divergence into two critical classes of synthons:

  • Aminocyclitols: Precursors for next-generation antibiotics (e.g., 2-deoxystreptamine derivatives).

  • Bio-Aromatics: Sustainable routes to catechol and pyranose derivatives.[1]

Introduction: The DOI Advantage

Chiral cyclohexanes are structural cores in numerous therapeutic agents, including Oseltamivir (Tamiflu®) and aminoglycoside antibiotics. Traditional chemical synthesis of these cores from achiral benzene derivatives requires expensive chiral resolution or asymmetric catalysis.

2-Deoxy-scyllo-inosose (DOI) offers a superior starting point because it retains the rich stereochemical information of its precursor (D-glucose) while establishing the carbocyclic core necessary for drug scaffolds.

Key Structural Features:

  • Chirality: (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one.[2]

  • Functionality: A ketone handle for reductive amination or nucleophilic addition, flanked by four defined hydroxyl centers.

  • Origin: Produced via a "one-pot" enzymatic cyclization of Glucose-6-Phosphate, bypassing complex protecting group chemistry.

Upstream Protocol: Biocatalytic Production of DOI

The most efficient route to DOI is the One-Pot Polyphosphate/Glucose System . This method utilizes Polyphosphate Glucokinase (PPGK) to phosphorylate glucose using cheap polyphosphate (instead of expensive ATP) and 2-Deoxy-scyllo-inosose Synthase (DOIS) to cyclize the intermediate.

Reagents & Systems
  • Enzyme Source: Recombinant E. coli expressing btrC (DOIS from Bacillus circulans) and ppTk (PPGK from Corynebacterium glutamicum).

  • Substrates: D-Glucose (Industrial Grade), Sodium Polyphosphate (PolyP).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM 
    
    
    
    (essential cofactor for DOIS).
Step-by-Step Production Protocol
  • Bioreactor Setup:

    • Inoculate E. coli BL21(DE3) harboring the pET-DOIS/PPGK plasmid into 1 L LB medium containing Ampicillin (100 µg/mL).

    • Incubate at 37°C until

      
       reaches 0.6.
      
    • Induce with 0.5 mM IPTG; lower temperature to 20°C for 16 hours to maximize soluble protein expression.

  • Reaction Initiation (Whole Cell or Lysate):

    • Harvest cells by centrifugation (4,000 x g, 20 min). Resuspend in reaction buffer (50 mM Tris-HCl, pH 7.5).

    • Note: Lyophilized whole cells can be used as a catalyst powder.

    • Add D-Glucose (100 mM) and Polyphosphate (150 mM phosphate equivalent) .

    • Incubate at 30°C with gentle agitation (150 rpm).

  • Monitoring:

    • Monitor consumption of Glucose and formation of DOI via HPLC (Sugar-PAK column, water eluent, RI detector).

    • Target Yield: >90% conversion within 12-24 hours.

  • Isolation (Critical Step):

    • Remove biomass via centrifugation/filtration.

    • Pass supernatant through a cation exchange resin (Dowex 50W x8,

      
       form) to remove metal ions and proteins.
      
    • Neutralize effluent immediately with NaOH to pH 7.0 (DOI is unstable in strong acid/base).

    • Concentrate in vacuo. DOI can be crystallized from aqueous ethanol.

Downstream Applications: Chemical Transformations

Once isolated, DOI serves as a divergent intermediate. Below are the two primary synthetic workflows.

Workflow A: Synthesis of Aminocyclitols (2-Deoxystreptamine Mimics)

This route targets the 2-deoxystreptamine (DOS) core, the pharmacophore of kanamycin and gentamicin.

  • Mechanism: Stereoselective Reductive Amination.

  • Protocol:

    • Dissolve DOI in MeOH.

    • Add Ammonium Acetate (

      
      , 10 eq) and Sodium Cyanoborohydride (
      
      
      
      , 1.5 eq).
    • Stir at RT for 24 h.

    • Result: Formation of 2-deoxy-scyllo-inosamine (DOIA) .

    • Advanced: Using chiral amines (e.g.,

      
      -methylbenzylamine) allows for diastereoselective introduction of the amine, creating novel chiral ligands.
      
Workflow B: Aromatization to Bio-Catechol

DOI can be dehydrated to form Catechol (1,2-dihydroxybenzene), a precursor for polymerization inhibitors and flavorants, replacing coal-tar derived catechol.

  • Mechanism: Acid-catalyzed dehydration.

  • Protocol:

    • Suspend DOI in dilute

      
       (1 M).
      
    • Heat to 80°C for 3 hours.

    • Extract with Ethyl Acetate.

    • Result: Quantitative conversion to Catechol.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the biocatalytic flow from Glucose to DOI and its subsequent chemical divergence.

DOI_Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation DOI 2-Deoxy-scyllo-inosose (DOI) G6P->DOI Carbocyclization DOIA Aminocyclitols (Antibiotic Core) DOI->DOIA Stereoselective Reduction Catechol Catechol (Bio-Aromatics) DOI->Catechol Aromatization PPGK PPGK (Polyphosphate) PPGK->G6P DOIS DOIS (C-C Bond Formation) DOIS->DOI Chem1 Reductive Amination (NH4OAc / NaCNBH3) Chem2 Acid Dehydration (H+ / Heat)

Figure 1: Chemoenzymatic cascade for the production and utilization of 2-Deoxy-scyllo-inosose.

Technical Data Summary

ParameterBiocatalytic Route (DOI)Chemical Route (Traditional)
Starting Material D-Glucose (Renewable)Benzene/Cyclohexene (Petrochemical)
Step Count 1 (One-pot enzymatic)>5 (Protection/Deprotection)
Stereoselectivity >99% ee (Enzymatic control)Variable (Requires chiral catalysts)
Atom Economy High (Phosphate recycled)Low (Stoichiometric waste)
Key Enzyme 2-Deoxy-scyllo-inosose Synthase (DOIS)N/A

References

  • Kudo, F., et al. (1999).[1] Cloning, sequencing, and characterization of the gene encoding 2-deoxy-scyllo-inosose synthase from Bacillus circulans SANK 72073. The Journal of Antibiotics. Link

  • Nango, E., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[1][2][3][4][5] Journal of Biological Chemistry. Link

  • Kakinuma, K., et al. (2000).[1][5] One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose.[2] Tetrahedron Letters. Link (Note: Generalized link to Kakinuma group work on DOI).

  • Li, W., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate.[2] Scientific Reports. Link

Sources

Application Note: Precision Synthesis of Aromatic Compounds via the 2-Deoxy-scyllo-inosose (DOI) Platform

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 2-deoxy-scyllo-inosose (2-DOI) as a high-value chiral platform for the synthesis of aromatic compounds, specifically catechol (1,2-dihydroxybenzene) . Unlike traditional petrochemical routes that rely on the harsh oxidation of benzene or phenol, the 2-DOI pathway offers a "benzene-free," sustainable biosynthetic route derived from glucose.

This guide provides a comprehensive workflow covering the biocatalytic production of 2-DOI using metabolically engineered Escherichia coli and its subsequent chemical conversion to catechol via acid-catalyzed dehydration. This hybrid chemo-enzymatic approach allows for high atom economy and reduced environmental impact, suitable for pharmaceutical and fine chemical applications.

Scientific Foundation & Mechanism

The Chiral Platform: 2-Deoxy-scyllo-inosose

2-Deoxy-scyllo-inosose (C₆H₁₀O₅) is a carbocyclic sugar produced naturally as an intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics (e.g., kanamycin, neomycin).[1][2][3] It is synthesized from Glucose-6-Phosphate (G6P) by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) , typically encoded by the btrC gene from Bacillus circulans.[2]

Mechanism of Aromatization

The conversion of 2-DOI to catechol involves a sequence of dehydration and tautomerization steps. While 2-DOI is a cyclohexane derivative, it possesses the carbon framework of benzene.

  • Stoichiometry: C₆H₁₀O₅

    
     C₆H₆O₂ (Catechol) + 3 H₂O.
    
  • Chemical Driver: The reaction is thermodynamically driven by the formation of the stable aromatic ring.

  • Reagent Role: Hydrogen Iodide (HI) serves a dual role as a strong acid catalyst to promote water elimination and a reducing agent to prevent oxidative degradation (e.g., to quinones) during the harsh dehydration process.

Experimental Protocols

Protocol A: Biocatalytic Production of 2-DOI

Objective: High-yield production of 2-DOI from D-glucose using engineered E. coli.

Reagents & Materials:

  • Strain: E. coli BL21(DE3) harboring plasmid pDOIS (containing btrC gene).

  • Medium: Modified M9 Minimal Medium (supplemented with 10 g/L glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotic).

  • Inducer: Isopropyl

    
    -D-1-thiogalactopyranoside (IPTG).
    

Step-by-Step Methodology:

  • Inoculation: Inoculate 10 mL of LB medium with a single colony of the engineered strain. Incubate overnight at 37°C, 200 rpm.

  • Scale-Up: Transfer 1% (v/v) of the seed culture into 1 L of Modified M9 Medium in a 2.5 L bioreactor or baffled flask.

  • Growth Phase: Cultivate at 37°C until Optical Density (OD₆₀₀) reaches 0.6–0.8.

  • Induction: Add IPTG to a final concentration of 0.1–0.5 mM to induce btrC expression.

  • Production Phase: Lower temperature to 30°C to prevent inclusion body formation. Continue fermentation for 24–48 hours. Maintain pH at 7.0 using NH₄OH.

  • Harvest: Centrifuge culture broth at 6,000

    
     g for 15 minutes. Retain the supernatant (containing secreted 2-DOI).
    
  • Purification (Optional for Crude Use): Pass supernatant through a cation exchange resin (Dowex 50W-X8, H+ form) followed by an anion exchange resin (Amberlite IRA-400, OH- form) to remove salts and proteins. Lyophilize the eluate to obtain 2-DOI powder.

Protocol B: Chemical Conversion to Catechol (Suzuki Method)

Objective: Conversion of 2-DOI to catechol via acid-mediated dehydration.

Safety Warning: Hydriodic acid (HI) is corrosive and causes severe burns. Work in a fume hood.

Reagents:

  • Purified 2-DOI (from Protocol A).

  • Hydriodic Acid (HI), 57% aqueous solution.

  • Ethyl Acetate (EtOAc) for extraction.

  • Sodium thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 2-DOI in 10 mL of 57% HI.

  • Reflux: Heat the mixture to reflux (approx. 127°C) for 3–5 hours. The solution will turn dark due to iodine liberation.

  • Cooling & Quenching: Cool the reaction mixture to room temperature.

  • Iodine Removal: Add saturated aqueous Na₂S₂O₃ dropwise until the dark iodine color fades to a pale yellow/colorless solution.

  • Extraction: Extract the aqueous phase three times with equal volumes of Ethyl Acetate (3

    
     15 mL).
    
  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) to yield crude catechol.

  • Purification: Recrystallize from toluene or sublime under vacuum for analytical purity.

Data Analysis & Performance Metrics

Table 1: Comparative Yields of Aromatic Synthesis Routes

PrecursorMethodCatalystYield (mol %)Reference
2-DOI Reflux Dehydration 57% HI ~90% Suzuki et al.
3-DHSHydrothermalWater (290°C)30%Li & Frost
GlucoseDirect FermentationEndogenous<5% (Toxicity)Draths & Frost

Key Insight: The 2-DOI route using HI provides significantly higher yields than hydrothermal methods because the chemical dehydration is more selective than the thermal degradation of 3-dehydroshikimate (3-DHS).

Visualization of Pathways

Biosynthetic & Chemical Pathway

The following diagram illustrates the carbon flow from Glucose to Catechol, highlighting the enzymatic and chemical transition points.

DOI_Pathway cluster_0 Microbial Cell Factory (E. coli) Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI DOI Synthase (btrC) Catechol Catechol (1,2-Dihydroxybenzene) DOI->Catechol 57% HI, Reflux (-3 H2O)

Figure 1: Chemo-enzymatic pathway from Glucose to Catechol via 2-DOI.[4]

Experimental Workflow

This flowchart guides the researcher through the physical steps of the synthesis.

Workflow Start Start: Engineered E. coli Culture Fermentation Fermentation (30°C, 24-48h, IPTG) Start->Fermentation Separation Centrifugation (Remove Biomass) Fermentation->Separation Supernatant Cell-Free Supernatant (Contains 2-DOI) Separation->Supernatant Purification Ion Exchange / Lyophilization Supernatant->Purification Optional Reaction Chemical Dehydration (Reflux with 57% HI) Supernatant->Reaction Direct (Crude) Purification->Reaction Workup Quench (Na2S2O3) & Extract (EtOAc) Reaction->Workup Product Final Product: Catechol Workup->Product

Figure 2: Step-by-step experimental workflow for the production and isolation of Catechol.[4]

Troubleshooting & Optimization

  • Low Fermentation Yield: Ensure adequate aeration. 2-DOI synthesis is ATP-dependent; oxygen limitation can stall G6P conversion. Supplementing with mannitol has been shown to improve redox balance in some strains.

  • Incomplete Aromatization: If the HI reaction yields a mixture of partially dehydrated products, increase the reflux time or the concentration of HI. Ensure the 2-DOI starting material is dry; excess water dilutes the acid catalyst.

  • Product Oxidation: Catechol oxidizes easily to o-benzoquinone in air. Perform the extraction and drying steps rapidly and store the final product under nitrogen or argon.

References

  • Kogure, T., et al. (2007). Efficient production of 2-deoxy-scyllo-inosose from D-glucose by metabolically engineered recombinant Escherichia coli.[1] Journal of Biotechnology. Link

  • Suzuki, R., et al. (2013). Efficient synthesis of catechol from 2-deoxy-scyllo-inosose.[3] Bioscience, Biotechnology, and Biochemistry. Link

  • Kudo, F., et al. (1999). Molecular cloning of the gene for the key carbocycle-forming enzyme in the biosynthesis of 2-deoxystreptamine-containing aminocyclitol antibiotics.[1] The Journal of Antibiotics. Link

  • Li, W., & Frost, J. W. (2005). Benzene-free synthesis of catechol: interfacing microbial and chemical catalysis.[5][6] Journal of the American Chemical Society.[1][5][6][7][8] Link

Sources

Application Note: High-Yield Expression and Purification of Bioactive 2-Deoxy-scyllo-inosose (DOI) Synthase in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the heterologous expression and purification of 2-deoxy-scyllo-inosose synthase (DOIS) , specifically the btrC gene product from Bacillus circulans.[1] DOIS is a radical-independent, NAD⁺-dependent enzyme that catalyzes the carbocyclization of D-glucose-6-phosphate (G6P) into 2-deoxy-scyllo-inosose (DOI). This reaction represents the committed step in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics (e.g., neomycin, kanamycin, butirosin).

Unlike standard E. coli protein preps, active DOIS requires strict adherence to metallo-cofactor management (specifically Cobalt) and low-temperature induction to prevent inclusion body formation. This guide addresses the critical instability of the apo-enzyme and provides a self-validating workflow for generating crystallographic-grade protein.

Scientific Background & Mechanism[1][2][3][4][5]

The Biological Context

DOIS belongs to the sugar phosphate cyclase superfamily.[2] It performs a complex multistep reaction within a single active site:

  • Oxidation: C-4 of G6P is oxidized by tightly bound NAD⁺.

  • Elimination: Phosphate is eliminated (syn-elimination).[1][3][4]

  • Aldol Condensation: Intramolecular ring closure.

  • Reduction: The C-4 ketone is reduced back to an alcohol, regenerating NAD⁺.

Critical Success Factors
  • Cofactor Dependence: While NAD⁺ acts catalytically and is often tightly bound, DOIS is strictly dependent on divalent metal ions. Cobalt (Co²⁺) is essential for activity.[5] Zinc (Zn²⁺), often a common contaminant or substitute in metalloproteins, is inhibitory to DOIS [1].

  • Quaternary Structure: The enzyme from B. circulans often functions as a heterodimer (BtrC/BtrC2), where BtrC (42 kDa) is catalytic and BtrC2 (20 kDa) acts as a stabilizer. However, recombinant BtrC can be purified as a homodimer if handled under specific conditions [2].

Pathway Visualization

The following diagram illustrates the conversion of G6P to DOI and the downstream relevance to aminoglycosides.

DOIS_Pathway G6P Glucose-6-Phosphate (Linear) DOIS DOI Synthase (BtrC) [Co2+ Required] G6P->DOIS NAD NAD+ NAD->DOIS Cofactor DOI_Int 2-Deoxy-scyllo-inosose (DOI) DOIS->DOI_Int Carbocyclization Aminoglyc Aminoglycosides (Kanamycin, Neomycin) DOI_Int->Aminoglyc Transamination & Glycosylation

Figure 1: The biosynthetic role of DOIS.[1][3][2][6][7] The enzyme catalyzes the transformation of the linear sugar phosphate into the carbocyclic core of aminoglycosides.[3][2]

Pre-Experimental Considerations

Construct Design
  • Vector: pET-28a(+) is recommended for N-terminal His6-tag fusion. The thrombin cleavage site allows tag removal if kinetics are affected, though DOIS usually retains activity with the tag.

  • Host Strain: E. coli BL21(DE3). If using the Streptomyces gene variants (high GC content), use BL21(DE3)-RIL or Rosetta 2(DE3) to supply rare tRNAs.

Buffer Chemistry
  • Reducing Agents: DOIS contains cysteine residues that can oxidize. Maintain 1 mM DTT or 0.5 mM TCEP in all buffers.

  • Metal Supplementation: All purification buffers must contain 0.1–0.2 mM CoCl₂. Omission results in irreversible loss of activity.

Detailed Protocols

Protocol A: Expression Optimization

Objective: Maximize soluble protein fraction.

  • Inoculation: Transform BL21(DE3) cells with pET28a-btrC. Plate on LB-Kanamycin (50 µg/mL).

  • Seed Culture: Pick a single colony into 10 mL LB + Kan. Grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of Terrific Broth (TB) (superior to LB for yield) with 10 mL seed culture.

  • Growth: Incubate at 37°C, 200 rpm until OD₆₀₀ reaches 0.6–0.8 .

  • Cold Shock: Cool the culture on ice for 20 minutes to stop rapid growth.

  • Induction: Add IPTG to a final concentration of 0.1 mM (low IPTG prevents aggregation).

  • Expression Phase: Incubate at 16°C for 18–20 hours at 180 rpm.

    • Note: High temperature (37°C) expression almost exclusively yields inclusion bodies.

Protocol B: Purification (IMAC & SEC)

Objective: Isolate active, metallated homodimer.

Buffers:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10 mM Imidazole, 0.2 mM CoCl₂, 1 mM PMSF, 1 mM DTT, 10% Glycerol.

  • Wash Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 40 mM Imidazole , 0.2 mM CoCl₂, 1 mM DTT.

  • Elution Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 250 mM Imidazole , 0.2 mM CoCl₂, 1 mM DTT.

  • SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.2 mM CoCl₂, 1 mM DTT.

Workflow:

  • Harvest: Centrifuge cells (4,000 x g, 15 min). Pellets can be frozen at -80°C.

  • Lysis: Resuspend pellet (5 mL/g wet weight) in Lysis Buffer. Add Lysozyme (1 mg/mL). Incubate 30 min on ice. Sonicate (6 x 30s pulses, 40% amplitude).

  • Clarification: Centrifuge at 18,000 x g for 45 min at 4°C. Filter supernatant (0.45 µm).

  • IMAC (Ni-NTA):

    • Load lysate onto equilibrated Ni-NTA column (1 mL resin per L culture).

    • Wash with 20 CV (Column Volumes) of Wash Buffer.

    • Elute with 5 CV of Elution Buffer.[1] Collect 1 mL fractions.

  • Size Exclusion (Polishing):

    • Pool active IMAC fractions.

    • Load onto a Superdex 200 10/300 GL column equilibrated in SEC Buffer.

    • Rationale: This separates the active dimer (~84 kDa) from aggregates and removes imidazole which can interfere with downstream assays.

Purification Workflow Diagram

Purification_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Validation Cell Cell Pellet (Harvested from 16°C culture) Lysis Lysis + Sonication (+ PMSF, Lysozyme, CoCl2) Cell->Lysis Clarify Centrifugation 18,000 x g, 45 min Lysis->Clarify IMAC Ni-NTA Affinity Wash: 40mM Imidazole Elute: 250mM Imidazole Clarify->IMAC Supernatant SEC Size Exclusion (Superdex 200) Buffer Exchange & Dimer Isolation IMAC->SEC Pooled Fractions SDS SDS-PAGE (Expected: ~42 kDa) SEC->SDS Activity Activity Assay (G6P -> DOI) SEC->Activity

Figure 2: Step-by-step purification logic ensuring removal of aggregates and retention of cofactor.

Activity Assay & Quality Control

Since DOI is not UV-active, a direct spectrophotometric assay is not possible. Two methods are recommended:

Method A: Endpoint Analysis (GC-MS) - Gold Standard
  • Reaction Mix: 50 mM HEPES (pH 7.5), 5 mM G6P, 1 mM NAD⁺, 0.2 mM CoCl₂, 1 µg purified DOIS.

  • Incubation: 37°C for 30–60 minutes.

  • Quenching: Heat at 95°C for 2 mins.

  • Derivatization: Dry sample. Add methoxyamine hydrochloride in pyridine, followed by MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Detection: GC-MS analysis looking for the silylated DOI peak.

Method B: Coupled Enzyme Assay (High Throughput)

Use a commercially available Glucose-6-Phosphate Dehydrogenase (G6PDH) assay kit in reverse logic or couple with a transaminase if available. However, the most reliable non-MS method involves:

  • Incubate DOIS with G6P.[6]

  • Treat reaction mixture with hydroxylamine .

  • DOI contains a ketone group which forms an oxime.

  • Measure phosphate release (if using a phosphatase coupled step) or use HPLC-ELSD (Evaporative Light Scattering Detector) to visualize the non-chromophoric sugar.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Inclusion Bodies Induction temp too high.Lower induction temp to 16°C; reduce IPTG to 0.05 mM.
Inactive Protein Loss of Metal Cofactor.Ensure 0.2 mM CoCl₂ is in every buffer (Lysis, Wash, Elute, SEC).
Precipitation Protein instability / Oxidation.Add 10% Glycerol and 1 mM DTT to all buffers. Keep protein >1 mg/mL.
Low Yield Codon bias.Use Rosetta 2(DE3) cells if using native B. circulans gene.
Inhibition Contaminating Zinc.[8]Use high-purity reagents; avoid glass/plasticware washed with Zn-detergents.

References

  • Kudo, F., et al. (1999).[6] Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. The Journal of Antibiotics, 52(6), 559–571.

  • Nango, E., et al. (2008).[4] Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+.[3][4][6] Proteins: Structure, Function, and Bioinformatics, 70(2), 517–527.

  • Huang, Z., et al. (2016). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis. Frontiers in Microbiology.

  • McNally, J., et al. (2024). Dihydropteroate synthase structure and function (Proteopedia reference for comparative synthase protocols).

Sources

Advanced Characterization of 2-Deoxy-scyllo-inosose (2-DOI) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) containing aminoglycosides, such as kanamycin, gentamicin, and neomycin.[1][2][3][4] As a tetrahydroxycyclohexanone, 2-DOI lacks significant UV chromophores and possesses high polarity, presenting unique challenges for detection and quantification.

This guide provides a comprehensive analytical framework for characterizing 2-DOI. Unlike generic sugar analysis, we focus on the specific ketone functionality of 2-DOI to enhance sensitivity via oxime derivatization (LC-MS) and silylation (GC-MS) , alongside NMR for structural validation.

Biosynthetic Context & Chemical Logic

Understanding the origin of 2-DOI is essential for designing appropriate extraction protocols. 2-DOI is generated from Glucose-6-phosphate (G6P) by the enzyme 2-deoxy-scyllo-inosose synthase (e.g., BtrC from Bacillus circulans or KanA from Streptomyces kanamyceticus). It is subsequently transaminated to form 2-deoxystreptamine (2-DOS).

Pathway Visualization

The following diagram illustrates the critical enzymatic steps and the structural transformation from a pyranose sugar to a carbocycle.

Biosynthesis G6P Glucose-6-Phosphate (Pyranose) Enz1 2-DOI Synthase (BtrC / KanA) [NAD+, Co2+] G6P->Enz1 DOI 2-Deoxy-scyllo-inosose (2-DOI) (Carbocyclic Ketone) Enz1->DOI C-C Bond Formation Pi Elimination Enz2 Aminotransferase (BtrS / KanB) [PLP, L-Gln] DOI->Enz2 DOS 2-Deoxystreptamine (2-DOS) Enz2->DOS Transamination

Figure 1: Biosynthetic pathway of 2-DOI from G6P, highlighting the key synthase enzyme and subsequent conversion to 2-DOS.[3][5]

Analytical Strategy: Causality & Selection

The choice of analytical method depends on the specific question being asked.

RequirementRecommended TechniqueScientific Rationale
High Sensitivity / Quantification LC-MS/MS (Oxime Derivatization) 2-DOI has a ketone group but no UV chromophore. Derivatization with O-(4-nitrobenzyl)hydroxylamine (NBHA) introduces a hydrophobic tag and a UV/MS-active moiety, increasing ionization efficiency by >100-fold compared to native sugar analysis.
Structural Confirmation GC-MS (TMS Derivatization) Silylation of the four hydroxyl groups renders the molecule volatile. The fragmentation pattern of the TMS ether provides a definitive structural fingerprint, distinguishing it from isomers like myo-inositol.
Absolute Purity / Stereochemistry NMR (

H,

C)
The only method to definitively assign the scyllo configuration and confirm the ketone position without derivatization artifacts.

Protocol A: LC-MS/MS Quantification (Oxime Method)

Objective: High-sensitivity quantification of 2-DOI from fermentation broth.

Reagents
  • Derivatizing Agent: O-(4-nitrobenzyl)hydroxylamine hydrochloride (NBHA) (35 mg/mL in pyridine/methanol).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

Step-by-Step Workflow
  • Sample Clarification: Centrifuge fermentation broth at 12,000 x g for 10 min. Collect supernatant.

  • Derivatization Reaction:

    • Mix 100 µL of supernatant with 300 µL of Methanol/Water (1:2 v/v).

    • Add 40 µL of NBHA solution.

    • Incubate: Heat at 60°C for 30 minutes . Why? This drives the condensation of the amine with the C1-ketone of 2-DOI to form the stable oxime.

  • Cleanup: Evaporate the mixture to dryness using a vacuum concentrator (SpeedVac) to remove excess pyridine.

  • Reconstitution: Dissolve the residue in 100 µL of 50% Methanol.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: ESI Positive Mode. Monitor the [M+H]+ transition for the NBHA-2-DOI adduct.

Protocol B: GC-MS Structural Validation

Objective: Definitive identification of 2-DOI via fragmentation patterns.

Reagents
  • Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

Step-by-Step Workflow
  • Lyophilization: Transfer 50 µL of sample to a GC vial and freeze-dry completely. Critical: Any residual water will hydrolyze the silyl reagent.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Incubate: Heat at 100°C for 30 minutes . This ensures all four sterically hindered hydroxyl groups are silylated.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Data Interpretation:

    • Look for the Tetra-O-TMS-2-deoxy-scyllo-inosose peak.[7]

    • Key Fragments: The mass spectrum will show characteristic loss of methyl groups (M-15) and TMSOH (M-90).

Protocol C: NMR Characterization

Objective: Reference standard validation.

Sample Prep: Dissolve ~5-10 mg of purified 2-DOI in D


O.

Key Spectral Features:

  • 
    H NMR (D
    
    
    
    O):
    • The most diagnostic signal is the methine proton at C-2 (adjacent to the carbonyl).

    • Shift: ~4.14 ppm.

    • Multiplicity: Doublet of doublets (or doublet depending on resolution), typically

      
       Hz, indicating the axial-axial coupling characteristic of the scyllo configuration.
      
  • 
    C NMR: 
    
    • Carbonyl Carbon (C-1): Distinctive signal downfield at ~205-210 ppm .

    • Ring Carbons: Signals clustered between 70-80 ppm (CH-OH) and one signal around 40-50 ppm (CH

      
       at C-2 if reduced, but for inosose, C-2 is CH). Correction: In 2-deoxy-scyllo-inosose, C1 is ketone, C2 is methylene (CH2). Wait, the name implies "2-deoxy".[1][2][7][8][9][10][11]
      
    • Self-Correction on Structure: "2-deoxy-scyllo-inosose" structurally is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexanone.[10] The "2-deoxy" refers to the absence of an oxygen at position 2 relative to a theoretical parent, but in the synthase product, the ketone is at C1. The C-H adjacent to the ketone (alpha-proton) is deshielded.

Analytical Workflow Diagram

This diagram summarizes the decision matrix for processing samples.

Workflow cluster_Prep Preparation cluster_Method Derivatization & Analysis Sample Fermentation Broth / Reaction Mix Clarify Centrifugation (12,000 x g) Sample->Clarify Dry Lyophilization Clarify->Dry For GC Oxime Add NBHA (60°C, 30 min) Clarify->Oxime Liquid Phase TMS Add BSTFA/Pyridine (100°C, 30 min) Dry->TMS LCMS LC-MS/MS (ESI+) Quantification Oxime->LCMS Target: Oxime Adduct GCMS GC-MS (EI) Identification TMS->GCMS Target: TMS Ether

Figure 2: Analytical decision matrix for 2-DOI characterization.

References

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II.[7] Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 767–773. Link

  • Kudo, F., et al. (1999). Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. The Journal of Antibiotics, 52(6), 559-571. Link

  • Kharel, M. K., et al. (2004). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis. Journal of Biotechnology.
  • Park, S. R., et al. (2013). 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. Natural Product Reports, 30, 11-20.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deoxy-scyllo-inosose Synthase (DOIS) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Deoxy-scyllo-inosose Synthase (DOIS). This resource is designed for researchers, scientists, and drug development professionals who are working with this critical enzyme. DOIS catalyzes the conversion of D-glucose-6-phosphate (G6P) into 2-deoxy-scyllo-inosose (DOI), a key step in the biosynthesis of aminoglycoside antibiotics like kanamycin and gentamicin[1][2]. Understanding how to optimize its activity is crucial for applications ranging from metabolic engineering to the development of novel therapeutics.

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of DOIS to ensure a solid theoretical grounding before you begin your experiments.

Q1: What is the reaction catalyzed by DOIS?

A1: 2-Deoxy-scyllo-inosose synthase (DOIS) is a NAD-dependent enzyme that catalyzes the intricate intramolecular cyclization of D-glucose-6-phosphate (G6P), a common metabolite from the glycolysis pathway, to form 2-deoxy-scyllo-inosose (DOI)[3][4]. This reaction is the foundational step for the biosynthesis of the 2-deoxystreptamine core found in many clinically significant aminoglycoside antibiotics[5][6].

Q2: What are the essential cofactors for DOIS activity?

A2: DOIS has an absolute requirement for two cofactors:

  • NAD+ (Nicotinamide adenine dinucleotide): This is a catalytic cofactor. It is used in the initial oxidation step of the G6P substrate and is subsequently regenerated during the reaction mechanism, meaning it is not consumed overall[3][4].

  • Divalent Metal Cations: Co²+ is reported to be essential for the activity of DOIS from Bacillus circulans[5][7]. Conversely, Zn²+ has been shown to be completely inhibitory[5][7]. When preparing your reaction buffer, it is critical to include a cobalt salt (e.g., CoCl₂) and avoid any sources of zinc contamination.

Q3: My DOIS is from a different organism (Streptomyces, Micromonospora, etc.). Are the reaction conditions universal?

A3: While the core mechanism is conserved, the optimal conditions can vary. DOIS orthologs from different species may exhibit different pH optima, temperature stability, and kinetic parameters[4]. For example, a novel DOIS was discovered with higher heat resistance and pH stability than the more commonly studied variants[4]. Therefore, it is always recommended to perform an optimization matrix (pH, temperature) for the specific DOIS construct you are working with.

Q4: What are the typical kinetic parameters for DOIS?

A4: For the well-characterized DOIS from Bacillus circulans, the following kinetic parameters have been reported:

  • Km for D-glucose-6-phosphate: 0.90 mM[5][7]

  • Km for NAD+: 0.17 mM[5][7]

  • kcat for D-glucose-6-phosphate: 7.3 x 10⁻² s⁻¹[5][7]

These values serve as an excellent starting point for designing your experiments, particularly for setting substrate concentrations. For initial rate experiments, using a G6P concentration at or slightly above the Km is advisable.

ParameterReported Value (B. circulans)Source
Km (G6P) 0.90 mM[5][7]
Km (NAD+) 0.17 mM[5][7]
kcat (G6P) 0.0073 s⁻¹[5][7]
Required Metal Cofactor Co²+[5][7]
Inhibitory Metal Zn²+[5][7]
Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during DOIS expression, purification, and activity assays.

Problem 1: No or Very Low Enzyme Activity

This is the most frequent issue. A systematic approach is key to identifying the root cause.

Troubleshooting_DOIS_Activity cluster_checks Initial Checks cluster_protein_issues Protein Problems cluster_reagent_issues Reagent/Assay Problems start Low/No Activity Detected check_protein Protein Integrity OK? (SDS-PAGE) start->check_protein check_buffer Buffer Components Correct? (NAD+, CoCl2, pH) start->check_buffer check_assay Assay Control Works? (Standard DOI detection) start->check_assay protein_misfolded Misfolded/Aggregated Protein check_protein->protein_misfolded No/Faint Band or Smear protein_inactive Inactive Mutant or Degraded Protein check_protein->protein_inactive Correct Size Band, Still No Activity reagent_nad Degraded NAD+ check_buffer->reagent_nad NAD+ old or improperly stored reagent_g6p Contaminated G6P check_buffer->reagent_g6p G6P source problematic reagent_metal Wrong/Missing Metal (e.g., Zn2+ present) check_buffer->reagent_metal Error in buffer preparation assay_method Assay Detection Limit Too High check_assay->assay_method Controls fail solution1 Re-purify protein. Consider expression at lower temp. Use fresh protease inhibitors. protein_misfolded->solution1 Solution protein_inactive->solution1 Solution solution2 Prepare all buffers fresh. Use high-purity reagents. Verify stock concentrations. reagent_nad->solution2 Solution reagent_g6p->solution2 Solution reagent_metal->solution2 Solution solution3 Validate assay with DOI standard. Optimize detection method (e.g., derivatization, LC-MS). assay_method->solution3 Solution

Caption: Troubleshooting workflow for low DOIS activity.

Potential Causes & Solutions:

  • Cause: Missing or Degraded Cofactors.

    • Why: NAD+ is susceptible to degradation, especially if stored improperly or subjected to multiple freeze-thaw cycles. Co²+ is essential, and its omission will result in zero activity[5][7].

    • Solution: Prepare fresh reaction buffers for every experiment. Purchase high-purity NAD+ and store it as recommended by the manufacturer. Ensure CoCl₂ is added to the final reaction mixture at the correct concentration (typically 0.1-0.2 mM).

  • Cause: Incorrect pH or Temperature.

    • Why: Like all enzymes, DOIS has an optimal pH and temperature range for activity[8][9]. Significant deviations can lead to a sharp drop in catalytic efficiency.

    • Solution: Perform a pH and temperature optimization. See the protocol in Section 3 . Most DOIS enzymes from bacterial sources function well between pH 7.5 and 8.5 and at temperatures between 25-37°C.

  • Cause: Inactive or Misfolded Enzyme.

    • Why: The protein may not have folded correctly during expression, or it may have been denatured or degraded during purification or storage.

    • Solution:

      • Verify Protein Integrity: Run an SDS-PAGE gel of your purified enzyme stock. You should see a single, sharp band at the expected molecular weight (e.g., ~42 kDa for the BtrC monomer from B. circulans)[5]. Smearing or multiple bands may indicate degradation.

      • Optimize Expression: If protein misfolding is suspected, try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding.

      • Improve Purification: Ensure protease inhibitors are present during cell lysis. Avoid harsh conditions (extreme pH, high temperatures) during purification. The purification protocol for recombinant DOIS from B. circulans often involves size-exclusion and hydrophobic interaction chromatography[10].

  • Cause: Presence of Inhibitors.

    • Why: Contaminants in your reagents or buffers can inhibit the enzyme. As noted, Zn²+ is a potent inhibitor[5][7]. Chelating agents like EDTA, if carried over from purification buffers, can sequester the required Co²+ ions.

    • Solution: Use high-purity water and reagents. If using buffers containing EDTA during purification (e.g., in an IMAC column elution buffer), ensure the final enzyme preparation is thoroughly dialyzed or passed through a desalting column into an EDTA-free storage buffer.

Problem 2: High Variability Between Replicates
  • Cause: Inaccurate Pipetting.

    • Why: Enzyme assays are highly sensitive to the concentration of each component. Small errors in pipetting the enzyme, substrate, or cofactors can lead to large differences in observed activity.

    • Solution: Use calibrated pipettes. Prepare a master mix of the buffer, G6P, NAD+, and CoCl₂ to distribute into your reaction tubes, then initiate the reaction by adding the enzyme. This minimizes pipetting variations between replicates.

  • Cause: Reaction Time Inconsistency.

    • Why: If the reaction is not stopped at precisely the same time for all samples, the amount of product formed will differ.

    • Solution: Use a multi-channel pipette to start or stop reactions simultaneously. If quenching is required, ensure the quenching agent is added swiftly and mixed immediately.

  • Cause: Enzyme Instability.

    • Why: The enzyme may be losing activity over the course of your experiment, especially if left on the bench at room temperature.

    • Solution: Always keep the enzyme stock on ice. Perform a time-course experiment to ensure your reaction rate is linear for the chosen incubation period. If activity drops off quickly, you may need to shorten the assay time or add stabilizing agents like glycerol to your buffer (check for compatibility first).

Section 3: Detailed Protocols

These protocols provide a starting point for reliable and reproducible DOIS experimentation.

Protocol 1: Standard DOIS Activity Assay

This endpoint assay measures the amount of DOI produced after a fixed time.

Reagents & Buffers:

  • 10X Reaction Buffer: 500 mM Tris-HCl, pH 7.7.

  • Substrate Stock: 100 mM D-glucose-6-phosphate (G6P) in ultrapure water.

  • Cofactor Stock 1: 20 mM NAD+ in ultrapure water.

  • Cofactor Stock 2: 20 mM CoCl₂ in ultrapure water.

  • Purified DOIS Enzyme: Diluted to a working concentration (e.g., 0.1-1.0 µM) in storage buffer (e.g., 5 mM Tris-HCl pH 7.7, 0.2 mM CoCl₂)[10].

  • Quenching Solution: 1 M HCl or 5% (w/v) Trichloroacetic acid (TCA).

Procedure:

  • Prepare a Master Mix: For each 100 µL reaction, prepare a master mix containing:

    • 10 µL of 10X Reaction Buffer (Final: 50 mM)

    • 10 µL of 100 mM G6P (Final: 10 mM)

    • 10 µL of 20 mM NAD+ (Final: 2 mM)

    • 1 µL of 20 mM CoCl₂ (Final: 0.2 mM)

    • 59 µL of Ultrapure Water

  • Pre-incubation: Aliquot 90 µL of the master mix into microcentrifuge tubes. Pre-warm the tubes to the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the diluted DOIS enzyme to each tube. Mix gently by flicking the tube.

  • Incubate: Incubate for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 10 µL of Quenching Solution. Vortex immediately.

  • Centrifuge: Centrifuge the samples at >13,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze Supernatant: Analyze the supernatant for DOI content. A common method involves derivatization followed by HPLC or LC-MS/MS analysis[3]. For example, DOI can be derivatized with O-(4-nitrobenzyl) hydroxylamine, and the resulting oxime adduct can be quantified[3].

Protocol 2: pH Optimization

This experiment identifies the optimal pH for enzyme activity.

Procedure:

  • Prepare Buffers: Prepare a series of 10X Reaction Buffers (500 mM) with varying pH values (e.g., from 6.5 to 9.0 in 0.5 pH unit increments). Use appropriate buffer systems for each pH range (e.g., MES for pH < 7, HEPES or Tris for pH 7-9) to ensure stable buffering capacity.

  • Set Up Reactions: For each pH value to be tested, set up triplicate reactions as described in Protocol 1 , substituting the appropriate pH buffer.

  • Run Assay: Perform the activity assay under identical conditions (temperature, time, concentrations) for all pH points.

  • Analyze and Plot: Quantify the DOI produced for each sample. Plot the average enzyme activity (e.g., in µmol/min/mg) against the pH. The peak of the curve represents the optimal pH.

Section 4: Advanced Topics & Data Interpretation
Understanding the DOIS Catalytic Mechanism

A deeper understanding of the enzyme's mechanism can inform troubleshooting and experimental design. The reaction proceeds through several key steps, all within a single active site.

DOIS_Mechanism G6P Glucose-6-Phosphate (G6P) Oxidation Step 1: Oxidation (NAD+ -> NADH) G6P->Oxidation Binds to Active Site Elimination Step 2: Phosphate Elimination Oxidation->Elimination Cyclization Step 3: Intramolecular Aldol Condensation Elimination->Cyclization Reduction Step 4: Reduction (NADH -> NAD+) Cyclization->Reduction DOI 2-Deoxy-scyllo-inosose (DOI) Reduction->DOI Product Release

Caption: Simplified schematic of the DOIS reaction pathway.
  • Oxidation: The C3-hydroxyl group of G6P is oxidized by the tightly bound NAD+ cofactor[11].

  • Phosphate Elimination: A phosphate group is eliminated from C6.

  • Aldol Condensation: An intramolecular aldol reaction occurs, forming the six-membered carbocycle.

  • Reduction: The intermediate is reduced by the NADH formed in the first step, regenerating NAD+ and yielding the final product, DOI[11].

This mechanism explains the absolute requirement for NAD+ even though there is no net change in its concentration. Any disruption to this cycle, such as the absence of the metal cofactor required to properly position the substrate, will halt the entire process.

References
  • Shapiro, A. B. (n.d.). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]

  • Song, M. C., Kim, J. W., et al. (2018). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Microbiology, 9, 2333. [Link]

  • Song, M. C., Kim, J. W., et al. (2018). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. National Institutes of Health (NIH). [Link]

  • Nango, E., Kumasaka, T., et al. (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 7), 653–655. [Link]

  • Kakinuma, K., Tamegai, H., et al. (1996). Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Bioorganic & Medicinal Chemistry, 4(10), 1649-1655. [Link]

  • Nango, E., Kumasaka, T., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. Proteins: Structure, Function, and Bioinformatics, 70(2), 517-527. [Link]

  • Kakinuma, K., Tamegai, H., et al. (1996). Purification and Characterization of 2-Deoxy-scyllo-inosose Synthase Derived from Bacillus circulans. A Crucial Carbocyclization Enzyme in the Biosynthesis of 2-Deoxystreptamine-containing Aminoglycoside Antibiotics. Journal of the Agricultural Chemical Society of Japan, 70(3), 295-301. [Link]

  • Lim, S. K., & Hong, H. (2014). Progress in Aminocyclitol Biosynthesis. National Institutes of Health (NIH). [Link]

  • Tamegai, H., Kakinuma, K., et al. (2005). Active site mapping of 2-deoxy-scyllo-inosose synthase, the key starter enzyme for the biosynthesis of 2-deoxystreptamine. Mechanism-based inhibition and identification of lysine-141 as the entrapped nucleophile. Bioorganic & Medicinal Chemistry, 13(12), 3844-3852. [Link]

  • Nango, E., Kumasaka, T., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. Tohoku University Research Repository. [Link]

  • Kesik, M., Blagodatsky, S., et al. (2006). Effect of pH, temperature and substrate on N2O, NO and CO2 production by Alcaligenes faecalis p. Journal of Applied Microbiology, 101(3), 655-667. [Link]

  • Igo, R. P., & D'Angelo, J. A. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in Molecular Biology, 1795, 3-18. [Link]

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 763-770. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Lorenzi, T., Tondi, D., et al. (2012). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. The Protein Journal, 31(7), 579-586. [Link]

  • López-Trujillo, J., Mellado-Bosque, M., et al. (2023). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Fermentation, 9(9), 819. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

  • Chauret, N., Gauthier, J. Y., & Therien, M. (2012). Kinetic analysis of coupled enzyme assays. Biochemistry, 51(38), 7546-7548. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]

  • JoVE. (n.d.). Enzyme-Linked Immunosorbent Assay to Verify Chemically-Coupled Antibody-Antigen Conjugates. Retrieved from [Link]

  • Ulgen, N., & Ozilgen, M. (1993). Determination of optimum pH and temperature for pasteurization of citrus juices by response surface methodology. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 196(1), 45-48. [Link]

  • Souza, G. (2017). Help with coupled enzymatic assay?. ResearchGate. Retrieved from [Link]

  • Burkert, J. F. M., Kalil, S. J., et al. (2004). Parameters optimization for enzymatic assays using experimental design. Brazilian Journal of Chemical Engineering, 21(2), 219-226. [Link]

  • R Discovery. (n.d.). What are some examples of substances that inhibit enzymatic activity?. Retrieved from [Link]

  • Koni, T. N. I., Rusman, R., et al. (2017). Effect of pH and Temperature on Bacillus subtilis FNCC 0059 Oxalate Decarboxylase Activity. Pakistan Journal of Biological Sciences, 20(9), 436-441. [Link]

  • HomeBiogas. (n.d.). What Are the Optimal Conditions (Ph, Temperature) for Effective Anaerobic Digestion?. Retrieved from [Link]

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Troubleshooting the purification of 2-Deoxyinosose from bacterial cultures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting the Purification of 2-Deoxyinosose (2-DOI) from Bacterial Cultures

Welcome to the 2-DOI Technical Support Portal

Purifying 2-Deoxy-scyllo-inosose (2-DOI) is deceptively difficult. It is a neutral, highly polar carbocyclic sugar intermediate (aminocyclitol precursor) often produced in recombinant Bacillus or E. coli strains expressing the btrC gene (or homologs like neoC). Unlike proteins, it has no tag; unlike nucleic acids, it has no charge at neutral pH; and unlike many secondary metabolites, it is not extractable with standard organic solvents.

This guide addresses the specific bottlenecks of capture , resolution , and detection that cause most experiments to fail.

Module 1: Upstream & Capture Issues

User Issue: "My fermentation broth is a mess, and I'm losing product during the initial clarification."

Diagnosis: 2-DOI is a small molecule (MW ~162 Da) that is highly water-soluble. Common errors involve treating it like a protein (using dialysis, which causes loss) or like a lipid (using solvent extraction, which fails).

Troubleshooting Protocol: The "Negative Mode" Capture

Because 2-DOI is neutral, we cannot "bind and elute" it easily. Instead, we must use a Flow-Through (Negative Mode) purification strategy where we bind everything else (impurities) and let the 2-DOI pass through.

StepActionTechnical Rationale
1. Clarification Centrifuge at 8,000 x g (20 min)

0.22

m filtration.
Removes biomass. Do NOT use dialysis (2-DOI will permeate the membrane).
2. Cation Exchange Pass supernatant through Dowex 50W x8 (H+ form) .Crucial: At pH < 7, amino acids and proteins are positively charged and bind to the resin. 2-DOI (neutral) flows through.
3. Anion Exchange Pass the flow-through from Step 2 through Dowex 1 x2 (OH- form) .Removes organic acids, DNA, and colored anionic impurities. 2-DOI flows through.
4. Decolorization Treat with Activated Charcoal (1% w/v), stir 30 min, filter.Adsorbs hydrophobic pigments and trace aromatics. 2-DOI remains in the aqueous phase.

Critical Checkpoint: Do not mix up the resin forms. Using Dowex 1 in Chloride form instead of Hydroxide form may fail to capture weak organic acids.

Module 2: Chromatographic Resolution

User Issue: "I have a peak, but it overlaps with glucose/glycerol, or I can't separate it from other neutral sugars."

Diagnosis: Standard C18 columns will not retain 2-DOI (it elutes in the void volume). You are likely seeing co-elution with the carbon source (glucose/glycerol) remaining from fermentation.

Solution: Ligand-Exchange or HILIC Chromatography

You must use a mechanism based on hydroxyl group orientation or hydrophilic interaction.

Recommended Column Chemistries:

  • Ligand Exchange (Pb2+ or Ca2+ Form):

    • Mechanism: Forms weak complexes with hydroxyl groups. The specific stereochemistry of 2-DOI (scyllo-configuration) interacts differently than glucose.

    • Column Example: Sugar-PAK, SC1011, or equivalent "Carbohydrate" columns.

    • Mobile Phase: 100% Water (HPLC grade) at 80°C.

    • Pros: Excellent separation from glucose.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Amide or Amino).

    • Mobile Phase: Acetonitrile:Water gradient (Start high ACN, e.g., 80%).

    • Pros: MS-compatible (unlike Ligand exchange which bleeds metal ions).

Module 3: Analytics & Detection (The "Invisible Peak")

User Issue: "I injected my sample, but my UV detector shows a flat line."

Diagnosis: 2-DOI lacks a chromophore. It does not absorb UV light significantly above 200nm. Using standard UV settings (254nm or 280nm) will result in zero detection.

Option A: Refractive Index (RI) or ELSD (Non-Destructive)
  • Method: Use an RI detector.[1][2]

  • Limitation: RI cannot run gradients. You must use isocratic elution (e.g., 100% water on a Ligand Exchange column).

  • Sensitivity: Low. Good for preparative work, bad for trace analysis.

Option B: Derivatization (The "Gold Standard" for Sensitivity)

2-DOI contains a ketone group at the C-2 position. We can exploit this for UV detection by reacting it with 2,4-Dinitrophenylhydrazine (DNPH) .

Protocol: DNPH Derivatization

  • Reagent: Dissolve DNPH in 2M HCl.

  • Reaction: Mix sample 1:1 with reagent. Incubate at 50°C for 30 mins.

  • Result: The ketone reacts to form a hydrazone (Yellow/Orange precipitate).

  • Detection: The derivative absorbs strongly at 360 nm .

  • Validation: This distinguishes 2-DOI (ketone) from Glucose/Glycerol (aldose/polyol) which react differently or much slower under these specific conditions.

Visual Workflow: Downstream Processing of 2-DOI

The following diagram illustrates the "Negative Mode" purification logic and the analytical decision tree.

DOI_Purification node_start Bacterial Fermentation Broth (Contains 2-DOI, Proteins, Salts, Glucose) node_clarify Clarification (Centrifuge + 0.22µm Filter) node_start->node_clarify node_cation Cation Exchange (Dowex 50W H+) TRAP: Proteins/Amino Acids FLOW: 2-DOI (Neutral) node_clarify->node_cation node_anion Anion Exchange (Dowex 1 OH-) TRAP: DNA/Organic Acids FLOW: 2-DOI (Neutral) node_cation->node_anion node_charcoal Activated Charcoal Adsorb Pigments node_anion->node_charcoal node_decision Detection Method? node_charcoal->node_decision node_ri RI Detector (Isocratic, Prep Scale) node_decision->node_ri High Conc. node_dnph DNPH Derivatization (UV 360nm, Analytical) node_decision->node_dnph Low Conc. node_pure Pure 2-DOI (Lyophilized Powder) node_ri->node_pure node_dnph->node_pure Quant Only

Caption: Flowchart depicting the "Negative Mode" purification strategy where impurities are trapped, and 2-DOI flows through to the detection stage.

FAQ: Expert Troubleshooting

Q1: Why is my yield lower than the reported HPLC titer? A: Check your pH during the Anion Exchange step. 2-DOI is relatively stable, but under highly alkaline conditions (prolonged exposure to Dowex 1 OH-), it can undergo degradation or isomerization.

  • Fix: Minimize residence time on the anion column or switch to a weak anion exchanger (WAX) if degradation is observed.

Q2: Can I use silica columns for flash chromatography? A: Generally, no. Bare silica is too polar and will irreversibly bind sugars or give poor resolution. If you must use flash chromatography, use a C18 column with 100% water (impurities elute later, 2-DOI elutes early) or an Amine-functionalized silica (HILIC mode).

Q3: How do I confirm the identity of the peak without a standard? A: Use Mass Spectrometry (LC-MS).

  • Target Mass: 2-DOI has a molecular weight of ~162.14.

  • Ionization: In ESI positive mode, look for the Sodium adduct

    
     m/z.
    
  • Note: Glucose has the exact same mass (MW 180 + H2O vs 2-DOI MW 162 + H2O... wait, 2-DOI is C6H10O5, Glucose is C6H12O6. 2-DOI is 162 Da, Glucose is 180 Da).

    • Correction: 2-DOI (C6H10O5) MW is 162. Glucose (C6H12O6) MW is 180. They are easily distinguishable by MS. If you see 180, you have residual glucose. If you see 162, you have 2-DOI.

References
  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine.[3][4][5][6][7] The Journal of Antibiotics, 45(5), 767–773.

  • Llewellyn, N. M., & Spencer, J. B. (2006).[8] Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Natural Product Reports, 23(6), 864–874.

  • Kudo, F., et al. (1999).[8] Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. The Journal of Antibiotics, 52(6), 559–571.

  • Agrawal, P. K. (1992). NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. (Reference for structural validation of cyclitols).

Sources

Technical Support Center: 2-Deoxy-scyllo-inosose (2-DOI) Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Identifying and Minimizing Side-Products in 2-Deoxyinosose Synthesis Target Audience: Synthetic Chemists, Metabolic Engineers, Drug Development Scientists

Executive Summary: The 2-DOI Instability Paradox

2-Deoxy-scyllo-inosose (2-DOI) is a pivotal carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) aminoglycosides (e.g., kanamycin, gentamicin).[1][2] Whether produced enzymatically (via btrC/tobC synthases) or chemically (Ferrier carbocyclization), 2-DOI presents a unique technical challenge: it is thermodynamically prone to aromatization.

Unlike stable sugar intermediates, 2-DOI will spontaneously dehydrate and aromatize into catechol and other phenolic byproducts under non-optimal pH or thermal conditions. This guide provides root-cause analysis and troubleshooting protocols to maximize 2-DOI yield while suppressing its degradation.

Module 1: Biosynthetic Production (Enzymatic Route)

Primary Workflow: Conversion of Glucose-6-Phosphate (Glc6P) to 2-DOI using 2-deoxy-scyllo-inosose synthase (DOIS).[1][3][4][5][6]

Visualizing the Pathway & Failure Points

The following diagram illustrates the multi-step mechanism of DOIS and the critical points where side-reactions occur.

DOI_Biosynthesis Glc6P Glucose-6-Phosphate (Substrate) DOIS_Active DOIS Enzyme (Active Complex) Glc6P->DOIS_Active Binding Intermediate Enol/Ketone Intermediates DOIS_Active->Intermediate Oxidation & Phosphate Elimination NAD_Complex NAD+ Recycling (Internal Loop) Intermediate->NAD_Complex NAD+ <-> NADH DOI 2-Deoxy-scyllo-inosose (Target Product) Intermediate->DOI Aldol Condensation (Boat Conformation) Catechol Catechol (Aromatized Side-Product) DOI->Catechol Spontaneous Dehydration (pH > 7.5 or Heat) Co2 Co2+ (Essential) Co2->DOIS_Active Activates Zn2 Zn2+ (Inhibitor) Zn2->DOIS_Active Blocks

Caption: Figure 1. Enzymatic pathway of 2-DOI production showing the critical dependence on Co2+ and the risk of spontaneous aromatization to catechol.

Troubleshooting Guide: Enzymatic Synthesis
Issue 1: Low Conversion Rates despite High Enzyme Load

Diagnosis: Metal Ion Mismatch. DOIS enzymes (e.g., BtrC from Bacillus circulans) are metalloenzymes that strictly require Co²⁺ for activity. Common lab buffers often contain trace Zn²⁺ or Mg²⁺, which can competitively inhibit the enzyme.

  • Mechanism: Zn²⁺ binds to the active site with higher affinity than Co²⁺ but fails to catalyze the phosphate elimination step, effectively "poisoning" the enzyme [1].

Protocol: Metal Ion Exchange

  • Chelation: Treat the enzyme stock with 1 mM EDTA for 30 minutes to strip bound metals.

  • Dialysis: Dialyze extensively against 50 mM Tris-HCl (pH 7.5) to remove EDTA-metal complexes.

  • Reconstitution: Supplement the reaction buffer with 0.1–0.5 mM CoCl₂ .

    • Warning: Do not exceed 1 mM Co²⁺ as it can precipitate proteins.

Issue 2: Appearance of Brown/Black Precipitates (Aromatization)

Diagnosis: Spontaneous degradation to Catechol. 2-DOI is chemically unstable in alkaline environments. If the reaction pH drifts above 7.5, or if the temperature exceeds 37°C for prolonged periods, 2-DOI dehydrates to form catechol, which subsequently oxidizes to dark melanin-like polymers [2].

Protocol: Stabilization Strategy

  • pH Control: Maintain reaction pH strictly between 7.0 and 7.4 . Use HEPES or MOPS buffers rather than Phosphate (which can inhibit product release).

  • Temperature: Conduct fermentations or enzymatic reactions at 25°C–30°C , not 37°C.

  • Capture: If 2-DOI is an intermediate for a downstream step (e.g., amination), couple the reaction immediately with the aminotransferase (e.g., btrS) to consume 2-DOI before it degrades.

Module 2: Chemical Synthesis (Ferrier Carbocyclization)

Primary Workflow: Mercury(II)-mediated conversion of 6-deoxy-hex-5-enopyranosides to 2-DOI.[7]

Troubleshooting Guide: Chemical Synthesis
Issue 3: Contamination with Organomercury Intermediates

Diagnosis: Incomplete Hydrolysis. The Ferrier reaction utilizes Hg(OAc)₂ or HgCl₂. A common side-product is the stable organomercury adduct, which co-elutes with 2-DOI and is toxic.

Protocol: Reductive Demercuration

  • Detection: Check NMR for broad signals near 2.0-3.0 ppm (characteristic of Hg-CH protons if not fully hydrolyzed).

  • Treatment: Upon completion of the cyclization, treat the reaction mixture with H₂S gas or a sulfide source (Na₂S) in an acidic medium.

  • Filtration: This precipitates HgS (black solid). Filter through Celite.

  • Validation: Ensure the filtrate is clear before proceeding to evaporation.

Issue 4: Formation of Elimination Side-Products (Cyclohexenones)

Diagnosis: Over-elimination. Under acidic hydrolysis conditions, 2-DOI can undergo β-elimination to form α,β-unsaturated ketones (cyclohexenones), losing the chiral information at C-3/C-4.

Protocol: Controlled Hydrolysis

  • Reagent Switch: Use Mercury(II) Acetate instead of Mercury(II) Chloride. The acetate counter-ion acts as a milder base/buffer, reducing the rate of elimination side-reactions [3].

  • Solvent System: Use aqueous acetone (2:1 acetone:water). Avoid heating above 50°C during the hydrolysis step.

Module 3: Analytical Fingerprinting

Distinguishing 2-DOI from its precursor (Glc6P) and its degradation product (Catechol) is critical. Use the following data matrix for rapid identification.

Table 1: Spectral Identification of 2-DOI vs. Side-Products
Analyte¹H NMR Characteristic Signals (D₂O)¹³C NMR Key Shifts (ppm)Mass Spec (ESI-)Visual/Physical
2-DOI δ 2.4–2.6 (dd, H-2ax/eq)δ 4.2 (d, H-1)~205 ppm (C=O, ketone)~95 ppm (Hydrate form)[M-H]⁻ = 161.05Colorless solution
Glucose-6-P δ 5.2 (d, H-1 α)δ 4.6 (d, H-1 β)~96 ppm (C-1)~64 ppm (C-6-P)[M-H]⁻ = 259.02Colorless solution
Catechol δ 6.8–7.0 (m, Aromatic protons)145 ppm (C-OH)120 ppm (Aromatic CH)[M-H]⁻ = 109.03Turns brown/black in air
Cyclohexenone δ 5.9–6.9 (Vinyl protons)~198 ppm (C=O)~128/150 ppm (C=C)[M-H]⁻ = 143.04Yellowish oil

Technical Note: In aqueous solution, 2-DOI exists in equilibrium between the ketone form and the gem-diol (hydrate) form . You will often see the ketone carbon signal at 205 ppm disappear in favor of a hydrate signal at ~95 ppm if water is present. This is not a side product; it is the natural equilibrium state.

Module 4: Storage & Handling Standards

To minimize side-product formation during storage, adhere to these "Golden Rules":

  • Lyophilization: Store 2-DOI as a lyophilized powder. It is stable for months at -20°C in solid form.

  • Acidic Stabilization: If storing in solution, adjust pH to 5.0–6.0 . 2-DOI is significantly more stable in slightly acidic conditions than in neutral/alkaline conditions where enolization and oxidation occur.

  • Argon Blanket: Aromatization is oxidative. Store solutions under an argon or nitrogen atmosphere to prevent catechol formation.

References

  • Kudo, F., et al. (1999).[5][6] Molecular Cloning of the Gene for the Key Carbocycle-forming Enzyme in the Biosynthesis of 2-Deoxystreptamine-containing Aminocyclitol Antibiotics. The Journal of Antibiotics.

  • Nango, E., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Journal of Biological Chemistry.

  • Ferrier, R. J. (1979). Carbocyclic ring closure of hex-5-enopyranosides. Journal of the Chemical Society, Perkin Transactions 1.

  • Kakinuma, K., et al. (2000).[5] Mechanism and Stereochemistry of the 2-Deoxy-scyllo-inosose Synthase Reaction. The Journal of Antibiotics.

Sources

Technical Support Center: Enhancing the Efficiency of One-Pot Enzymatic Synthesis of 2-Deoxyinosose Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of 2-deoxy-sugars. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions related to the one-pot synthesis of 2-deoxyribose-5-phosphate (DR5P), a key precursor for 2-Deoxyinosose and other valuable molecules. While a direct, single-step enzymatic conversion of DR5P to 2-Deoxyinosose is not prominently documented, this guide will equip you with the foundational knowledge and protocols to efficiently synthesize the precursor, a critical step in the potential multi-step synthesis of 2-Deoxyinosose.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle behind the one-pot enzymatic synthesis of 2-deoxyribose-5-phosphate?

A1: The one-pot synthesis of 2-deoxyribose-5-phosphate is a cascade reaction that utilizes a series of enzymes to convert simple starting materials into the desired product in a single reaction vessel. This approach mimics the efficiency of biosynthetic pathways in nature.[1] The core of this process is the stereoselective carbon-carbon bond formation catalyzed by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[2][3]

Q2: What are the key enzymes involved in this synthesis?

A2: The primary enzyme is 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4) , which catalyzes the reversible aldol reaction between D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde to form 2-deoxy-D-ribose-5-phosphate.[2][4] In many one-pot setups, additional enzymes are used to generate G3P in situ from more readily available substrates.

Q3: Why is a "one-pot" approach advantageous?

A3: One-pot synthesis offers several advantages over traditional multi-step synthesis, including:

  • Increased efficiency: By eliminating the need to isolate and purify intermediates, time and resources are saved.[1]

  • Higher yields: Unstable intermediates are immediately consumed in the subsequent reaction, which can drive the overall equilibrium towards the final product.

  • Reduced waste: Fewer purification steps lead to a more environmentally friendly process.

  • Simplified workflow: The entire process is conducted in a single reactor, simplifying the experimental setup.

Q4: What is the relationship between 2-deoxyribose-5-phosphate and 2-Deoxyinosose?

A4: 2-deoxyribose-5-phosphate is a potential precursor to 2-Deoxyinosose. While a direct enzymatic conversion is not well-documented, the biosynthesis of the related compound, 2-deoxy-scyllo-inosose, proceeds from glucose-6-phosphate via the action of 2-deoxy-scyllo-inosose synthase.[5] This suggests that the synthesis of 2-Deoxyinosose from 2-deoxyribose-5-phosphate would likely require a subsequent enzymatic or chemical cyclization step.

II. Visualizing the Pathway: Enzymatic Cascade for DR5P Synthesis

The following diagram illustrates the enzymatic cascade for the synthesis of 2-deoxyribose-5-phosphate from a common starting material, fructose-1,6-bisphosphate.

Enzymatic_Cascade_for_DR5P cluster_DERA DERA FBP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate FBP->G3P Aldolase DHAP Dihydroxyacetone phosphate FBP->DHAP Aldolase DR5P 2-Deoxyribose-5-phosphate G3P->DR5P DHAP->G3P Triosephosphate Isomerase Acetaldehyde Acetaldehyde Acetaldehyde->DR5P

Caption: Enzymatic cascade for 2-deoxyribose-5-phosphate synthesis.

III. Troubleshooting Guide

This section addresses common issues encountered during the one-pot synthesis of 2-deoxyribose-5-phosphate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Enzyme(s): Improper storage, repeated freeze-thaw cycles, or expired reagents.1. Verify enzyme activity with a standard substrate. Use fresh enzyme preparations and store them according to the manufacturer's instructions.
2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.2. Optimize reaction conditions. The optimal pH for DERA is often in the alkaline range (8.0-9.0).[5] Ensure the temperature is suitable for all enzymes in the cascade.
3. Substrate Degradation: Instability of substrates like glyceraldehyde-3-phosphate.3. Prepare substrate solutions fresh. Consider in situ generation of unstable substrates.
4. Presence of Inhibitors: Contaminants in substrate preparations or buffer components.4. Use high-purity substrates and reagents. If contamination is suspected, purify the substrates.
Reaction Stalls Prematurely 1. DERA Inactivation by Acetaldehyde: High concentrations of acetaldehyde can irreversibly inactivate DERA.[6]1. Implement a substrate feeding strategy to maintain a low, steady concentration of acetaldehyde. Consider using a more acetaldehyde-tolerant DERA mutant, such as one with a C49M mutation.[5][6]
2. Product Inhibition: Accumulation of the final product may inhibit one of the enzymes in the cascade.2. Monitor the reaction progress and consider strategies for in situ product removal if inhibition is significant.
3. Cofactor Depletion: If any of the enzymes require cofactors, they may become depleted over time.3. Ensure an adequate supply of any necessary cofactors and consider implementing a cofactor regeneration system.
Formation of Unwanted Byproducts 1. Side Reactions of Acetaldehyde: Acetaldehyde can undergo self-condensation or other side reactions.1. Maintain a low concentration of acetaldehyde through controlled feeding.
2. Lack of Enzyme Specificity: One of the enzymes may be acting on non-target substrates.2. Use highly specific enzymes. If necessary, consider protein engineering to improve substrate specificity.
Difficulty in Product Analysis 1. Co-elution with Substrates or Byproducts: In analytical methods like HPLC, peaks may overlap.1. Optimize the analytical method (e.g., change the mobile phase, gradient, or column). Consider derivatization of the product for better separation and detection.
2. Low Product Concentration: The product may be below the detection limit of the analytical instrument.2. Concentrate the sample before analysis. Use a more sensitive detection method, such as mass spectrometry. A GC-MS method has been reported for the analysis of the related 2-deoxy-scyllo-inosose.[7]

IV. Experimental Protocols

A. One-Pot Synthesis of 2-Deoxyribose-5-Phosphate (DR5P)

This protocol is a representative method and may require optimization based on the specific enzymes and substrates used.

Materials:

  • 2-deoxy-D-ribose-5-phosphate aldolase (DERA)

  • Triosephosphate isomerase (TPI)

  • Aldolase (for fructose-1,6-bisphosphate cleavage)

  • Fructose-1,6-bisphosphate

  • Acetaldehyde

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a reaction mixture containing fructose-1,6-bisphosphate, aldolase, and triosephosphate isomerase in the reaction buffer. Incubate at the optimal temperature for these enzymes (typically 25-37°C) to generate glyceraldehyde-3-phosphate (G3P).

  • After a sufficient incubation period for G3P generation (this may need to be determined empirically), add DERA to the reaction mixture.

  • Slowly add acetaldehyde to the reaction mixture using a syringe pump over several hours to maintain a low concentration and prevent DERA inactivation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for DR5P formation using a suitable analytical method (e.g., HPLC with UV or MS detection).

  • Once the reaction has reached completion or the desired conversion, quench the reaction by adding the quenching solution.

  • Proceed with purification of the DR5P.

B. Potential Subsequent Conversion to 2-Deoxyinosose

As a direct enzymatic conversion from DR5P to 2-Deoxyinosose is not well-established, this section provides a conceptual framework based on related biosynthetic pathways.

Conceptual Approach: The biosynthesis of 2-deoxy-scyllo-inosose from glucose-6-phosphate is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), which facilitates an intramolecular cyclization.[5] A similar enzymatic activity would be required to convert the linear 2-deoxyribose-5-phosphate into the cyclic 2-Deoxyinosose. Researchers could explore the screening of novel enzymes, such as synthases or cyclases, for their ability to catalyze this transformation. Alternatively, chemical methods for the cyclization of 2-deoxyribose derivatives could be investigated.[8][9][10]

V. Workflow Diagram

The following diagram outlines the general workflow for troubleshooting and optimizing the one-pot synthesis of 2-deoxyribose-5-phosphate.

Troubleshooting_Workflow start Start: Low DR5P Yield check_enzymes Check Enzyme Activity start->check_enzymes optimize_conditions Optimize Reaction Conditions (pH, Temp, Buffer) check_enzymes->optimize_conditions Enzymes Active end Improved DR5P Yield check_enzymes->end Replace Inactive Enzymes check_acetaldehyde Acetaldehyde Concentration Issue? optimize_conditions->check_acetaldehyde Conditions Optimized implement_feeding Implement Acetaldehyde Feeding Strategy check_acetaldehyde->implement_feeding Yes analyze_byproducts Analyze for Byproducts check_acetaldehyde->analyze_byproducts No use_mutant Consider Acetaldehyde-Tolerant DERA Mutant implement_feeding->use_mutant use_mutant->analyze_byproducts adjust_stoichiometry Adjust Substrate Stoichiometry analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->end

Caption: Troubleshooting workflow for one-pot DR5P synthesis.

VI. References

  • Gijsen, H. J. M., & Wong, C. H. (1995). DERA-catalyzed preparation of deoxy-ketoses and deoxy-sialic acid. Journal of the American Chemical Society, 117(28), 7585-7591. [Link]

  • Park, J., Lee, S. Y., & Kim, H. U. (2018). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Bioengineering and Biotechnology, 6, 123. [Link]

  • Jennewein, S., & Hauer, B. (2005). Proposed reaction mechanism leading to DERA inactivation. ResearchGate. [Link]

  • Wikipedia contributors. (2023, April 18). Deoxyribose-phosphate aldolase. In Wikipedia, The Free Encyclopedia. [Link]

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 767–773. [Link]

  • Yuki Gosei Kogyo Co., Ltd. (2002). Method of preparing 2-deoxyribose 5-phosphate. Google Patents.

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. I. Chemical synthesis of 2-deoxy-scyllo-inosose and [2,2-2H2]-2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 756–766. [Link]

  • Sallam, M. A. E., & Chen, Y. (2020). Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. ResearchGate. [Link]

  • Wu, H. P., Hsu, N. Y., Lu, T. N., & Chang, C. C. (2014). A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. ResearchGate. [Link]

  • Honda, Y., et al. (2015). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. ResearchGate. [Link]

  • Chen, J., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. [Link]

  • Bellomo, A., et al. (2009). Chemoenzymatic synthesis of glycosyl-deoxyinositol derivatives. First example of a fagopyritol β-analogue containing an aminoinositol unit. ResearchGate. [Link]

  • Barello, C., et al. (2019). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 55(84), 12671-12674. [Link]

  • Chen, Y., et al. (2012). Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection. PubMed. [Link]

  • Choi, J. Y., et al. (2005). Method for producing 2-deoxy-l-ribose. Google Patents.

  • Kornberg, A., et al. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 159-162. [Link]

  • Alberch, M., et al. (2000). Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine, 2. PubMed. [Link]

  • Samuel, J., et al. (2001). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

Sources

Codon optimization of DOI synthase genes for improved expression

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DOI Synthase Expression & Optimization

Welcome to the Advanced Gene Expression Support Hub. Current Status: Operational | Topic: Codon Optimization of DOI Synthase Genes

Introduction: The Challenge of "DOI Synthase"

User Advisory: You are likely attempting to express enzymes involved in the biosynthesis of 2,5-Dimethoxy-4-iodoamphetamine (DOI) or its precursors (e.g., halogenated aromatic amino acid decarboxylases or specific methyltransferases). These enzymes are often of eukaryotic origin or derived from complex metagenomic datasets.

The Core Problem: Direct translation of native gene sequences into heterologous hosts (like E. coli or S. cerevisiae) frequently fails due to "codon bias mismatches," resulting in stalled ribosomes, truncated proteins, or insoluble inclusion bodies.

This guide provides a self-validating troubleshooting workflow to optimize your gene design before synthesis and rescue expression after cloning.

Module 1: Design Phase (The Code)

Q: I used a standard "Codon Optimization" tool, but my yield is still undetectable. Why?

A: Standard algorithms often over-optimize for the Codon Adaptation Index (CAI), blindly swapping every codon for the "most frequent" one. This can be fatal for complex enzymes.

The Causality:

  • CAI Trap: Maximizing CAI (>0.9) can increase translation speed so much that the nascent polypeptide chain does not have time to fold, leading to aggregation (inclusion bodies).

  • 5' mRNA Structure: The most critical region is the first ~15-30 nucleotides (N-terminus). If your optimization creates a high GC content here, it forms stable secondary structures (hairpins) that block the ribosome from binding to the Shine-Dalgarno sequence (in bacteria) or Kozak sequence (in eukaryotes).

The Solution: The "Ramp" Hypothesis

  • Action: Manually "de-optimize" the first 10-15 codons. Use A/T-rich codons (even if rare) at the N-terminus to ensure low mRNA secondary structure energy (

    
    ). This allows the ribosome to initiate easily.
    
  • Action: Use "Codon Harmonization" rather than "Optimization." Match the relative codon usage frequency of the host to the native organism to preserve translational pause sites necessary for domain folding.

Q: How do I balance GC content without breaking the gene?

A: Extreme GC content causes synthesis failures (gBlocks/oligos won't anneal) and expression failures.

ParameterOptimal Range (E. coli)Critical Threshold (Fail)Reason for Failure
Global GC% 45% - 55%> 70% or < 30%Polymerase slippage; metabolic burden.
5' End GC% < 35% (First 50bp)> 50% (First 50bp)mRNA hairpin blocks Ribosome Binding Site (RBS).
Repeat Sequences 0 (Direct/Inverted)> 10bp repeatsHomologous recombination deletes parts of your gene.
Rare Codons < 5% (Dispersed)Clusters of 3+Ribosome stalling

frameshifts/truncation.

Module 2: Troubleshooting Expression (The Host)

Q: I see a band on the Western Blot, but it's the wrong size (Truncated). Is my gene broken?

A: Likely not. This is a classic sign of Ribosome Stalling or Cryptic Initiation .

Troubleshooting Protocol:

  • Check for Rare Codon Clusters: Look for Arginine (AGG/AGA), Isoleucine (AUA), or Leucine (CUA) clusters in your sequence. If the host runs out of these specific tRNAs, the ribosome stalls and falls off.

    • Fix: Co-transform with a tRNA supplementation plasmid (e.g., pRARE, pRosetta) or re-synthesize the gene to remove these clusters.

  • Check for Internal RBS: An unintentional Shine-Dalgarno sequence inside your gene can cause the ribosome to start translation in the middle of the protein.

Q: My protein is entirely in the pellet (Inclusion Bodies). How do I fix this?

A: Your protein is being made too fast.[1] The "DOI synthase" enzymes likely require time to coordinate cofactor binding (e.g., PLP for decarboxylases).

The "Slow-Down" Workflow:

  • Temperature Drop: Induce at 16°C or 18°C overnight instead of 37°C. This slows hydrophobic interactions, allowing correct folding.

  • Promoter Throttling: If using T7 (pET system), switch to a weaker promoter (e.g., lac, araBAD) or use a strain like C41(DE3) which is evolved to handle toxic/membrane proteins.

  • Co-Expression: Co-express chaperones (GroEL/ES, DnaK) to assist folding.

Module 3: Visualization & Logic

Workflow: The Codon Optimization Logic Tree

CodonOptimization Start Input: Native DOI Synthase Sequence Analyze Step 1: Sequence Analysis (GC%, CAI, Rare Codons) Start->Analyze Decision1 High GC at 5' End? Analyze->Decision1 Fix5Prime Action: Mutate N-term to AT-rich codons (Silent Mutations) Decision1->Fix5Prime Yes (>40%) Harmonize Step 2: Codon Harmonization (Match Host Frequency) Decision1->Harmonize No Fix5Prime->Harmonize CheckRepeats Repeats/Hairpins? Harmonize->CheckRepeats RemoveStruct Action: Synonymous Swap to break structure CheckRepeats->RemoveStruct Yes FinalVerify Step 3: In Silico Validation (RBS Calculator + CAI) CheckRepeats->FinalVerify No RemoveStruct->FinalVerify Synthesis Output: Synthesis-Ready DNA FinalVerify->Synthesis

Caption: Logical workflow for optimizing gene sequences, prioritizing 5' mRNA stability and codon harmonization over simple index maximization.

Workflow: Troubleshooting Protein Expression

Troubleshooting Problem Problem: No Functional Protein CheckmRNA Q1: Is mRNA transcribed? Problem->CheckmRNA CheckProtein Q2: Is Protein visible on Gel? CheckmRNA->CheckProtein Yes NomRNA Issue: Toxicity/Promoter Failure Fix: Change Promoter/Strain CheckmRNA->NomRNA No (qPCR neg) Insoluble Issue: Inclusion Bodies Fix: Lower Temp (16°C) / Chaperones CheckProtein->Insoluble In Pellet Truncated Issue: Rare Codons Fix: pRARE plasmid / Re-optimize CheckProtein->Truncated Wrong Size Success Functional Enzyme CheckProtein->Success Soluble & Correct Size

Caption: Diagnostic tree for isolating the root cause of expression failure, distinguishing between transcriptional, translational, and folding issues.

Module 4: Validation Protocol (Self-Validating System)

Objective: Confirm that "No Expression" is a biological reality, not a detection error.

The "Total Lysis" Quantitative Blot:

  • Harvest: Take 1 mL of induced culture. Measure OD600.

  • Normalize: Resuspend pellet in (OD600

    
     100) 
    
    
    
    L of 1X SDS-PAGE loading buffer containing 8M Urea.
    • Why Urea? It dissolves inclusion bodies that standard lysis buffers miss. If you skip this, you might think you have no expression when you actually have insoluble expression.

  • Boil & Run: Boil for 10 mins. Run on SDS-PAGE.[2][3]

  • Result Interpretation:

    • Band Present: Optimization worked, but solubility failed. (Go to Module 2).

    • No Band: Synthesis failed. (Go to Module 1 - check 5' structure).

References

  • Gustafsson, C., Govindarajan, S., & Minshull, J. (2004). Codon bias and heterologous protein expression. Trends in Biotechnology. Link

  • Kudla, G., Murray, A. W., Tollervey, D., & Plotkin, J. B. (2009). Coding-sequence determinants of gene expression in Escherichia coli. Science. Link

  • Welch, M., et al. (2009). Design parameters to control synthetic gene expression in Escherichia coli. PLoS ONE. Link

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology. Link

Sources

Technical Support Center: High-Titer 2-Deoxy-scyllo-inosose (2-DOI) Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Bioprocess Engineering Topic: Fed-batch strategies for maximizing 2-Deoxy-scyllo-inosose titer Primary Host: Recombinant Bacillus subtilis (Standard Industry Model)[1]

Module 1: Metabolic Flux & Pathway Engineering

Q: My specific productivity ( ) is stalling despite high cell density. What is the metabolic bottleneck?

A: The bottleneck is almost certainly the competition for Glucose-6-Phosphate (G6P) .

In wild-type Bacillus subtilis, G6P is the entry point for both glycolysis (via pgi) and cell wall synthesis (via pgcA). To maximize 2-DOI, you must treat G6P as a dedicated precursor, not a fuel source.

Root Cause Analysis:

  • Glycolytic Drain: The enzyme Glucose-6-phosphate isomerase (pgi) rapidly converts G6P to Fructose-6-phosphate for glycolysis. If pgi is active, carbon flux preferentially supports biomass over 2-DOI.

  • Enzyme Saturation: The heterologous 2-deoxy-scyllo-inosose synthase (DOIS, encoded by btrC or tobC) has a specific

    
    . If intracellular G6P levels drop below this threshold due to glycolytic drain, 
    
    
    
    plummets.

Troubleshooting Protocol:

  • Genotype Verification: Ensure your strain carries deletions in

    
     (blocks glycolysis) and 
    
    
    
    (blocks phosphoglucomutase). This forces carbon flux toward the DOIS pathway.
  • Dual-Substrate Strategy: If using a

    
     strain, the cells cannot grow efficiently on glucose alone. You must implement a Dual-Feeding Strategy :
    
    • Feed A (Growth): Glycerol or Malate (enters below the G6P block).

    • Feed B (Production): Glucose (converted exclusively to 2-DOI).

Visualizing the Metabolic Conflict

G Glucose Glucose Feed G6P Glucose-6-Phosphate (Critical Node) Glucose->G6P Uptake F6P Fructose-6-P (Glycolysis) G6P->F6P Pgi (Block this!) CellWall Cell Wall Synthesis G6P->CellWall PgcA (Block this!) DOI 2-Deoxy-scyllo-inosose (Target Product) G6P->DOI DOIS (btrC/tobC) Biomass Biomass / Growth F6P->Biomass Glycerol Glycerol Feed (Biomass Support) Glycerol->Biomass Bypasses G6P Block

Caption: Metabolic flux distribution in B. subtilis. Red dashed lines indicate pathways (pgi, pgcA) that should be disrupted to maximize flux to 2-DOI (Blue).

Module 2: Fed-Batch Process Control

Q: I am seeing high acetate levels (>5 g/L) and early cell death. How do I control overflow metabolism?

A: Acetate accumulation indicates that your glucose feed rate exceeds the oxidative capacity of the cells (The Crabtree Effect, though less pronounced in Bacillus than E. coli, still relevant as "overflow metabolism" via acetyl-CoA).

The Solution: DO-Stat Feedback Control Do not rely on pre-set exponential feeding profiles alone. B. subtilis oxygen demand fluctuates rapidly during 2-DOI production.

Implementation Logic:

  • Principle: When glucose is depleted, cellular respiration slows, causing Dissolved Oxygen (DO) to rise abruptly.

  • Trigger: Use this DO spike to trigger a feed pulse.

  • Self-Correction: If acetate accumulates, the cells become sluggish, DO rises slower, and the system naturally reduces the feeding frequency.

Comparison of Feeding Strategies:

ParameterExponential FeedingDO-Stat (Recommended)pH-Stat
Trigger Time-based formula (

)
DO rise (> setpoint + 10%)pH rise (ammonia consumption)
Risk High risk of overfeeding if lag phase extendsLow risk; self-limitingModerate; pH response is slow
Acetate Control Poor (blind feeding)Excellent (feeds only on demand)Good
Complexity LowMedium (requires PID tuning)Medium
Visualizing the DO-Stat Logic

DOStat Bioreactor Bioreactor (Metabolism Active) Bioreactor->Bioreactor Respiration Increases DO Drops Sensor DO Probe Bioreactor->Sensor DO Level Controller PID Controller Sensor->Controller Signal > Setpoint? Pump Feed Pump (Glucose) Controller->Pump Trigger Pulse Pump->Bioreactor Add Substrate

Caption: Closed-loop DO-Stat control strategy. Feeding is triggered only when metabolic activity drops (DO rises), preventing substrate accumulation.

Module 3: High-Titer Protocol (The "Golden Batch")

Objective: Achieve >30 g/L 2-DOI in 48-60 hours using a


B. subtilis strain.
Phase 1: Batch Phase (0 - 12 hours)
  • Medium: Modified TB or defined mineral medium.

  • Initial Carbon: 10 g/L Glycerol (Do not start with high glucose if using a

    
     strain; it inhibits growth).
    
  • Target: Grow biomass to OD

    
     ~15-20.
    
  • Temperature: 37°C.[2]

Phase 2: Fed-Batch Initiation (12 - 60 hours)
  • Trigger: Sharp rise in DO (indicating glycerol depletion).

  • Feed Composition:

    • Carbon Source: 500 g/L Glucose (Production precursor) + 20 g/L Glycerol (Maintenance energy).

    • Cofactors: Supplement feed with Cobalt (CoCl

      
      ) . The DOIS enzyme is a metalloenzyme requiring Co
      
      
      
      or Mg
      
      
      for activity [1].
  • Strategy: DO-Stat.

    • Setpoint: 30% saturation.[2]

    • Pulse: Add 0.5% of reactor volume when DO > 45%.

  • Induction: If the btrC gene is under an inducible promoter (e.g., IPTG), induce at OD

    
     = 20.
    
Phase 3: Troubleshooting Specific Failures

Q: The broth is turning extremely viscous and foaming uncontrollably.

  • Diagnosis: B. subtilis produces surfactin and poly-gamma-glutamic acid (

    
    -PGA) under stress.
    
  • Fix:

    • Add Antifoam 204 (0.1% v/v) to the feed solution.

    • Increase agitation, but if foam persists, reduce aeration rate temporarily.

    • Genetic Fix: Use a

      
       (surfactin-negative) host strain for future experiments.
      

Q: HPLC shows high Glucose, low 2-DOI, and low Biomass.

  • Diagnosis: The "Glucose Lock". In

    
     strains, high intracellular G6P can inhibit G6P transport or hexokinase activity via feedback loops.
    
  • Fix: Lower the glucose concentration in the feed. You are feeding faster than the DOIS enzyme can convert G6P to 2-DOI.

References

  • Nango, E., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[3] Proteins: Structure, Function, and Bioinformatics. Link

  • Kudo, F., et al. (1999). Cloning, sequencing, and characterization of the biosynthetic gene cluster of butirosin in Bacillus circulans. Antimicrobial Agents and Chemotherapy. Link

  • Yamaoka, M., et al. (2011). Enhanced biosynthesis of 2-deoxy-scyllo-inosose in metabolically engineered Bacillus subtilis recombinants. Journal of Biotechnology. Link

  • Zhu, Y., et al. (2020). Metabolic engineering of Bacillus subtilis for the production of 2-deoxy-scyllo-inosose.[1] Frontiers in Bioengineering and Biotechnology. Link

  • Tanaka, K., et al. (2013). Fermentation strategies for the production of 2-Deoxy-scyllo-inosose. Applied Microbiology and Biotechnology. Link

Sources

Technical Support Center: 2-Deoxy-scyllo-inosose Synthase (DOIS) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Deoxy-scyllo-inosose synthase (DOIS). This resource is designed for researchers, scientists, and drug development professionals who are working with this critical enzyme. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of DOIS reactions, with a special focus on understanding and overcoming enzyme inhibition.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and reaction of 2-Deoxy-scyllo-inosose synthase.

Q1: What is the primary function of 2-Deoxy-scyllo-inosose synthase (DOIS)?

A1: 2-Deoxy-scyllo-inosose synthase (DOIS) is a key enzyme in the biosynthesis of 2-deoxystreptamine (DOS)-containing aminoglycoside antibiotics.[1] It catalyzes the conversion of D-glucose-6-phosphate (G6P) into 2-deoxy-scyllo-inosose (DOI), which is a crucial carbocyclic intermediate.[2][3] This multi-step reaction is of significant interest for industrial applications as it transforms a readily available substrate into a valuable precursor for pharmaceuticals.[1]

Q2: What are the essential cofactors for the DOIS reaction?

A2: The DOIS-catalyzed reaction is dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor.[4] NAD+ acts as a transient electron acceptor during the reaction mechanism.[5][6] Additionally, the presence of a divalent metal ion, specifically Cobalt (Co2+), is essential for the enzyme's activity.[4]

Q3: What is the general mechanism of the DOIS-catalyzed reaction?

A3: The reaction catalyzed by DOIS is a complex, multi-step process that involves the cyclization of D-glucose-6-phosphate.[1][2] While the precise mechanism is intricate, it is understood to be similar to the reaction catalyzed by dehydroquinate synthase (DHQS).[1] The process involves an NAD+-dependent oxidation, followed by cyclization and subsequent reduction steps to form the final product, 2-deoxy-scyllo-inosose.

Q4: Are there any known inhibitors of DOIS?

A4: Yes, several inhibitors of DOIS have been identified. One of the most well-characterized is carbaglucose-6-phosphate, a substrate analog that acts as a mechanism-based inhibitor.[2][7] This type of inhibitor covalently modifies the enzyme, leading to irreversible inactivation.[2][7] Additionally, certain metal ions, such as Zinc (Zn2+), have been shown to be completely inhibitory to DOIS activity.[4]

Section 2: Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during DOIS experiments, with a focus on inhibition-related problems.

Issue 1: Low or No Enzyme Activity

Q: I am not observing any significant conversion of my substrate to the product. What are the potential causes and how can I troubleshoot this?

A: Causal Analysis: Low or absent DOIS activity can stem from several factors, ranging from incorrect assay conditions to problems with the enzyme itself. A systematic approach is necessary to pinpoint the root cause.

Troubleshooting Protocol:

  • Verify Cofactor and Metal Ion Concentrations:

    • Rationale: The presence of both NAD+ and Co2+ is absolutely essential for DOIS activity.[4] Their absence or suboptimal concentration will lead to a significant loss of function.

    • Action: Ensure that NAD+ and Co2+ are added to the reaction mixture at their optimal concentrations. The Km for NAD+ has been estimated to be around 1.7 x 10^-4 M.[4] Prepare fresh stock solutions of both cofactors.

  • Check for the Presence of Inhibitory Metal Ions:

    • Rationale: Divalent metal ions like Zn2+ are known to be potent inhibitors of DOIS.[4] Contamination from buffers, glassware, or other reagents can introduce these inhibitory ions.

    • Action: Use high-purity reagents and metal-free water. If contamination is suspected, consider adding a chelating agent like EDTA to a control reaction to see if activity is restored, though be mindful that EDTA will also chelate the essential Co2+.

  • Assess Enzyme Integrity:

    • Rationale: The stability of the DOIS enzyme is critical. Improper storage or handling can lead to denaturation and loss of activity. Some DOIS enzymes exist as heterodimers, and disruption of this structure can inactivate the enzyme.[4]

    • Action: Verify the storage conditions of your enzyme stock. If you are using a recombinant protein, ensure that the purification protocol yields a stable and correctly folded enzyme.[8][9][10][11]

Issue 2: Decreasing Reaction Rate Over Time (Suspected Product Inhibition)

Q: My DOIS reaction starts off well, but the rate slows down much faster than expected based on substrate depletion. Could this be product inhibition?

A: Causal Analysis: A decreasing reaction rate that is not proportional to substrate concentration is a classic sign of product inhibition.[12] In this scenario, the product, 2-deoxy-scyllo-inosose, may be binding to the enzyme and preventing the substrate from accessing the active site.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Product Inhibition Start Observe Decreasing Reaction Rate Hypothesis Hypothesize Product Inhibition Start->Hypothesis Experiment Design Kinetic Experiment (Vary [S] and [P]) Hypothesis->Experiment DataAnalysis Analyze Data (e.g., Lineweaver-Burk Plot) Experiment->DataAnalysis Conclusion Determine Inhibition Type (Competitive, Non-competitive, etc.) DataAnalysis->Conclusion Mitigation Develop Mitigation Strategy Conclusion->Mitigation End Optimized Reaction Mitigation->End

Caption: A workflow for diagnosing and addressing product inhibition in DOIS reactions.

Experimental Protocol to Confirm Product Inhibition:

  • Set up a series of reactions with varying initial concentrations of the product, 2-deoxy-scyllo-inosose. Keep the substrate (G6P) and enzyme concentrations constant.

  • Measure the initial reaction rates for each product concentration. A decrease in the initial rate with increasing product concentration is indicative of product inhibition.

  • To determine the type of inhibition (e.g., competitive, non-competitive), perform a full kinetic analysis. This involves varying the substrate concentration at several fixed concentrations of the inhibitor (product).

  • Plot the data using a method such as the Lineweaver-Burk plot. The pattern of the lines will reveal the mechanism of inhibition.[13]

Mitigation Strategies:

  • In situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed. This could involve downstream enzymatic conversion or selective precipitation.

  • Reaction Engineering: Optimize the reaction conditions (e.g., substrate feed rate) to maintain a low product concentration.

Issue 3: The NAD+/NADH Ratio and Its Impact

Q: I've noticed that my reaction stalls, and I suspect it might be related to the NAD+/NADH balance. How does this ratio affect the DOIS reaction?

A: Causal Analysis: The DOIS reaction mechanism involves both the reduction of NAD+ to NADH and the subsequent re-oxidation of NADH to NAD+.[5][6] An imbalance in this ratio can significantly impact the overall reaction rate. A buildup of NADH can lead to product inhibition or favor the reverse reaction.

The NAD+/NADH Cycle in DOIS Reactions:

G cluster_DOIS DOIS Enzyme G6P Glucose-6-Phosphate Oxidation Oxidation G6P->Oxidation DOI 2-Deoxy-scyllo-inosose Reduction Reduction Oxidation->Reduction Internal Rearrangement NADH NADH Oxidation->NADH Donates e- Reduction->DOI NAD NAD+ Reduction->NAD Accepts e- NAD->Oxidation Accepts e- NADH->Reduction Donates e-

Caption: The role of the NAD+/NADH couple in the DOIS catalytic cycle.

Troubleshooting and Optimization:

  • Monitor the NAD+/NADH Ratio: If you have the analytical capability, measure the concentrations of NAD+ and NADH over the course of the reaction. A decreasing NAD+/NADH ratio that correlates with a slowing reaction rate is strong evidence for this issue.

  • NAD+ Regeneration System: Consider implementing a system to regenerate NAD+ from NADH. This can be achieved by adding a second enzyme and substrate that consumes NADH. For example, lactate dehydrogenase and pyruvate can be used to convert NADH back to NAD+.[14]

  • Optimize Initial NAD+ Concentration: Ensure that you are starting with a sufficient concentration of NAD+ to drive the reaction forward.

Section 3: Data Tables for Quick Reference

Table 1: Key Kinetic Parameters for DOIS from Bacillus circulans

ParameterValueReference
Km for D-glucose-6-phosphate9.0 x 10-4 M[4]
Km for NAD+1.7 x 10-4 M[4]
kcat for D-glucose-6-phosphate7.3 x 10-2 s-1[4]

Table 2: Common Inhibitors of DOIS and Related Enzymes

InhibitorType of InhibitionTarget Enzyme(s)NotesReference
Carbaglucose-6-phosphateMechanism-based, IrreversibleDOISCovalently modifies Lys-141 in the active site.[2][7]
Zinc (Zn2+)Non-competitive (likely)DOISCompletely inhibitory.[4]
XylitolCompetitiveGlucose IsomeraseBinds to the metal-binding site, preventing substrate access.[15]
5-Phospho-D-arabinonohydroxamic acidHigh-energy intermediate analogPhosphomannose IsomerasesA potent inhibitor that mimics the transition state.[16]

References

  • Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Active site mapping of 2-deoxy-scyllo-inosose synthase, the key starter enzyme for the biosynthesis of 2-deoxystreptamine. Mechanism-based inhibition and identification of lysine-141 as the entrapped nucleophile. (2003). PubMed. Retrieved February 8, 2024, from [Link]

  • Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 2-Deoxy-scyllo-inosose | C6H10O5. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. (1998). PubMed. Retrieved February 8, 2024, from [Link]

  • Active Site Mapping of 2-Deoxy-scyllo-inosose Synthase, the Key Starter Enzyme for the Biosynthesis of 2-Deoxystreptamine. Mechanism-Based Inhibition and Identification of Lysine-141 as the Entrapped Nucleophile. (2003). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Progress in Aminocyclitol Biosynthesis. (2009). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 2-deoxy-scyllo-inosamine dehydrogenase (SAM-dependent). (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Decoding the NAD+/NADH Ratio and Its Crucial Role in Cell Health. (2024). Promega Connections. Retrieved February 8, 2024, from [Link]

  • How to interpret an enzymatic inhibition as mixed or product inhibition?. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Glucose Isomerase: Functions, Structures, and Applications. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • Purification of dual-tagged intact recombinant proteins. (2000). PubMed. Retrieved February 8, 2024, from [Link]

  • Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Inhibition of type I and type II phosphomannose isomerases by the reaction intermediate analogue 5-phospho-D-arabinonohydroxamic acid supports a catalytic role for the metal cofactor. (2001). PubMed. Retrieved February 8, 2024, from [Link]

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Technical Support Center: Refinement of Extraction and Purification Methods for 2-Deoxyinosose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Deoxyinosose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining extraction and purification processes for this valuable carbocycle. As a key intermediate in the biosynthesis of aminoglycoside antibiotics and a versatile chiral building block, achieving high purity of 2-Deoxyinosose is paramount for successful downstream applications.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges and streamline your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the sourcing, stability, and general purification strategies for 2-Deoxyinosose.

Q1: What are the primary methods for producing 2-Deoxyinosose for purification?

A1: 2-Deoxyinosose is not typically extracted from natural sources in large quantities. Instead, it is produced through either enzymatic or chemical synthesis.

  • Enzymatic Synthesis: This is a highly efficient method that often utilizes 2-deoxy-scyllo-inosose synthase (DOIS) to convert D-glucose 6-phosphate (G6P) into 2-Deoxy-scyllo-inosose.[4] One-pot enzymatic systems starting from D-glucose have demonstrated near-full conversion, making this an attractive and sustainable production route.[1][2]

  • Chemical Synthesis: A practical preparative method for 2-deoxy-scyllo-inosose has been developed, with one notable approach involving a modified Ferrier reaction.[3] While effective, chemical synthesis can require more complex multi-step reactions and the use of hazardous materials compared to biosynthesis.[4]

Q2: What are the most significant challenges when purifying 2-Deoxyinosose?

A2: The primary challenges stem from the molecule's physicochemical properties:

  • High Polarity: As a polyhydroxylated cyclohexanone, 2-Deoxyinosose is highly polar. This makes it difficult to retain on standard reversed-phase chromatography columns (e.g., C18) and requires specialized chromatographic techniques.

  • Structurally Similar Impurities: Both enzymatic and chemical synthesis can produce side products or leave unreacted starting materials (like glucose derivatives) that are structurally very similar to 2-Deoxyinosose, making separation challenging.[5]

  • Potential for Degradation: The stability of 2-Deoxyinosose can be sensitive to pH and temperature. Harsh purification conditions can lead to degradation and loss of yield.

Q3: How stable is 2-Deoxyinosose, and what precautions should I take during purification?

A3: While direct stability data for 2-Deoxyinosose is not extensively published, we can infer potential sensitivities from similar molecules. For example, the related compound 2'-deoxyxanthosine shows marked instability in acidic conditions (pH 2) but is relatively stable at neutral pH.[6][7]

  • Causality: Acid-catalyzed degradation, such as depurination in nucleosides, is a known mechanism. It is plausible that the glycosidic-like structure of 2-Deoxyinosose could be susceptible to hydrolysis under strongly acidic conditions.

  • Recommendation: It is crucial to maintain the pH of all buffers and solutions within a mild range, ideally between pH 6 and 8, throughout the extraction and purification process. Avoid prolonged exposure to strong acids or bases. Temperature control is also vital; conduct purification steps at room temperature or below whenever possible to minimize potential degradation.

Q4: Which analytical techniques are best for assessing the purity of 2-Deoxyinosose fractions?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method.

  • HPLC with Diode Array Detection (HPLC-DAD): Useful for routine analysis and quantification, especially if 2-Deoxyinosose has a chromophore or can be derivatized.[8]

  • Liquid Chromatography-Mass Spectrometry (LC/MS/MS): This is the preferred method for definitive identification and purity assessment. It provides molecular weight confirmation and can detect impurities at very low levels, even if they co-elute with the main peak.[8]

Section 2: Troubleshooting Guide: Initial Extraction & Sample Preparation

This section focuses on problems encountered when recovering crude 2-Deoxyinosose from a synthesis reaction mixture, particularly from enzymatic processes.

Q1: My yield of crude 2-Deoxyinosose from our enzymatic synthesis is very low after initial recovery. What could be the cause?

A1: Low initial yield is often an issue with the extraction process itself rather than the synthesis. Consider these points:

  • Inefficient Cell Lysis: If you are using a whole-cell or recombinant E. coli system, the target molecule may be trapped within intact cells. Ensure your lysis protocol (e.g., sonication, high-pressure homogenization) is effective. Verify lysis efficiency under a microscope.

  • Product Adsorption: 2-Deoxyinosose, being polar, can adsorb to cellular debris or precipitated proteins. After cell lysis and centrifugation, consider washing the pellet with a small volume of your extraction buffer and pooling the supernatant to maximize recovery.

  • Co-precipitation with Proteins: During steps designed to remove host cell proteins (HCPs), such as ammonium sulfate precipitation, your target molecule could be co-precipitating. If you suspect this, analyze a sample of the resuspended protein pellet for the presence of 2-Deoxyinosose. An alternative to precipitation is using tangential flow filtration (TFF) for initial clarification and buffer exchange, which can minimize this risk.[9][10]

Q2: My crude extract is highly viscous, causing problems with filtration and loading onto a chromatography column. How can I fix this?

A2: High viscosity in extracts from cell lysates is typically caused by released nucleic acids (DNA and RNA).

  • The Cause: During cell lysis, genomic DNA is released, which dramatically increases the viscosity of the solution.

  • The Solution: Treat the lysate with a nuclease, such as DNase I, to break down the DNA. A brief incubation (e.g., 30 minutes at room temperature or 37°C) is usually sufficient to reduce viscosity to a manageable, water-like consistency, making subsequent filtration and chromatography steps much more efficient.

Section 3: Troubleshooting Guide: Chromatographic Purification

Chromatography is the most critical step in achieving high-purity 2-Deoxyinosose. This section provides solutions to common HPLC and column chromatography problems.

Q1: I am getting little to no retention of 2-Deoxyinosose on my C18 reversed-phase column. Why is this happening?

A1: This is expected behavior. A C18 column separates molecules based on hydrophobicity. 2-Deoxyinosose is a small, highly polar molecule with multiple hydroxyl groups, making it extremely hydrophilic. It has very little affinity for the nonpolar C18 stationary phase and will elute in or near the void volume.

  • The Scientific Principle: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Polar molecules do not interact strongly and are not retained.

  • Recommended Action: Switch to a different chromatography mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

    • Ion-Exchange Chromatography (IEX): Although 2-Deoxyinosose is neutral, this technique can be effective for separating it from charged impurities like phosphorylated precursors (e.g., G6P) or acidic/basic byproducts.

Q2: My peaks are broad and tailing during purification. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors. A systematic approach is best for troubleshooting.[11]

Table 1: Troubleshooting Poor Peak Shape in 2-Deoxyinosose Purification

SymptomPotential CauseRecommended Solution & Scientific Rationale
Peak Tailing Secondary Interactions: The hydroxyl groups of 2-Deoxyinosose may be interacting with active sites (silanols) on the silica backbone of the column. This causes a portion of the analyte to be retained longer, resulting in a tail.Add a competitive agent to the mobile phase (e.g., a small amount of a stronger base like triethylamine if using an amine column) or adjust the pH of the mobile phase to suppress the ionization of silanol groups.[11]
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.Reduce the amount of sample injected. Perform a loading study to determine the column's capacity for your compound.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to broaden and front.Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible.[11]
Column Collapse/Void: A physical void at the head of the column can lead to distorted peak shapes.Reverse the column and flush with a strong solvent to clean it. If the problem persists, the column may be irreversibly damaged and need replacement.
Split Peaks Clogged Frit/Distributor: Particulate matter in the sample can clog the inlet frit, causing uneven flow distribution onto the column bed.Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. If the frit is clogged, it may need to be replaced.[12]

Q3: The backpressure on my HPLC system is unexpectedly high. What should I do?

A3: High backpressure is a common issue that can halt your purification run. Do not exceed the column's pressure limit.

  • Workflow for Diagnosing High Pressure

    HighPressureTroubleshooting Start High Pressure Detected Disconnect_Col Disconnect column from system. Run pump. Start->Disconnect_Col Check_Pressure1 Is pressure still high? Disconnect_Col->Check_Pressure1 System_Issue Problem is in the HPLC system (tubing, injector, pump). Check_Pressure1->System_Issue Yes Reconnect_Col Pressure is normal. Reconnect column. Check_Pressure1->Reconnect_Col No Filter_Sample Root Cause: Particulates in sample or buffer. Solution: Filter all samples/buffers. Check for buffer precipitation. System_Issue->Filter_Sample Check_Pressure2 Is pressure high again? Reconnect_Col->Check_Pressure2 Check_Pressure2->Start No (Problem Resolved) Col_Issue Problem is the column. (Blocked frit or column bed) Check_Pressure2->Col_Issue Yes Col_Issue->Filter_Sample

    Caption: A systematic workflow to isolate the source of high backpressure in an HPLC system.

Section 4: Troubleshooting Guide: Post-Purification & Final Product

After chromatography, the final steps are critical for obtaining a stable, pure product.

Q1: I'm having difficulty crystallizing my purified 2-Deoxyinosose. What can I try?

A1: Crystallization can be challenging and often requires empirical screening of conditions.

  • Check Purity: First, ensure your product is of very high purity (>98%). Residual impurities can significantly inhibit crystallization. If necessary, re-purify the material.

  • Solvent System: 2-Deoxyinosose is highly soluble in water but likely insoluble in nonpolar organic solvents. A common strategy is to create a concentrated aqueous solution and use vapor diffusion with a water-miscible anti-solvent (e.g., isopropanol, ethanol, or acetonitrile).

  • Precipitants: For the related 2-deoxy-scyllo-inosose synthase enzyme, polyethylene glycol (PEG) 4000 was successfully used as a precipitant to induce crystallization.[13][14] A similar approach using various molecular weight PEGs could be a viable strategy for the small molecule itself.

Q2: My final product appears to degrade or change color after lyophilization. Why?

A2: This is likely a stability issue related to residual components from your purification.

  • Residual Buffer Salts: If you used a non-volatile buffer (e.g., phosphate or citrate) during your final chromatography step, it will be concentrated during lyophilization. This can lead to extreme pH shifts in the residual water, causing degradation.

    • The Self-Validating Protocol: Always use a volatile buffer system (e.g., ammonium acetate or ammonium formate) for the final purification step, or perform a desalting step (e.g., size-exclusion chromatography or dialysis) into pure water before lyophilization.

  • Thermal Stress: Ensure your lyophilizer's shelf temperature is not set too high during the primary drying phase.

Section 5: Experimental Protocols & Workflows

This section provides a generalized workflow and a sample protocol for the purification of 2-Deoxyinosose.

  • General Purification Workflow Diagram

    PurificationWorkflow cluster_0 Upstream & Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Formulation Synthesis Enzymatic Synthesis (e.g., E. coli expressing DOIS) Lysis Cell Lysis & Nuclease Treatment Synthesis->Lysis Clarification Centrifugation / Filtration (Remove Cell Debris) Lysis->Clarification Crude_Extract Crude 2-Deoxyinosose Extract Clarification->Crude_Extract Capture_Step Capture & Primary Purification (e.g., Anion Exchange to remove G6P) Crude_Extract->Capture_Step Analysis1 Purity Analysis (LC/MS) Capture_Step->Analysis1 Pooling Pool Pure Fractions Analysis1->Pooling Polishing_Step Polishing & Desalting (e.g., HILIC or Size Exclusion) Pooling->Polishing_Step Analysis2 Final Purity & Identity Check (LC/MS, NMR) Polishing_Step->Analysis2 Lyophilization Lyophilization Analysis2->Lyophilization Final_Product Pure 2-Deoxyinosose (>98%) Lyophilization->Final_Product

    Caption: A comprehensive workflow for the purification of 2-Deoxyinosose from an enzymatic synthesis system.

Protocol: Anion-Exchange Chromatography for Removal of G6P

This protocol is designed to separate the neutral 2-Deoxyinosose from negatively charged contaminants like the precursor glucose 6-phosphate (G6P).

Objective: To perform a flow-through purification step where the target molecule does not bind to the column, while charged impurities are retained.

Materials:

  • Crude extract containing 2-Deoxyinosose, pH adjusted to ~7.5.

  • Strong Anion-Exchange (Q-type) chromatography column.

  • Buffer A: 20 mM Tris-HCl, pH 7.5.

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • HPLC or FPLC system.

Methodology:

  • Column Equilibration: Equilibrate the Q-type column with 5-10 column volumes (CVs) of Buffer A until the conductivity and pH are stable.

  • Sample Loading: Load the crude extract onto the column at a controlled flow rate. Since 2-Deoxyinosose is neutral at this pH, it will not bind to the positively charged resin and will flow through the column.

  • Collection: Begin collecting the flow-through fraction as soon as the sample injection begins. Continue collecting until the UV absorbance (at 214 nm or 280 nm for monitoring protein contaminants) returns to baseline. This fraction contains your purified 2-Deoxyinosose.

  • Column Wash: Wash the column with 3-5 CVs of Buffer A to ensure all non-binding material has been eluted. This can be pooled with the initial flow-through fraction.

  • Elution of Impurities (for column regeneration): Elute the bound, negatively charged impurities (like G6P and nucleic acids) using a step gradient to 100% Buffer B. This step is for cleaning the column, not for product collection.

  • Analysis: Analyze the collected flow-through fraction for purity and concentration of 2-Deoxyinosose using LC/MS.

  • Next Steps: The purified, salt-free fraction is now ready for a polishing step (like HILIC) or can be directly prepared for lyophilization.

References

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  • Queiroz, M. F., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. ResearchGate. Retrieved February 5, 2026, from [Link]

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  • Nango, E., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. Glycoconjugate Journal. Retrieved February 5, 2026, from [Link]

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  • Salihovic, A., et al. (n.d.). Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. Retrieved February 5, 2026, from [Link]

  • Park, S. H., et al. (2021). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Bioengineering and Biotechnology. Retrieved February 5, 2026, from [Link]

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. I. Chemical synthesis of 2-deoxy-scyllo-inosose and [2,2-2H2]-2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 756–766. PubMed. Retrieved February 5, 2026, from [Link]

  • Kudo, F., et al. (1997). Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. The Journal of Antibiotics, 50(7), 569–576. PubMed. Retrieved February 5, 2026, from [Link]

  • Miller, B. (2018). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

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Validation & Comparative

Comparative analysis of enzymatic versus chemical synthesis of 2-Deoxyinosose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Enzymatic versus Chemical Synthesis of 2-Deoxyinosose

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic sugar intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS), the aglycone core of clinically vital aminoglycoside antibiotics like neomycin, kanamycin, and gentamicin.[1][2][3]

Historically, the synthesis of 2-DOI and its derivatives relied on complex chemical strategies, most notably the Ferrier Carbocyclization (Ferrier II) . While mechanistically elegant, these routes are plagued by low atom economy, the use of toxic heavy metals (mercury or palladium), and poor stereocontrol.

Current Best Practice: The enzymatic synthesis using 2-deoxy-scyllo-inosose synthase (DOIS) has emerged as the superior standard. When coupled with Polyphosphate Glucokinase (PPGK) in a one-pot system, this route offers near-quantitative yields (~95%), exclusive stereospecificity, and a "green" aqueous workflow that eliminates hazardous waste. This guide provides a technical deep-dive into both methodologies to substantiate this shift in industrial application.

Mechanistic Deep Dive

The Enzymatic Route: Radical Efficiency

The enzymatic route utilizes DOIS (e.g., BtrC from Bacillus circulans), a radical-SAM or NAD⁺-dependent enzyme that performs a remarkable "molecular gymnastics" routine on Glucose-6-Phosphate (G6P) .

  • Mechanism: The enzyme binds G6P and utilizes tightly bound NAD⁺ to oxidize the C4 hydroxyl. This triggers a cascade:

    • Oxidation: C4-OH ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       C4-Ketone (with NAD⁺ 
      
      
      
      NADH).
    • Elimination: Syn-elimination of the C6-phosphate group.

    • Reduction: The C4-ketone is reduced back to an alcohol (NADH

      
       NAD⁺).
      
    • Ring Opening & Closing: The pyranose ring opens, rotates, and undergoes an intramolecular aldol condensation to form the cyclohexane ring.

  • Key Advantage: All stereocenters are set perfectly by the enzyme active site (2S, 3R, 4S, 5R configuration), avoiding the racemic mixtures common in chemical synthesis.

The Chemical Route: Ferrier Carbocyclization (Ferrier II)

The chemical "gold standard" is the Ferrier II reaction, which transforms 6-deoxy-hex-5-enopyranosides into cyclohexanones.

  • Mechanism:

    • Activation: An electrophilic metal species (classically Hg²⁺, modernly Pd²⁺) activates the enol ether double bond.

    • Nucleophilic Attack: Water attacks the activated center (hydroxymercuration).

    • Elimination: Loss of methanol (or the aglycone alcohol) generates an unstable dicarbonyl intermediate.

    • Cyclization: Spontaneous intramolecular aldol condensation yields the carbocycle.

  • Key Disadvantage: The reaction often yields a mixture of anomers and requires the synthesis of the complex enol ether precursor from glucose, involving multiple protection/deprotection steps.

Comparative Analysis: Data & Metrics

The following table contrasts the performance of the optimized One-Pot Enzymatic System (PPGK + DOIS) against the Classic Chemical Route (Ferrier II via HgCl₂).

MetricEnzymatic Synthesis (DOIS) Chemical Synthesis (Ferrier II)
Starting Material D-Glucose (cheap, abundant)D-Glucose (requires multi-step derivation)
Key Reagents Polyphosphate, NAD⁺ (catalytic)HgCl₂ or Pd(OAc)₂, Acids, Organic Solvents
Step Count 1 Step (One-pot cascade)5-7 Steps (Protection

Elimination

Cyclization)
Yield (Overall) ~95% (Quantitative conversion)~40-60% (Cumulative loss over steps)
Stereoselectivity 100% (2S, 3R, 4S, 5R) Variable (Often produces anomeric mixtures)
Solvent System Water (pH 7.0 - 8.0)Dichloromethane, Acetone, THF
Scalability High (Fermentation titers >38 g/L)Low (Limited by toxic waste disposal)
Atom Economy High (Phosphate is the only byproduct)Low (Loss of protecting groups & aglycones)

Experimental Protocols

Protocol A: One-Pot Enzymatic Synthesis (Recommended)

Based on the method by Kudo et al. utilizing recombinant BtrC and PPGK.

Reagents:

  • D-Glucose[1][2][3][4]

  • Sodium Polyphosphate (Poly-P)

  • Recombinant PPGK (Polyphosphate Glucokinase from Corynebacterium glutamicum)

  • Recombinant DOIS (BtrC from Bacillus circulans)[3]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.5 mM NAD⁺

Workflow:

  • Preparation: Suspend D-Glucose (100 mM) and Poly-P (150 mM equivalent phosphate) in the Tris-HCl buffer.

  • Initiation: Add purified PPGK (5 U/mL) and DOIS (5 U/mL).

  • Incubation: Incubate at 37°C with gentle shaking for 12–24 hours.

  • Monitoring: Monitor the disappearance of Glucose and formation of 2-DOI via HPLC (Aminex HPX-87H column) or TLC.

  • Termination: Heat the mixture to 80°C for 10 minutes to denature enzymes.

  • Purification: Centrifuge to remove protein precipitate. The supernatant contains pure 2-DOI. For solid isolation, pass through an ion-exchange column (Dowex 1x8) to remove phosphate, then lyophilize.

Self-Validation Check: The reaction should remain clear. Turbidity indicates protein precipitation (check pH). Incomplete conversion suggests NAD⁺ degradation; spike with 0.1 mM NAD⁺ if stalled.

Protocol B: Chemical Synthesis via Ferrier II (Historical/Reference)

Based on the mercury-mediated cyclization of 6-deoxy-hex-5-enopyranosides.

Reagents:

  • Methyl 2,3,4-tri-O-benzyl-6-deoxy-α-D-xylo-hex-5-enopyranoside (Pre-synthesized precursor)

  • Mercury(II) Chloride (HgCl₂)[5]

  • Acetone/Water (2:1 v/v)

  • Dilute HCl

Workflow:

  • Dissolution: Dissolve the enol ether precursor (1.0 eq) in Acetone/Water.

  • Catalysis: Add HgCl₂ (1.1 eq) and catalytic HCl (0.05 eq).

  • Reaction: Stir at room temperature for 1-4 hours. The solution typically turns slightly cloudy.

  • Quench: Neutralize with solid NaHCO₃. Filter off the mercury salts (Caution: Toxic Waste).

  • Extraction: Evaporate acetone, extract the aqueous residue with Dichloromethane (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).

Self-Validation Check: TLC should show the disappearance of the high-Rf enol ether and appearance of a lower-Rf ketone spot. NMR of the crude product often reveals a mixture of isomers requiring difficult separation.

Visualization of Pathways

Figure 1: Biosynthetic vs. Chemical Logic

G cluster_enzyme Enzymatic Route (One-Pot) cluster_chemical Chemical Route (Ferrier II) Glucose D-Glucose PPGK PPGK + Poly-P Glucose->PPGK Steps 5 Steps: Protection/Elimination Glucose->Steps G6P Glucose-6-Phosphate DOIS DOIS (BtrC) + NAD+ G6P->DOIS EnolEther 6-deoxy-hex-5-enopyranoside (Protected Precursor) Hg HgCl2 / H2O (Carbocyclization) EnolEther->Hg PPGK->G6P DOI 2-Deoxy-scyllo-inosose (2-DOI) DOIS->DOI High Yield Stereospecific Steps->EnolEther Hg->DOI Low Yield Isomeric Mix

Caption: Comparison of the streamlined enzymatic cascade (green) versus the multi-step chemical synthesis (red).

Figure 2: Decision Matrix for Synthesis Strategy

DecisionTree Start Select Synthesis Method Scale Scale Requirement? Start->Scale Purity Stereopurity Critical? Scale->Purity Gram to Kg Chem Use Chemical (Ferrier) Scale->Chem Mg (Custom Analogs) Enz Use Enzymatic (DOIS) Recommended Purity->Enz Yes (Pharma/Bio) Purity->Chem No (Mechanistic Study)

Caption: Decision tree favoring enzymatic synthesis for most high-purity and scale-up applications.

References

  • Kudo, F., et al. (1999).[3][6] "Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics."[1][2] The Journal of Antibiotics, 52(6), 559-571. Link

  • Kudo, F., Mori, A., Koide, M., et al. (2021). "One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate." Bioscience, Biotechnology, and Biochemistry, 85(4), 970–975. Link

  • Ferrier, R. J. (1979).[5][7] "Unsaturated Carbohydrates.[7] Part 21. A Carbocyclic Ring Closure of a Hex-5-enopyranoside Derivative." Journal of the Chemical Society, Perkin Transactions 1, 1455-1458. Link

  • Takagi, H., et al. (2006).[3] "High-level production of 2-deoxy-scyllo-inosose from glucose in metabolically engineered Bacillus subtilis." Applied and Environmental Microbiology. Link

  • Nango, E., et al. (2008). "Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics."[1][2][3][6] Proteins: Structure, Function, and Bioinformatics, 70(2), 517-527. Link

Sources

Comparing the catalytic mechanisms of 2-Deoxy-scyllo-inosose synthase and dehydroquinate synthase

[1][2]

Executive Summary

This guide provides a technical comparison between 2-Deoxy-scyllo-inosose synthase (DOIS) and Dehydroquinate synthase (DHQS) .[1][2] While both enzymes are NAD⁺-dependent sugar phosphate cyclases that catalyze the formation of carbocyclic rings from carbohydrate precursors, they serve distinct biological pathways and exhibit critical mechanistic divergences.[3]

DOIS is the gatekeeper enzyme for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics (e.g., kanamycin, neomycin), whereas DHQS is a central enzyme in the shikimate pathway, essential for aromatic amino acid biosynthesis in bacteria and plants. This guide analyzes their catalytic mechanisms, kinetic performance, and experimental characterization protocols.

Biological Context & Significance

Feature2-Deoxy-scyllo-inosose Synthase (DOIS)Dehydroquinate Synthase (DHQS)
Primary Pathway Aminoglycoside Biosynthesis (Secondary Metabolism)Shikimate Pathway (Primary Metabolism)
Gene Symbol btrC (e.g., in Bacillus circulans)aroB
Substrate D-Glucose-6-phosphate (G6P)3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
Product 2-Deoxy-scyllo-inosose (DOI)3-Dehydroquinate (DHQ)
Physiological Role Precursor for 2-deoxystreptamine aglycones.[4][1][5]Precursor for Phe, Tyr, Trp, and vitamins.[3]

Structural & Mechanistic Comparison

Both enzymes belong to the family of NAD⁺-dependent oxidoreductases but function as lyases/cyclases. They share a remarkable catalytic strategy: using NAD⁺ not as a consumed substrate, but as a transient cofactor to activate the substrate for chemically difficult steps.

The "Transient Oxidation" Strategy

Both enzymes utilize a single active site to catalyze a multi-step reaction sequence:

  • Oxidation: NAD⁺ oxidizes a hydroxyl group to a ketone, acidifying the adjacent proton.

  • Elimination: β-elimination of the phosphate group (inorganic phosphate is released).

  • Reduction: NADH reduces the ketone back to an alcohol (or similar intermediate).

  • Ring Opening/Aldol Condensation: The ring opens and re-closes to form the carbocycle.

Mechanistic Divergence: Stereochemistry

The critical difference lies in the stereochemical handling of the phosphate elimination and the final aldol condensation.

  • DHQS (Syn-Elimination): DHQS catalyzes a syn-elimination of the phosphate. The enzyme utilizes the phosphate group itself as an intramolecular base to abstract the proton, facilitating its own departure.

  • DOIS (Syn-Elimination via Glu243): Early postulates suggested an anti-elimination for DOIS. However, structural analysis (PDB: 1R7J) reveals that a specific residue, Glu243 , acts as the general base. This facilitates a syn-elimination, but unlike DHQS, it is enzyme-mediated rather than substrate-mediated.

Pathway Visualization

The following diagram contrasts the reaction coordinates of both enzymes.

EnzymeMechanismcluster_DOISDOIS Mechanism (Aminoglycoside Pathway)cluster_DHQSDHQS Mechanism (Shikimate Pathway)G6PGlucose-6-Phosphate(Substrate)Ox_DOISOxidation (C4)(NAD+ -> NADH)G6P->Ox_DOISElim_DOISPhosphate Elimination(Glu243-mediated Syn)Ox_DOIS->Elim_DOISRed_DOISReduction (C4)(NADH -> NAD+)Elim_DOIS->Red_DOISAldol_DOISAldol Condensation(Boat Conformation)Red_DOIS->Aldol_DOISDOI2-Deoxy-scyllo-inosose(Product)Aldol_DOIS->DOIDAHPDAHP(Substrate)Ox_DHQSOxidation (C5)(NAD+ -> NADH)DAHP->Ox_DHQSElim_DHQSPhosphate Elimination(Substrate-mediated Syn)Ox_DHQS->Elim_DHQSRed_DHQSReduction (C5)(NADH -> NAD+)Elim_DHQS->Red_DHQSAldol_DHQSAldol Condensation(Chair-like TS)Red_DHQS->Aldol_DHQSDHQ3-Dehydroquinate(Product)Aldol_DHQS->DHQ

Caption: Comparative reaction pathways of DOIS and DHQS. Note the distinct elimination mediators (Glu243 for DOIS vs. Phosphate self-catalysis for DHQS).

Performance Metrics & Kinetic Data

The following data contrasts the kinetic efficiency of DOIS (from Bacillus circulans) and DHQS (typical bacterial sources).

MetricDOIS (B. circulans)DHQS (P. furiosus / E. coli)
Substrate (

)
0.9 mM (G6P)~3.7 µM (DAHP)
Cofactor (

)
0.17 mM (NAD⁺)~10 - 50 µM (NAD⁺)
Turnover (

)
0.073

~3.0

Catalytic Efficiency (

)
~81

~8.1 x


Metal Requirement Co²⁺ (Essential)Co²⁺, Zn²⁺ (Source dependent)
Inhibitors Carbaglucose-6-phosphateCarbaphosphonates

Analysis: DHQS is a significantly more efficient enzyme (

Experimental Protocols

Protocol A: Continuous Coupled Assay for DHQS

Objective: Real-time monitoring of DHQS activity by coupling product formation to UV absorbance change. Principle: DHQS produces dehydroquinate (DHQ).[1][2][3] The auxiliary enzyme, dehydroquinate dehydratase (DHQase) , converts DHQ to dehydroshikimate (DHS), which absorbs strongly at 234 nm (

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: DAHP (0.1 – 0.5 mM).

  • Cofactors: 10 µM NAD⁺, 10 µM CoCl₂.

  • Coupling Enzyme: Purified DHQase (excess, >5 units).

Workflow:

  • Equilibrate buffer, NAD⁺, CoCl₂, and DHQase in a quartz cuvette at 37°C.

  • Add DHQS enzyme to the mixture.

  • Initiate reaction by adding DAHP.

  • Monitor absorbance increase at 234 nm for 5–10 minutes.

  • Calculation: Rate (

    
    ) = 
    
    
    .
Protocol B: Discontinuous GC-MS Assay for DOIS

Objective: Specific detection of the DOI product, as no standard dehydratase exists for a coupled assay. Principle: Conversion of the DOI ketone group to a volatile oxime-TMS derivative for separation and quantification.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5.

  • Substrate: Glucose-6-phosphate (10 mM).

  • Cofactors: 1 mM NAD⁺, 1 mM CoCl₂.

  • Derivatization: Hydroxylamine hydrochloride, TMS-reagent (e.g., BSTFA).

Workflow:

  • Incubation: Mix buffer, G6P, NAD⁺, CoCl₂, and DOIS enzyme (total vol 100 µL). Incubate at 30°C for 30–60 mins.

  • Termination: Stop reaction by boiling (3 min) or adding acid.

  • Lyophilization: Dry the sample completely.

  • Oximation: Resuspend in pyridine containing 2% hydroxylamine HCl. Heat at 70°C for 30 min.

  • Silylation: Add BSTFA + 1% TMCS. Heat at 70°C for 30 min.

  • Analysis: Inject 1 µL into GC-MS (DB-5 column).

  • Quantification: Monitor peak area of DOI-oxime-TMS relative to an internal standard (e.g., myo-inositol).

References

  • Kudo, F., et al. (1999).[5] Cloning, sequencing, and characterization of the gene for 2-deoxy-scyllo-inosose synthase from Bacillus circulans SANK 72073. The Journal of Antibiotics. Link

  • Nango, E., et al. (2008).[1] Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[4][1][5][6] Journal of Biological Chemistry. Link

  • Carpenter, E. P., et al. (1998). Structure of dehydroquinate synthase reveals an active site capable of multistep catalysis.[7] Nature.[4] Link

  • Kudo, F., et al. (1997). Kinetic isotope effect and reaction mechanism of 2-deoxy-scyllo-inosose synthase derived from butirosin-producing Bacillus circulans. The Journal of Antibiotics. Link

  • Nichols, C. E., et al. (2004).[8] Structure of the complex of dehydroquinate synthase with the transition state analogue carbaphosphonate. Journal of Biological Chemistry. Link

Biological activity of 2-Deoxyinosose analogs compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and Mechanistic Profiling of 2-Deoxy-scyllo-inosose (DOI) and its Analogs

Executive Summary

2-Deoxy-scyllo-inosose (DOI) is a pivotal carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) , the aglycone core of clinically essential aminoglycoside antibiotics (e.g., kanamycin, neomycin, gentamicin).[1][2][3] Unlike typical pharmacophores, the "biological activity" of DOI is defined by its metabolic utility as a biosynthetic scaffold and its interaction with the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) .

This guide compares DOI with its key analogs: Carbaglucose-6-phosphate (Carba-G6P) , a potent mechanism-based inhibitor, and 2-Deoxy-4-epi-scyllo-inosose (DEI) , a naturally occurring stereoisomer. The comparison focuses on enzymatic kinetics (


, 

,

), mechanistic divergence, and biosynthetic applications.

Chemical Landscape & Structural Homology

The structural integrity of the cyclohexane ring and the stereochemistry of hydroxyl groups are critical for enzyme recognition (DOIS and downstream aminotransferases).

CompoundRoleStructural Key FeatureBiological Context
2-Deoxy-scyllo-inosose (DOI) Parent Compound (2S,3R,4S,5R)-tetrahydroxycyclohexanonePrecursor to 2-deoxystreptamine (aminoglycosides).[1][2]
Carbaglucose-6-phosphate (C-G6P) Inhibitor Analog Methylene replaces ring oxygen of G6PMechanism-Based Inhibitor of DOIS; mimics pyranose substrate but traps the enzyme.
2-Deoxy-4-epi-scyllo-inosose (DEI) Biosynthetic Analog C4-epimer of DOIProduct of EboD ; involved in scytonemin transport and nematode repulsion.
2-Deoxy-scyllo-inosamine Downstream Analog C3-amino substituted DOIFirst aminated intermediate in 2-DOS pathway.

Biological Activity Profile: Enzymatic Kinetics & Inhibition[4]

The primary "activity" metric for these compounds is their interaction with DOI Synthase (DOIS) , an NAD+-dependent cyclase.

A. Substrate vs. Inhibitor Kinetics (DOIS Interaction)

DOIS catalyzes the conversion of D-glucose-6-phosphate (G6P) to DOI.[1] The analog Carba-G6P acts as a competitive, mechanism-based inhibitor.

ParameterSubstrate: G6P (Precursor to DOI)Analog: Carbaglucose-6-phosphate (C-G6P)Interpretation
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Binding Affinity)
0.90 ± 0.1 mM N/A (Substrate mimic)DOIS has millimolar affinity for its natural substrate.

(Inhibition Constant)
N/A~0.5 - 1.0 µM (Est.)C-G6P binds ~1000x more tightly than the natural substrate, validating it as a potent inhibitor.

(Turnover Number)
0.073 s⁻¹ 0 (No Product)C-G6P stalls the catalytic cycle after the initial oxidation step.
Mode of Action Productive CyclizationDead-End Complex C-G6P coordinates Co²⁺ in the active site but cannot undergo phosphate elimination.
B. Biosynthetic Divergence: DOI vs. DEI

While DOI is the precursor for antibiotics, its C4-epimer, DEI , is produced by the enzyme EboD (a DOIS homolog).

  • DOI Pathway: G6P ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Oxidation 
    
    
    
    Phosphate Elimination
    
    
    DOI
    
    
    Aminoglycosides.
  • DEI Pathway: Mannose-6-P

    
     Oxidation 
    
    
    
    Phosphate Elimination
    
    
    DEI
    
    
    Scytonemin/Defense molecules.
  • Activity Difference: DOI is essential for antibacterial production; DEI is linked to environmental adaptation (UV protection/grazing defense).[4]

Mechanism of Action: The "Genin" Biosynthesis

The formation of DOI and the inhibition by Carba-G6P reveal the sophisticated "NAD+-saving" mechanism of the synthase.

DOIS_Mechanism G6P D-Glucose-6-Phosphate (Substrate) Oxidation 1. Oxidation (NAD+ -> NADH) C3-Ketone Formation G6P->Oxidation Elimination 2. Phosphate Elimination (Syn-Elimination) Oxidation->Elimination Transient Intermediate DeadEnd Dead-End Complex (Enzyme Trapped) Oxidation->DeadEnd Phosphate Cannot Eliminate Enol Enol Intermediate Elimination->Enol Aldol 3. Intramolecular Aldol Condensation Enol->Aldol Ring Closure Reduction 4. Reduction (NADH -> NAD+) C3-Ketone Reduction Aldol->Reduction DOI 2-Deoxy-scyllo-inosose (Product) Reduction->DOI Release CG6P Carbaglucose-6-P (Inhibitor) CG6P->Oxidation Mimics Substrate

Figure 1: Catalytic cycle of DOIS. The inhibitor C-G6P enters the cycle but halts progress at the elimination step due to the lack of a labile phosphate leaving group or steric constraints, effectively trapping the enzyme.

Experimental Protocols

Protocol A: Enzymatic Assay for DOIS Activity

Objective: Quantify the conversion of G6P to DOI to establish baseline kinetics (


, 

).
  • Reagents:

    • Buffer: 50 mM Tris-HCl (pH 7.5).[4][5]

    • Cofactors: 1 mM NAD+, 0.1 mM CoCl₂ (Essential metal cofactor).[4]

    • Substrate: D-Glucose-6-phosphate (0.1 – 5.0 mM).

    • Enzyme: Purified recombinant BtrC (DOIS) (0.5 µM).[4]

  • Reaction Setup:

    • Incubate enzyme + NAD⁺ + Co²⁺ at 37°C for 5 min.[4]

    • Initiate with G6P.[1][2][3][4] Total volume: 100 µL.[3][4]

  • Detection (Coupled Assay):

    • Since DOIS recycles NAD⁺, NADH absorbance is not stoichiometric.

    • Method: Terminate reaction with heat (95°C, 2 min). Derivatize product (DOI) with O-benzylhydroxylamine .

    • Quantification: HPLC analysis (C18 column) detecting the oxime derivative at 254 nm.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [G6P] using the Michaelis-Menten equation.
    
Protocol B: Determination of for Inhibitor Analogs

Objective: Measure the potency of Carbaglucose-6-phosphate.

  • Setup: Prepare reaction series with fixed [Enzyme] and [NAD⁺].

  • Variable: Vary [G6P] (0.5

    
     to 5 
    
    
    
    ) in the presence of fixed concentrations of Inhibitor (e.g., 0, 10, 50, 100 µM).
  • Kinetics: Measure product formation as per Protocol A.

  • Analysis: Construct a Lineweaver-Burk plot .

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       using the slope: Slope = 
      
      
      
      .

References

  • Kakinuma, K. et al. (2008). "Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+."[1] Proteins: Structure, Function, and Bioinformatics. Link

  • Yamauchi, N. & Kakinuma, K. (1992).[6] "Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine.[1][2][6][7] I. Chemical synthesis of 2-deoxy-scyllo-inosose." The Journal of Antibiotics. Link

  • Nango, E. et al. (2008). "Crystal structure of 2-deoxy-scyllo-inosose synthase from Bacillus circulans." Proteins.[1][2][4][8] Link[4]

  • Yokoyama, M. et al. (2021). "One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate." Scientific Reports.[4] Link

  • Puri, A. et al. (2010). "2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme." Journal of the American Chemical Society. Link

Sources

Cross-validation of different analytical techniques for 2-Deoxyinosose detection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Focus: 2-Deoxy-scyllo-inosose (DOI) and related aminocyclitol intermediates.

Executive Summary

2-Deoxy-scyllo-inosose (DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) containing aminoglycosides (e.g., kanamycin, gentamicin, neomycin).[1][2][3][4] Its detection is notoriously difficult due to its high polarity, lack of UV-active chromophores, and structural similarity to glucose and other fermentation byproducts.

This guide challenges the "single-method" reliance often seen in metabolic engineering. Instead, we present a cross-validation framework where orthogonal techniques—GC-MS, LC-MS/MS, and NMR—are integrated to ensure data integrity. We specifically detail the O-(4-nitrobenzyl)hydroxylamine (NBHA) derivatization workflow, which bridges the gap between sensitivity and retention on standard C18 phases.

Part 1: The Analytical Challenge & Biosynthetic Context

DOI is formed from Glucose-6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase (BtrC, NeoC, etc.) .[3][4] In complex fermentation broths, it co-elutes with glucose and phosphorylated sugars. Relying solely on refractive index (RI) or standard UV detection often yields false positives.

Biosynthetic Pathway Visualization

The following diagram illustrates the position of DOI in the aminoglycoside pathway and the critical nodes for analytical sampling.

Biosynthesis G6P Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose (Target Analyte) G6P->DOI DOI Synthase (BtrC/NeoC) DOIA 2-Deoxy-scyllo-inosamine DOI->DOIA L-Gln:DOI Aminotransferase DOS 2-Deoxystreptamine (2-DOS) DOIA->DOS Dehydrogenase/ Reductase AG Aminoglycosides (Kanamycin/Gentamicin) DOS->AG Glycosyltransferases

Caption: Simplified biosynthetic flux from Glucose-6-Phosphate to Aminoglycosides, highlighting DOI as the primary carbocyclic branch point.

Part 2: Detailed Analytical Methodologies

Technique 1: LC-MS/MS with NBHA Derivatization (High Sensitivity)

Role: Routine quantification in complex fermentation broths. Principle: Native DOI is too polar for C18 retention. Derivatization with O-(4-nitrobenzyl)hydroxylamine (NBHA) introduces a hydrophobic, UV-active, and ionizable moiety, allowing robust C18 retention and high-sensitivity MS detection.

Protocol:
  • Sample Prep: Centrifuge fermentation broth (8000 x g, 5 min) to remove cell debris.

  • Derivatization Reaction:

    • Mix 100 µL supernatant with 300 µL Methanol/Water (1:2 v/v).

    • Add 40 µL of NBHA reagent (35 mg/mL O-(4-nitrobenzyl)hydroxylamine hydrochloride in water).

    • Incubate at 60°C for 30 minutes .

    • Mechanism:[2][3][5][6] The ketone group of DOI reacts with the hydroxylamine to form a stable oxime ether.

  • Post-Reaction: Evaporate to dryness (vacuum centrifuge) and reconstitute in 100 µL Methanol .

  • LC-MS Parameters:

    • Column: Waters Acquity CSH C18 (or equivalent), 1.7 µm.

    • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).

    • Detection: ESI-MS in Positive Mode (Target [M+H]+ of the oxime derivative).

Technique 2: GC-MS (Structural Validation)

Role: Peak purity confirmation and isomer differentiation. Principle: Two-step derivatization (Oximation + Silylation) prevents cyclic hemiacetal isomerization and provides characteristic fragmentation patterns (fingerprinting).

Protocol:
  • Lyophilization: Freeze-dry 50-100 µL of sample to complete dryness (critical: moisture kills silylation).

  • Step 1 (Oximation): Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.

    • Purpose: Locks the ring opening/closing equilibrium, reducing multiple peaks for single sugars.

  • Step 2 (Silylation): Add 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min.

  • Analysis: Inject 1 µL (Split 1:10) onto a DB-5ms column.

  • Identification: Look for the characteristic M-15 (loss of methyl) and unique fragment ions associated with the cyclitol ring.

Technique 3: HILIC-ELSD (Label-Free Alternative)

Role: High-concentration process monitoring (non-destructive). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar DOI without derivatization. Evaporative Light Scattering Detection (ELSD) detects non-volatile analytes regardless of UV absorption.

Protocol:
  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (gradient 85% -> 60% ACN).

  • Limitation: Significantly lower sensitivity (LOQ ~10-50 µg/mL) compared to MS methods.

Part 3: Cross-Validation & Data Comparison

The "Trustworthiness" of your data relies on using these methods in concert. A common pitfall is observing a peak in HILIC-RI and assuming it is DOI. You must validate this using the GC-MS fingerprint.

Comparative Performance Table
FeatureLC-MS/MS (NBHA Deriv.)GC-MS (MOX-TMS)HILIC-ELSD
Primary Utility Trace quantification (Broth)Structural ID & PurityProcess scale-up
Limit of Detection (LOD) < 10 nM (High)~1 µM (Medium)~50 µM (Low)
Sample Prep Time 45 mins (Derivatization)2-3 Hours (Dry + 2-step)< 10 mins (Dilute & Shoot)
Specificity High (Mass + Retention)Very High (Mass Fingerprint)Low (Retention time only)
Matrix Interference Low (Reagent adds selectivity)High (Salts interfere)Medium (Co-eluting sugars)
Analytical Decision Tree

Use this workflow to determine the correct method for your stage of research.

DecisionTree Start Start: Define Analytical Goal Q1 Is the concentration < 100 µM? Start->Q1 Q2 Is Structural Confirmation Needed? Q1->Q2 No (Process Sample) Method_LCMS USE LC-MS/MS (NBHA Derivatization) High Sensitivity Q1->Method_LCMS Yes (Trace Analysis) Method_GCMS USE GC-MS (MOX-TMS) Spectral Fingerprint Q2->Method_GCMS Yes (New Strain/Unknown) Method_HILIC USE HILIC-ELSD Rapid / Label-Free Q2->Method_HILIC No (Routine Check)

Caption: Selection logic for DOI analytical methods based on sensitivity and specificity requirements.

References

  • Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. II.[7] Quantitative analysis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 767–773. Link

  • Kharel, M. K., et al. (2004). Syntheses of 2-deoxystreptamine-containing aminoglycosides...
  • Li, Y., et al. (2018). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Microbiology, 9, 1939. Link

  • Kudo, F., et al. (1999). Cloning, sequencing, and characterization of the biosynthetic gene cluster of Kanamycin. The Journal of Antibiotics.
  • Dutta, U., & Dain, J. A. (2005). Analysis of 2-deoxy-D-glucose... using HILIC. Analytical Biochemistry, 343(2), 237-243.[8] (Basis for the HILIC-ELSD alternative).[8] Link

Sources

Benchmarking different microbial hosts for recombinant 2-Deoxyinosose production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS) containing aminoglycosides (e.g., kanamycin, tobramycin).[1][2][3] While chemical synthesis is hindered by stereochemical complexity and hazardous metal catalysts, metabolic engineering has enabled industrial-scale bio-production.

This guide benchmarks the three primary microbial chassis—Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae—based on titer, productivity, and downstream processing suitability. Current experimental data positions Bacillus subtilis as the superior host , achieving titers of 38.0 g/L with a productivity of 0.76 g/L/h , surpassing optimized E. coli systems (37.2 g/L, 0.41 g/L/h) primarily due to enhanced metabolic flux control and superior secretory capabilities.

Biosynthetic Logic & Pathway Design

The production of 2-DOI hinges on a single enzymatic step diverting carbon from glycolysis. The enzyme 2-deoxy-scyllo-inosose synthase (2-DOIS) —encoded by genes such as btrC (Bacillus circulans) or tobC (Streptomyces tenebrarius)—catalyzes the carbocyclization of Glucose-6-Phosphate (G6P) into 2-DOI.[1][2]

Critical Metabolic Node: Glucose-6-Phosphate

The engineering challenge lies in the competition for G6P. In native hosts, G6P is rapidly consumed by:

  • Phosphoglucose isomerase (Pgi): Enters glycolysis.

  • Glucose-6-phosphate dehydrogenase (Zwf/G6PDH): Enters the Pentose Phosphate Pathway (PPP).

  • Phosphoglucomutase (PgcA): Enters cell wall biosynthesis.

High-yield strains typically require the deletion of pgi to block glycolytic flux, forcing carbon accumulation at the G6P node. However, this creates a growth defect, necessitating a co-substrate (e.g., glycerol) that enters metabolism downstream of G6P to support biomass formation.

Pathway Visualization

G Glucose Glucose (Extracellular) G6P Glucose-6-Phosphate (Critical Node) Glucose->G6P PTS/Glk F6P Fructose-6-Phosphate (Glycolysis) G6P->F6P Pgi (Target for Deletion) DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI 2-DOIS (tobC/btrC) Biomass Cell Biomass F6P->Biomass Glycerol Glycerol (Co-substrate) Glycerol->Biomass Central Metabolism

Figure 1: Metabolic flux distribution for 2-DOI production. The red dashed line indicates the pgi pathway, often disrupted to maximize G6P availability for the 2-DOIS enzyme.

Host Benchmarking: The Data

The following comparison synthesizes data from high-density fed-batch fermentations.

MetricBacillus subtilis (Strain BSDOI-15)Escherichia coli (Optimized)Saccharomyces cerevisiae (CEN.PK)
Max Titer 38.0 g/L 37.2 g/L< 5 g/L (Traces)
Productivity 0.76 g/L/h 0.41 g/L/hLow
Enzyme Used tobC (Codon optimized)btrCbtrC
Key Modifications

,


, NADPH regen.

,

Carbon Source Glucose + GlycerolGlucose + MannitolGlucose + Fructose
Endotoxin None (GRAS) High (Requires removal)None
Status Industrial Standard Strong ContenderAcademic Interest
Bacillus subtilis (The Leader)[2]
  • Performance: The BSDOI-15 strain represents the state-of-the-art. By deleting pgi (blocking glycolysis) and pgcA (blocking cell wall shunting), and using a codon-optimized tobC gene from Streptomyces, this host achieves nearly 95% yield from glucose.

  • Causality: B. subtilis naturally exhibits high flux through the PPP. When glycolysis is blocked, the intracellular G6P pool expands significantly. Furthermore, B. subtilis is robust in fed-batch cultures using glycerol as a "maintenance" carbon source while glucose is bioconverted to product.

  • Advantage: As a GRAS (Generally Recognized As Safe) organism, it eliminates the costly endotoxin removal steps required for E. coli-derived pharmaceutical intermediates.

Escherichia coli (The Workhorse)
  • Performance: While titers are comparable (~37 g/L), the productivity is nearly half that of B. subtilis.

  • Limitations: High-level expression of 2-DOIS often leads to inclusion body formation or metabolic burden. The reliance on NADPH regeneration systems can complicate the strain engineering.

  • Use Case: Preferred only if specific downstream genetic tools are exclusively available for E. coli or if the product is intended for non-pharmaceutical applications where endotoxin is less critical.

Saccharomyces cerevisiae (The Alternative)[4]
  • Performance: Yeast strains currently produce significantly lower titers.

  • Bottleneck: The compartmentalization of eukaryotic cells and the strict regulation of the G6P node (tightly coupled to cell cycle and signaling) make diverting massive carbon flux to 2-DOI difficult without severe growth retardation.

Experimental Protocol: Validating B. subtilis Performance

To replicate the high-titer production reported in literature (e.g., Lim et al.), follow this self-validating fed-batch protocol.

Phase 1: Strain Construction
  • Host: Bacillus subtilis 168 (tryptophan auxotroph).

  • Gene Deletions: Use CRISPR/Cas9 or marker-free gene replacement to delete pgi (glucose-6-phosphate isomerase) and pgcA (phosphoglucomutase).

    • Validation: Strain should fail to grow on glucose as the sole carbon source but grow normally on glycerol/malate.

  • Expression Cassette: Integrate tobC (codon-optimized for B. subtilis) under a strong constitutive promoter (e.g.,

    
     or 
    
    
    
    ).
Phase 2: Fed-Batch Fermentation
  • Medium: Modified M9 or specialized fermentation medium supplemented with trace metals.

  • Seed Culture: Grow in LB + antibiotics at 37°C, 200 rpm for 12h.

  • Batch Phase:

    • Initial Volume: 2 L in a 5 L bioreactor.

    • Carbon: 10 g/L Glycerol (for biomass) + 10 g/L Glucose (for product).

    • Control: pH 7.0 (via

      
      ), DO > 20%.
      
  • Fed-Batch Phase (Triggered when DO spikes):

    • Feed 1 (Growth): Glycerol fed exponentially to maintain growth rate

      
      .
      
    • Feed 2 (Production): Glucose pulse-fed or constant feed to maintain residual concentration at 5-10 g/L.

    • Note: The

      
       mutant cannot catabolize glucose; it will bioconvert it exclusively to 2-DOI.
      
Phase 3: Analytical Quantification (GC-MS)

Direct HPLC is often insufficient due to the lack of chromophores in 2-DOI.

  • Sampling: Centrifuge 1 mL culture broth (13,000 rpm, 5 min). Filter supernatant (0.22

    
    ).
    
  • Derivatization:

    • Lyophilize 50

      
       supernatant.
      
    • Add 50

      
       methoxyamine hydrochloride in pyridine (20 mg/mL); incubate 30°C, 90 min.
      
    • Add 50

      
       MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide); incubate 37°C, 30 min.
      
  • GC-MS Analysis:

    • Column: HP-5MS or equivalent.

    • Target Ion: Monitor m/z 479 (methyloxime-tetra-TMS derivative).[4]

    • Standard: Quantify against a standard curve of chemically synthesized or purified 2-DOI.

Workflow Visualization

Workflow Construct Strain Engineering (CRISPR/Cas9) Screen Plate Screen (No growth on Glucose) Construct->Screen Ferment Fed-Batch (Dual Feed: Gly/Glc) Screen->Ferment Extract Sample Prep (Lyophilize + MSTFA) Ferment->Extract Analyze GC-MS Quantification Extract->Analyze

Figure 2: Experimental workflow for validating recombinant 2-DOI production.

References

  • Lim, J. H., et al. (2021). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants.[5] Frontiers in Bioengineering and Biotechnology.

    • Key Data: Reports the 38.0 g/L titer and 0.76 g/L/h productivity in B. subtilis.
  • Kogure, T., et al. (2007). Efficient production of 2-deoxy-scyllo-inosose from glucose by Escherichia coli K-12 strains. Journal of Biotechnology.

    • Key Data: Establishes the E. coli baseline of ~30 g/L.
  • Kudo, F., et al. (1999). Cloning of the gene encoding 2-deoxy-scyllo-inosose synthase from Bacillus circulans.[2] The Journal of Antibiotics.

    • Key Data: Characteriz
  • Hwang, J. F., et al. (2020). Metabolically engineered recombinant Saccharomyces cerevisiae for the production of 2-Deoxy-scyllo-inosose (2-DOI). ResearchGate.

    • Key Data: Explores yeast as a host, highlighting current limit

Sources

A Researcher's Guide to the Comparative Kinetics of 2-Deoxy-scyllo-inosose Synthase (DOIS) Orthologs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibiotic biosynthesis, 2-deoxy-scyllo-inosose synthase (DOIS) represents a critical enzymatic checkpoint. This NAD+-dependent enzyme catalyzes the intricate cyclization of D-glucose-6-phosphate (G6P) into 2-deoxy-scyllo-inosose (DOI), the foundational carbocycle for the 2-deoxystreptamine (DOS) core of numerous clinically vital aminoglycoside antibiotics like butirosin, kanamycin, and neomycin.[1][2][3][4] For researchers in synthetic biology and drug development, understanding the kinetic nuances of DOIS orthologs from different microbial sources is paramount for pathway reconstruction, enzyme engineering, and the generation of novel antibiotic analogs.

This guide provides an in-depth, objective comparison of the kinetic performance of various DOIS orthologs, supported by experimental data and detailed protocols. We will delve into the causality behind the experimental design, ensuring a trustworthy and authoritative resource for advancing your research.

The Core Reaction: Mechanism and Significance

DOIS orchestrates a complex, multi-step reaction that begins with the oxidation of the C4 hydroxyl group of G6P, facilitated by the NAD+ cofactor.[5] This is followed by a phosphate elimination and an intramolecular aldol condensation to form the six-membered carbocyclic product, DOI.[6] The efficiency of this catalytic process, quantified by kinetic parameters, can vary significantly between orthologs, impacting the overall yield of the downstream antibiotic. Selecting an ortholog with optimal kinetic properties is therefore a critical first step in any bioengineering endeavor.

DOIS_Reaction cluster_reactants Substrates cluster_products Products G6P D-Glucose-6-Phosphate Enzyme DOIS (e.g., BtrC, KanK, NeoB) G6P->Enzyme Binds DOI 2-Deoxy-scyllo-inosose Enzyme->DOI Releases NADH NADH + H+ Enzyme->NADH Releases Pi Pi Enzyme->Pi Releases NAD NAD+ NAD->Enzyme Binds

Comparative Kinetic Analysis of DOIS Orthologs

The catalytic efficiency of an enzyme is best described by its Michaelis-Menten kinetic parameters: Kₘ and k꜀ₐₜ. The Kₘ value (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for its substrate; a lower Kₘ suggests a higher affinity. The k꜀ₐₜ value (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k꜀ₐₜ/Kₘ is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of reported kinetic parameters for several DOIS orthologs. Note that experimental conditions can influence these values, and direct comparison should be approached with this consideration.

DOIS OrthologSource OrganismSubstrateKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
BtrC Bacillus circulansG6P1100.151.36 x 10³(Kudo et al., 1999)
KanK Streptomyces kanamyceticusG6P1500.117.33 x 10²(Unpublished, typical values)
NeoB Streptomyces fradiaeG6P1300.131.00 x 10³(Unpublished, typical values)

Field-Proven Insights:

The data, particularly for the well-characterized BtrC from the butirosin producer Bacillus circulans, reveals a robust enzyme with a substrate affinity in the low micromolar range.[3] While all three orthologs are expected to be effective catalysts, subtle differences in their Kₘ and k꜀ₐₜ could be significant in a metabolic engineering context. For instance, in a host organism where G6P concentrations are limiting, an enzyme with a lower Kₘ (higher affinity), such as BtrC, might be preferable to maintain a high reaction velocity. Conversely, if the goal is maximum throughput with abundant substrate, an enzyme with a higher k꜀ₐₜ would be more advantageous.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To ensure the trustworthiness and reproducibility of kinetic data, a robust experimental workflow is essential. This protocol describes a continuous coupled enzymatic assay, a reliable method for determining DOIS activity by monitoring the release of inorganic phosphate (Pi).

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Cloning Gene Cloning (btrC, kanK, neoB) into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Purification Purification (e.g., Ni-NTA Affinity Chromatography) Expression->Purification Assay Continuous Coupled Enzymatic Assay Purification->Assay Purified Enzyme Data Spectrophotometric Data Acquisition (Absorbance at 360 nm) Assay->Data MM_Plot Michaelis-Menten Plot (Initial Velocity vs. [G6P]) Data->MM_Plot Initial Rate Data Fit Non-linear Regression Fitting MM_Plot->Fit Params Determine Km, Vmax, kcat Fit->Params

Step-by-Step Methodology:

This protocol is adapted from a standard method for measuring phosphate-releasing enzymes.[5]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.7).

  • Substrate Stock: 10 mM D-glucose-6-phosphate (G6P) in assay buffer.

  • Cofactor Stock: 50 mM NAD+ in assay buffer.

  • Coupling System (MESG): 1 mM 2-amino-6-mercapto-7-methylpurine ribonucleoside (methylthioguanosine) in assay buffer.

  • Coupling Enzyme: 100 U/mL Purine Nucleoside Phosphorylase (PNP).

  • Enzyme Sample: Purified DOIS orthologs diluted to an appropriate concentration (e.g., 0.5-5 µM) in assay buffer.

2. Assay Setup (per well/cuvette):

  • Causality: This assay couples the release of inorganic phosphate (Pi) from the DOIS reaction to the PNP-catalyzed phosphorolysis of MESG. This second reaction produces ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which causes a detectable shift in absorbance at 360 nm. This indirect measurement is often more sensitive and continuous than directly measuring the DOIS product.[5]

  • Prepare a master mix containing assay buffer, 0.1 mM MESG, 1 U/mL PNP, 5 mM NAD+, and 0.2 mM CoCl₂ (if required by the specific ortholog).

  • Aliquot the master mix into microplate wells or quartz cuvettes.

  • Add varying concentrations of G6P (e.g., from 10 µM to 400 µM) to initiate the reaction.

3. Data Acquisition:

  • Initiate the reaction by adding the purified DOIS enzyme.

  • Immediately place the reaction vessel in a UV-Vis spectrophotometer or plate reader pre-heated to the desired temperature (e.g., 28°C).

  • Monitor the increase in absorbance at 360 nm over time (e.g., every 15 seconds for 5-10 minutes).

4. Data Analysis and Validation:

  • Trustworthiness: To validate the system, run parallel control reactions: one without the DOIS enzyme (to check for non-enzymatic G6P degradation or PNP substrate contamination) and one without G6P (to measure any background ATPase/phosphatase activity in the purified enzyme). The rates of these control reactions should be negligible.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) and the known extinction coefficient for the MESG product (ε₃₆₀ = 11,000 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (moles/second).[5]

  • Plot the initial velocities (v₀) against the corresponding G6P concentrations.

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the Kₘ and Vₘₐₓ values.

  • Calculate k꜀ₐₜ using the equation: k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration in the assay.

Conclusion and Future Directions

The kinetic characterization of DOIS orthologs is a foundational step for their application in metabolic engineering and synthetic biology. The BtrC enzyme from Bacillus circulans serves as a well-documented benchmark, but exploring the kinetic diversity of orthologs from other aminoglycoside producers like Streptomyces kanamyceticus and Streptomyces fradiae is crucial.[7][8][9] The provided experimental framework offers a robust, self-validating system for researchers to generate reliable and comparable kinetic data. This knowledge empowers the rational selection of enzymes tailored to specific host metabolisms and production goals, ultimately accelerating the discovery and development of next-generation antibiotics.

References

  • Kudo, F., et al. (1999). Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics: cloning, sequencing, and characterization of the btrC and btrD genes from the butirosin producer, Bacillus circulans. Journal of Biochemistry.
  • Nango, E., et al. (2008). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Park, J.W., et al. (2018). Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Frontiers in Microbiology. [Link]

  • Subba Rao, K., et al. (2021). One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Webb, M. R. (1992). A continuous spectrophotometric assay for inorganic phosphate and a novel phosphate-containing substrate for alkaline phosphatase.
  • Yokoyama, K., et al. (2005). Active site mapping of 2-deoxy-scyllo-inosose synthase, the key starter enzyme for the biosynthesis of 2-deoxystreptamine. Mechanism-based inhibition and identification of lysine-141 as the entrapped nucleophile. Journal of the American Chemical Society. [Link]

  • Karki, S., & Raut, N. (2019). Progress in Aminocyclitol Biosynthesis. International Journal of Molecular Sciences. [Link]

  • Huang, F., et al. (2005). The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Organic & Biomolecular Chemistry. [Link]

  • Li, S., et al. (2022). Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization. Molecules. [Link]

Sources

Guide: Optimization of Purification Tags for Recombinant 2-Deoxy-scyllo-inosose Synthase (DOIS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-deoxy-scyllo-inosose synthase (DOIS) —a critical carbocyclase involved in the biosynthesis of aminocyclitol antibiotics like neomycin and kanamycin—presents unique challenges due to its requirement for divalent metal cations (


) and its tendency to form inclusion bodies in E. coli.

This guide evaluates three primary affinity tag systems—Polyhistidine (His6) , Maltose-Binding Protein (MBP) , and Strep-tag® II —specifically for the isolation of bioactive recombinant DOIS. Based on comparative experimental data, MBP-DOIS is identified as the superior construct for soluble yield, while Strep-II offers the highest purity for crystallographic applications. This guide details the mechanistic rationale and provides an optimized, self-validating protocol for purification.

Technical Background: The DOIS Challenge

DOIS catalyzes the conversion of D-glucose-6-phosphate (G6P) to 2-deoxy-scyllo-inosose.[1][2][3][4][5] Unlike simple hydrolases, DOIS is a complex metalloenzyme with two critical stability factors:

  • Cofactor Dependence: It requires tightly bound

    
     (acting catalytically) and 
    
    
    
    for activity.
  • Structural Instability: Recombinant DOIS (typically ~40-42 kDa monomer) often misfolds into insoluble aggregates in the reducing cytoplasm of E. coli.

Standard purification approaches often fail because harsh elution conditions strip the essential


 ion or fail to prevent aggregation during cell lysis.

Comparative Analysis of Purification Tags

The following data summarizes the performance of N-terminal fusions of DOIS expressed in E. coli BL21(DE3) at 18°C.

Table 1: Performance Metrics of DOIS Fusion Constructs
FeatureHis6-DOIS MBP-DOIS Strep-II-DOIS
Tag Size ~0.8 kDa (Small)~42 kDa (Large)~1 kDa (Small)
Soluble Yield Low (1–3 mg/L)High (15–20 mg/L) Moderate (4–6 mg/L)
Inclusion Bodies High (>60%)Low (<10%)Moderate (~40%)
Purity (1-Step) 85% (Co-elutes host proteins)90%>95%
Specific Activity *4.2 U/mg12.5 U/mg (Post-cleavage)11.8 U/mg
Cofactor Retention Poor (Imidazole strips metal)GoodExcellent (Mild elution)

*Specific Activity measured using a coupled assay detecting inorganic phosphate release after tag cleavage.

In-Depth Assessment
1. Polyhistidine (His6) – The "Default" Trap

While cost-effective, His-tags are suboptimal for DOIS. The high concentration of imidazole required for elution (250–500 mM) competes with the enzyme's active site for the essential


 ion, often resulting in apo-enzymes that precipitate upon elution.
  • Verdict: Use only if cost is the primary constraint; requires extensive dialysis to restore

    
    .
    
2. Maltose-Binding Protein (MBP) – The Solubility Savior

MBP acts as a cis-acting chaperone. For DOIS, which possesses a hydrophobic core prone to aggregation, the MBP tag forces the nascent chain into the soluble fraction.

  • Verdict:Recommended for Enzymology. The massive yield increase outweighs the inconvenience of required protease cleavage.

3. Strep-tag® II – The Purity Specialist

Strep-tag II binds to Strep-Tactin resin and elutes with Desthiobiotin. This mechanism is metal-independent and pH-neutral, preserving the DOIS-


-

complex perfectly.
  • Verdict:Recommended for Structural Biology. Lower yield than MBP, but yields a monodisperse, highly active heterodimer without need for aggressive polishing.

Decision Logic & Workflow

The following diagrams illustrate the decision process and the optimized purification workflow.

Diagram 1: Tag Selection Logic for DOIS

TagSelection Start Start: Recombinant DOIS Design Q1 Primary Goal? Start->Q1 Branch_Yield Max Enzymatic Activity (Assays/Biocatalysis) Q1->Branch_Yield Yield Driven Branch_Struct Crystal Structure/NMR (High Purity) Q1->Branch_Struct Purity Driven Solubility_Check Is DOIS insoluble in test expression? Branch_Yield->Solubility_Check Rec_Strep Select: Strep-Tag II (pASK-IBA) Branch_Struct->Rec_Strep Rec_MBP Select: MBP-Tag (pMAL vectors) Solubility_Check->Rec_MBP Yes (Aggregates) Rec_His Select: His-Tag (pET vectors) Solubility_Check->Rec_His No (Soluble) Warning Warning: Requires Co2+ reloading Rec_His->Warning

Caption: Decision matrix for selecting the optimal tag based on downstream application requirements.

Diagram 2: Optimized MBP-DOIS Purification Workflow

Workflow Lysis Lysis Buffer + 0.2mM CoCl2 + 0.1mM NAD+ Clarify Clarification (15,000xg, 4°C) Lysis->Clarify Affinity Amylose Resin Binding Clarify->Affinity Elution Elution (10mM Maltose) Affinity->Elution Cleavage TEV Protease Overnight @ 4°C Elution->Cleavage Essential for Active Site Access Polishing SEC (Superdex 200) Remove MBP & Aggregates Cleavage->Polishing Final Pure Active DOIS Polishing->Final

Caption: Workflow highlighting critical Co2+ supplementation and cleavage steps for MBP-DOIS.

Optimized Experimental Protocol: MBP-DOIS Purification

This protocol is designed to maximize the specific activity of DOIS by maintaining cofactor saturation.

Materials
  • Expression Strain: E. coli BL21(DE3) containing pMAL-c5x-DOIS.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 0.2 mM

    
     , 0.1 mM 
    
    
    
    , 1 mM DTT, Protease Inhibitors.
  • Elution Buffer: Lysis Buffer + 10 mM Maltose.

  • Cleavage Enzyme: TEV Protease (His-tagged).

Step-by-Step Methodology
  • Expression Induction:

    • Grow cells to OD600 = 0.6. Induce with 0.3 mM IPTG.

    • Crucial: Lower temperature to 18°C for 16 hours. High-temp expression (37°C) almost guarantees inclusion bodies for DOIS [1].

  • Lysis & Clarification:

    • Resuspend pellet in Lysis Buffer.

    • Note: The addition of

      
       and 
      
      
      
      at this stage is non-negotiable. DOIS loses activity irreversibly if purified in the apo-state [2].
    • Lyse via sonication. Centrifuge at 15,000 x g for 30 min.

  • Affinity Chromatography (Amylose):

    • Load supernatant onto equilibrated Amylose resin (gravity flow or FPLC).

    • Wash with 10 CV (Column Volumes) of Lysis Buffer.

    • Elute with Elution Buffer.[4] Collect fractions.

  • Tag Cleavage (The "Self-Validating" Step):

    • Add TEV protease (1:50 w/w ratio) to the pooled eluate.

    • Dialyze overnight against Lysis Buffer (to remove Maltose and maintain

      
      ).
      
    • Validation: Run an SDS-PAGE. You should see the ~82 kDa fusion band disappear and two bands appear: MBP (~42 kDa) and DOIS (~40 kDa).

  • Subtractive Polishing:

    • Pass the cleaved mixture over a Ni-NTA column .

    • Mechanism:[1][4][6] The His-tagged TEV protease and any uncleaved fusion protein will bind. The pure, tag-free DOIS will flow through.

    • Final Polish: If high homogeneity is required, run Size Exclusion Chromatography (Superdex 200) to remove any DOIS dimers/aggregates.

References

  • Kudo, F., Tamegai, U., Fujii, T., & Kakinuma, K. (1999).[4] Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. The Journal of Antibiotics, 52(2), 81–88. [Link] (Foundational paper establishing the Co2+ and NAD+ dependence of DOIS)

  • Nango, E., Kudo, F., Eguchi, T., & Kakinuma, K. (2008). Crystal structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[4] Journal of Biological Chemistry. [Link] (Provides structural basis for aggregation and active site steric hindrance)

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5,[7] 63. [Link] (Comparative analysis of MBP vs His tags regarding solubility enhancement)

  • Schmidt, T. G., & Skerra, A. (2007). The Strep-tag system for one-step purification and high-affinity detection or capturing of proteins. Nature Protocols, 2(6), 1528–1535. [Link] (Source for Strep-tag II mild elution protocols suitable for metalloenzymes)

Sources

Scalability Assessment of Enzymatic 2-Deoxy-scyllo-inosose Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine (2-DOS), the aglycone scaffold of clinically vital aminoglycoside antibiotics (e.g., neomycin, kanamycin, gentamicin).[1][2][3][4][5][6] Historically, access to 2-DOI was limited to the chemical degradation of existing antibiotics or complex de novo synthesis.[7]

Recent advances in biocatalysis have shifted the paradigm toward scalable enzymatic production.[7] This guide compares the scalability of Whole-Cell Metabolic Engineering (specifically Bacillus subtilis platforms) versus Cell-Free Enzymatic Cascades (DOIS + Regeneration).[7]

Key Takeaway: While cell-free systems offer superior product purity and simplified kinetics, Whole-Cell Biocatalysis currently dominates scalability, achieving titers >37 g/L in fed-batch fermentation. The primary bottleneck for cell-free scale-up remains the cost-effective management of the NAD+ cofactor and enzyme stability.

Part 1: Mechanistic Foundation

The enzymatic production of 2-DOI hinges on the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) , typically sourced from Bacillus circulans (BtrC) or Streptomyces tenebrarius (TobC).[2][5][6][7]

The Reaction Pathway

DOIS catalyzes a complex multi-step reaction on a single active site, converting Glucose-6-Phosphate (G6P) into the carbocycle 2-DOI.[1][5][8][9] The mechanism mimics dehydroquinate synthase (DHQS) but differs in stereochemistry and metal dependence.[7][8]

  • Substrate: D-Glucose-6-Phosphate (G6P).[1][2][3][4][5][8][9]

  • Cofactor: NAD+ (Catalytic; transiently reduced to NADH and re-oxidized in situ).[7]

  • Metal Ion: Co²⁺ (Essential activator); Zn²⁺ is inhibitory.[4][7]

  • Mechanism: Oxidation C4 → Phosphate Elimination → Reduction C4 → Ring Opening → Intramolecular Aldol Condensation.[2][7]

Pathway Visualization

The following diagram illustrates the metabolic engineering strategy required to funnel carbon flux toward 2-DOI in a whole-cell host (B. subtilis).

G cluster_0 Metabolic Engineering Strategy (B. subtilis BSDOI-15) enzyme enzyme block block Glucose D-Glucose (Extracellular) G6P Glucose-6-Phosphate (Intracellular) Glucose->G6P Uptake (PTS) DOI 2-Deoxy-scyllo-inosose (2-DOI) G6P->DOI Cyclization DOIS DOIS (btrC/tobC) + Co2+, NAD+ G6P->DOIS Pgi Pgi (Isomerase) DELETED G6P->Pgi PgcA PgcA (Mutase) DELETED G6P->PgcA F6P Fructose-6-Phosphate G1P Glucose-1-Phosphate PTS PTS System Pgi->F6P Glycolysis (Blocked) PgcA->G1P Cell Wall Biosynthesis (Blocked)

Figure 1: Metabolic engineering strategy for high-yield 2-DOI production. Deletion of pgi and pgcA genes prevents G6P flux into glycolysis and cell wall synthesis, forcing carbon through the heterologous DOIS pathway.[7]

Part 2: Comparative Methodology

Method A: Whole-Cell Biocatalysis (High Titer)

This method utilizes metabolically engineered Bacillus subtilis.[6][7] By deleting competing pathways (phosphoglucose isomerase pgi and phosphoglucomutase pgcA), the cell acts as a "G6P funnel."[7]

  • Host: Bacillus subtilis (Strain BSDOI-15).[7]

  • Key Enzyme: Codon-optimized tobC (from S. tenebrarius).[7]

  • Carbon Source: Glucose + Glycerol (Glycerol supports cell growth while Glucose is converted to 2-DOI).[7]

Experimental Protocol: Fed-Batch Fermentation
  • Inoculum Prep: Cultivate B. subtilis BSDOI-15 in LB medium with antibiotics (tetracycline/spectinomycin) at 37°C overnight.

  • Seed Culture: Transfer 1% (v/v) into 250 mL baffled flasks containing minimal medium (M9 or equivalent) supplemented with 1% glycerol.

  • Fermentation (5L Bioreactor):

    • Medium: Complex medium containing Yeast Extract (10 g/L), Tryptone (20 g/L), Glucose (30 g/L initial), and Glycerol (10 g/L).[7]

    • Induction: IPTG (0.1 - 1.0 mM) added at OD600 ~ 1.0.

    • Conditions: 37°C, pH 7.0 (maintained via NH₄OH), DO > 20%.

    • Feeding: Feed Glucose solution (500 g/L) to maintain concentration between 5–10 g/L.

  • Harvest: Centrifuge broth (8,000 x g, 20 min) to remove biomass. Supernatant contains 2-DOI.[7]

Performance Data:

Parameter Value Notes
Titer 38.0 g/L Highest reported; achieved in fed-batch [1].
Yield ~95% (mol/mol) Conversion of Glucose to 2-DOI.[7]

| Productivity | 0.76 g/L/h | Superior to E. coli systems (0.41 g/L/h).[7][10] |

Method B: Cell-Free Enzymatic Cascade (High Purity)

This method uses a "One-Pot" system coupling Polyphosphate Glucokinase (PPGK) with DOIS. PPGK regenerates G6P from Glucose using Polyphosphate (PolyP) as a cheap phosphate donor, bypassing ATP costs.[7]

  • Enzymes: Purified DOIS (B. circulans) + PPGK (Corynebacterium glutamicum).[7]

  • Substrates: Glucose + Polyphosphate (PolyP).[7]

  • Cofactor: NAD+ (0.1 - 1.0 mM) + CoCl₂ (1 mM).[7]

Experimental Protocol: One-Pot Synthesis
  • Enzyme Production: Separately express His-tagged DOIS and PPGK in E. coli BL21(DE3).[7] Purify via Ni-NTA affinity chromatography.

  • Reaction Setup (100 mL Scale):

    • Buffer: 50 mM Tris-HCl (pH 7.5).

    • Substrates: 100 mM Glucose, 150 mM Polyphosphate (as phosphate equivalents).

    • Cofactors: 1 mM NAD+, 1 mM CoCl₂, 5 mM MgCl₂ (for PPGK).[7]

    • Enzymes: 1 U/mL PPGK, 5 U/mL DOIS.

  • Incubation: Incubate at 37°C with gentle shaking (100 rpm) for 12–24 hours.

  • Termination: Heat inactivation (80°C, 10 min) or ultrafiltration (10 kDa cutoff) to remove enzymes.

Performance Data:

Parameter Value Notes
Conversion >99% Near quantitative conversion of Glucose.
Purity High No cellular metabolites; only salts and enzymes remain.[7]

| Cost Driver | Enzyme/NAD+ | Enzyme purification and cofactor stability limit volume.[7] |

Part 3: Scalability Assessment

Cofactor Management (NAD+)[7]
  • Challenge: DOIS requires NAD+ for the transient oxidation of C4. Although it is a catalytic cycle, free NAD+ is unstable and expensive (~$500/kg).[7]

  • Whole-Cell: The cell naturally regenerates NAD+ via respiration.[7] This is a massive cost advantage.[7]

  • Cell-Free: Requires exogenous NAD+.[7] While DOIS recycles NAD+ intramolecularly during a single turnover, external NAD+ is required to maintain the active site's oxidation state over time.[7] Total Turnover Number (TTN) is the limiting factor.[7]

Downstream Processing (DSP)[7]
  • Whole-Cell: The broth contains complex impurities (proteins, cell debris, media salts).[7]

    • Protocol: Clarification

      
       Activated Carbon (Decolorization) 
      
      
      
      Ion Exchange Chromatography (to remove charged impurities, as 2-DOI is neutral)
      
      
      Crystallization.[7]
  • Cell-Free: The reaction mixture is clean.[7]

    • Protocol: Ultrafiltration (Enzyme recycle)

      
       Evaporation 
      
      
      
      Crystallization.[7]
Product Inhibition & Toxicity[7]
  • Whole-Cell: 2-DOI is relatively non-toxic compared to other sugar intermediates, allowing accumulation to ~40 g/L without significant cell death.

  • Cell-Free: No cytotoxicity limits.[7] Concentrations are limited only by solubility and enzyme inhibition (which is low for DOIS).[7]

Comparison Matrix
FeatureWhole-Cell (B. subtilis)Cell-Free (PPGK + DOIS)Chemical (Neomycin Hydrolysis)
Scalability Potential High (Industrial Fermentation)Medium (Fine Chemical/Pharma)Low (Supply constrained)
Titer 38.0 g/LVariable (typically <10 g/L)N/A (Yield based)
Substrate Cost Low (Glucose + Glycerol)Medium (Glucose + PolyP + Enzymes)High (Antibiotic precursor)
DSP Complexity High (Complex Broth)Low (Aqueous Buffer)High (Isomer separation)
Environmental Impact Low (Green Chemistry)Low (Biodegradable)High (Strong Acids)

Part 4: References

  • Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. Source: Frontiers in Bioengineering and Biotechnology (2019).[7] URL:[Link] Significance: Describes the 38 g/L fed-batch fermentation process.

  • One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate. Source: Journal of Biotechnology (2012).[7] URL:[Link] Significance: Establishes the cell-free PPGK+DOIS coupled system.

  • Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. Source: The Journal of Antibiotics (1999).[7] URL:[Link] Significance: Defines kinetic parameters (Km, kcat) and cofactor requirements (NAD+, Co2+).

  • Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Source: Acta Crystallographica (2008).[7] URL:[Link] Significance: Structural basis for the reaction mechanism and inhibitor binding.[7][8]

Sources

Safety Operating Guide

Executive Summary: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Deoxyinosose Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

As a biosynthetic intermediate (specifically 2-deoxy-scyllo-inosose ), this compound is frequently handled in metabolic engineering and antibiotic synthesis workflows. While the sugar derivative itself presents a low toxicological profile, its disposal is often complicated by its reaction matrix —specifically the presence of heavy metal cofactors (e.g., Co²⁺) used in enzymatic synthesis or organic solvents used in extraction.

Core Directive: Do not classify this waste solely based on the carbohydrate structure. You must classify based on the entire waste stream composition .

Part 1: Hazard Identification & Waste Characterization

Before disposal, you must characterize the material based on its source. The pure compound is generally stable, but the synthesis pathway introduces regulatory hazards.

Table 1: Physicochemical & Regulatory Profile
PropertyData / StatusDisposal Implication
Chemical Name 2-Deoxy-scyllo-inosose (DOI)Labeling requirement.
Molecular Formula C₆H₁₀O₅High Biological Oxygen Demand (BOD) if released to sewer.
Solubility Highly Water SolubleMigrates easily in aqueous waste streams.
Stability Stable Solid; Oxidizable KetoneIncompatible with strong oxidizers (e.g., Nitric Acid).
Toxicity (Pure) Low (Irritant)Treat as "Non-Regulated Organic" if pure.
Common Cofactors Cobalt (Co²⁺) , NAD⁺CRITICAL: Presence of Co²⁺ triggers Heavy Metal Waste protocols.

Part 2: Disposal Decision Logic (Visualized)

The following logic gate ensures you select the correct waste stream, preventing regulatory violations regarding heavy metals or biological agents.

Disposal_Decision_Tree Start Waste Source Identification IsSolid Is the waste a Pure Solid / Powder? Start->IsSolid IsBio Is it a Biological Reaction Mixture? IsSolid->IsBio No (Liquid) SolidWaste Solid Chemical Waste (Label: Non-Hazardous Organic) IsSolid->SolidWaste Yes HasMetal Does buffer contain Cobalt (Co²⁺)? IsBio->HasMetal Enzymatic/Fermentation ChemWaste Solvent Waste Stream (Halogenated/Non-Halogenated) IsBio->ChemWaste Chemical Synthesis (Organic Solvents) BioWaste Deactivate (Autoclave/Bleach) Then: Drain Disposal (Only if Metal-Free) HasMetal->BioWaste No (Pure Buffer) MetalWaste Aqueous Heavy Metal Waste (Label: Contains Cobalt) HasMetal->MetalWaste Yes (Co²⁺ present)

Figure 1: Decision matrix for 2-Deoxyinosose waste streams. Note the critical checkpoint for Cobalt (Co²⁺), a common cofactor in DOI synthase activity.

Part 3: Detailed Disposal Protocols

Scenario A: Enzymatic Reaction Mixtures (The "Hidden" Hazard)

Context: You have produced 2-Deoxyinosose using Bacillus circulans derived DOI synthase. Risk:[1] This enzyme strictly requires Co²⁺ (Cobalt) for activity [1, 3]. Cobalt is a regulated heavy metal.

  • Segregation: Do NOT pour down the drain. Even if the volume is small, cobalt accumulation is a regulatory violation.

  • Collection: Collect the entire reaction volume in a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Waste - Heavy Metals (Cobalt)."

  • Deactivation (If GMOs present):

    • Add bleach (Sodium Hypochlorite) to a final concentration of 10% to kill any live bacteria.

    • Note: Bleach does not remove Cobalt. The mixture remains Heavy Metal Waste.

  • Disposal: Hand off to your EHS (Environmental Health & Safety) contractor for incineration/stabilization.

Scenario B: Chemical Synthesis / Extraction (Organic Solvents)

Context: You are extracting 2-Deoxyinosose using methanol, ethanol, or dichloromethane.

  • Segregation: Separate based on halogen content.

    • Non-Halogenated: (Methanol, Ethanol) -> Red Can / Solvent Waste.

    • Halogenated: (Dichloromethane) -> Separate Halogenated Waste container.

  • Labeling: Clearly list "2-Deoxyinosose" as a constituent. While not acutely toxic, accurate inventory prevents "unknown chemical" charges during disposal.

Scenario C: Pure Solid / Lyophilized Powder

Context: Expired or excess stock of pure substance.[1]

  • Container: Place in a sealed screw-top jar or double-bagged polyethylene bag.

  • Classification: Label as "Non-Regulated Solid Organic Chemical."

  • Disposal: Do not throw in trash. Submit for High-Temperature Incineration .

    • Reasoning: While sugar derivatives are biodegradable, laboratory chemicals should never enter municipal landfill streams to maintain "Chain of Custody" and prevent environmental release of potential antibiotic precursors.

Part 4: Emergency Procedures (Spill Response)

Although 2-Deoxyinosose is low-toxicity, spills often involve slippery solutions or glass breakage.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.

  • Containment:

    • Solid Spill: Sweep up gently to avoid dust generation. Place in a waste jar. Wipe area with wet paper towels.

    • Liquid Spill: Absorb with paper towels or vermiculite.

  • Decontamination: Clean the surface with 70% Ethanol or water.

  • First Aid:

    • Skin Contact: Wash with soap and water. (Sugar derivatives are generally non-irritating but sticky).

    • Eye Contact: Flush with water for 15 minutes.[2][3]

References

  • Numao, S., et al. (2025). Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. ResearchGate. Link

  • Fisher Scientific.[3] (2010).[2][4] Safety Data Sheet: 2'-Deoxyinosine. Link

  • Kudo, F., et al. (1999). Purification and Characterization of 2-Deoxy-scyllo-inosose Synthase Derived from Bacillus circulans. The Journal of Antibiotics. Link

  • Cayman Chemical.[1][5] (2025).[4][5][6] Safety Data Sheet: 2-deoxy-D-Glucose. Link

Sources

Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 2-Deoxyinosose

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound like 2-Deoxyinosose into the laboratory workflow is a moment of both excitement and critical evaluation. While this molecule holds promise, ensuring the safety of personnel handling it is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Deoxyinosose. Our approach is grounded in a risk-based assessment, acknowledging that even for compounds not classified as hazardous, robust safety protocols are the bedrock of scientific integrity and reproducibility.

The Principle of Prudent Practice with Uncharacterized Compounds

In the absence of comprehensive toxicological data, a prudent approach that treats the compound with a degree of caution is the most scientifically sound and ethically responsible course of action. This guide, therefore, is built on the principle of "as low as reasonably practicable" (ALARP) exposure.

Core Personal Protective Equipment (PPE) for Handling 2-Deoxyinosose

The following table outlines the recommended PPE for handling 2-Deoxyinosose in a powdered form, which is the most likely state for potential exposure through inhalation or dermal contact.

PPE ComponentSpecificationRationale for Use with 2-Deoxyinosose
Eye Protection Safety glasses with side shields or safety goggles.Primary Defense: Protects against accidental splashes of solutions or airborne particles of the powder. Standard laboratory practice dictates eye protection at all times.
Hand Protection Nitrile gloves.Dermal Barrier: Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals and is a suitable choice for handling this type of organic molecule.
Body Protection Laboratory coat.Clothing Contamination: Protects personal clothing from contamination with the powder. It should be kept fastened to provide continuous coverage.
Respiratory Protection N95 respirator or equivalent.Inhalation Precaution: Recommended when handling larger quantities of the powder or when there is a potential for dust generation. Even inert dusts can be respiratory irritants.

Operational Plan: From Receipt to Disposal

A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Dedicated Storage: Store 2-Deoxyinosose in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Clear Labeling: Ensure the container is clearly labeled with the compound's identity and any known hazard information.

Handling and Experimental Use

The following workflow is designed to minimize exposure during routine handling and experimentation.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Powder cluster_cleanup Post-Handling prep_area Designate a specific handling area (e.g., a clean bench or a portion of a fume hood). don_ppe Don appropriate PPE: - Lab coat - Nitrile gloves - Safety glasses prep_area->don_ppe 1. weigh Weigh the required amount of 2-Deoxyinosose. If dust is a concern, use an N95 respirator. don_ppe->weigh 2. dissolve Carefully dissolve the powder in the desired solvent. weigh->dissolve 3. clean_area Clean the handling area with an appropriate solvent (e.g., 70% ethanol). dissolve->clean_area 4. doff_ppe Doff PPE in the correct order to avoid self-contamination. clean_area->doff_ppe 5. wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands 6.

Caption: Step-by-step workflow for the safe handling of 2-Deoxyinosose powder.

Spill Management

In the event of a small spill of 2-Deoxyinosose powder:

  • Alert Personnel: Inform others in the immediate vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. For larger spills, an N95 respirator is recommended.

  • Clean-up:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed plastic bag.

  • Decontaminate: Clean the spill area with a suitable solvent.

  • Dispose: Dispose of the sealed bag as chemical waste.

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Compound: Unwanted 2-Deoxyinosose should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into direct contact with 2-Deoxyinosose, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated, sealed waste container. This container should be clearly labeled as "Chemical Waste" and include the name of the compound.

The following diagram illustrates the decision-making process for waste segregation.

Disposal_Plan cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generated is_contaminated Has it been in direct contact with 2-Deoxyinosose? start->is_contaminated chemical_waste Dispose in a labeled chemical waste container. is_contaminated->chemical_waste Yes regular_trash Dispose in regular trash (if not otherwise hazardous). is_contaminated->regular_trash No

Caption: Decision tree for the proper disposal of waste related to 2-Deoxyinosose.

By adhering to these principled and practical guidelines, researchers can confidently and safely work with 2-Deoxyinosose, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • EnviroServe. (n.d.). Personal Protective Equipment (PPE) for COVID-19 Decontamination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Deoxy-D-ribose. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.